Product packaging for 4,5-Dichloro-2-methylpyridazin-3(2h)-one(Cat. No.:CAS No. 933-76-6)

4,5-Dichloro-2-methylpyridazin-3(2h)-one

Cat. No.: B031286
CAS No.: 933-76-6
M. Wt: 179 g/mol
InChI Key: ACKBTCUMGAHRIE-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylpyridazin-3(2h)-one is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a reactive pyridazinone core strategically substituted with chlorine atoms at the 4 and 5 positions, making it an excellent electrophilic intermediate for nucleophilic aromatic substitution (SNAr) reactions. Its primary research value lies in its application as a key precursor for the synthesis of a diverse array of more complex, functionalized pyridazine derivatives. Researchers utilize this scaffold to develop novel compounds for probing biological pathways, with reported investigations focusing on potential enzyme inhibition, particularly in the context of kinase and phosphodiesterase targets. The presence of the N-methyl group enhances its metabolic stability and influences its physicochemical properties, making it a valuable starting point for structure-activity relationship (SAR) studies. As a privileged structure, it enables the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns aimed at oncology, inflammatory diseases, and central nervous system (CNS) disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2O B031286 4,5-Dichloro-2-methylpyridazin-3(2h)-one CAS No. 933-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-methylpyridazin-3-one
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InChI

InChI=1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKBTCUMGAHRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80239376
Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Molecular Weight

179.00 g/mol
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CAS No.

933-76-6
Record name 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Record name 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
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Foundational & Exploratory

4,5-Dichloro-2-methylpyridazin-3(2h)-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are a significant scaffold in medicinal and agricultural chemistry, exhibiting a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] This compound, in particular, serves as a crucial and versatile building block in organic synthesis. Its strategic placement of chlorine atoms at the C4 and C5 positions of the pyridazinone ring renders it an excellent electrophilic substrate for nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a six-membered diazine ring with a ketone group, two chlorine substituents, and an N-methyl group. The presence of these functional groups dictates its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 933-76-6
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol
Appearance Off-white to yellow or brown crystalline powder/solid[3][4]
Melting Point 87-91 °C[3]
Boiling Point 197.2 ± 50.0 °C (Predicted)[5]
Density 1.55 ± 0.1 g/cm³ (Predicted)[5]
InChI Key ACKBTCUMGAHRIE-UHFFFAOYSA-N
SMILES CN1N=CC(Cl)=C(Cl)C1=O
Storage Inert atmosphere (Nitrogen or Argon) at 2-8°C[5][]

Spectroscopic and Crystallographic Data

The structure of this compound has been unequivocally confirmed through various analytical techniques, including NMR spectroscopy and X-ray crystallography.

NMR Spectroscopy

Proton NMR provides a clear diagnostic signature for the molecule.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ)MultiplicityIntegrationAssignmentSolventSource
8.18 ppmSinglet1HC6-HDMSO-d₆[3]
3.70 ppmSinglet3HN-CH₃DMSO-d₆[3]

The presence of a singlet at 8.18 ppm corresponds to the lone proton on the pyridazinone ring, while the singlet at 3.70 ppm confirms the N-methyl group.

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided precise insights into the molecule's three-dimensional structure. The compound crystallizes in the orthorhombic system.[1] A key finding from the crystallographic data is that all non-hydrogen atoms of the molecule lie on a crystallographic mirror plane.[1][7] In the crystal lattice, molecules are linked into one-dimensional chains along the c-axis through weak intermolecular C-H···O hydrogen bonds.[1][7]

Table 3: Crystal Data and Structure Refinement

ParameterValueSource
Empirical Formula C₅H₄Cl₂N₂O[1]
Crystal System Orthorhombic[1]
Cell Dimensions a = 6.5157 Å, b = 15.9127 Å, c = 13.5175 Å[1]
Cell Volume 1401.53 ų[1]
Temperature 100 K[1]

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one.[3] This reaction is a classic example of nucleophilic substitution where the pyridazinone nitrogen acts as the nucleophile.

Causality in Experimental Design
  • Choice of Methylating Agent: Iodomethane is frequently used due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group.[3] Dimethyl sulfate is an alternative, also effective methylating agent.[1]

  • Role of the Base: A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is essential.[1][3] Its function is to deprotonate the N-H of the starting pyridazinone, generating a more potent nucleophilic anion which readily attacks the electrophilic methyl group of the alkylating agent.

  • Solvent Selection: Acetonitrile is a common solvent for this reaction as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.[3]

synthesis_workflow start 4,5-dichloropyridazin-3(2H)-one (Precursor) reagents Iodomethane (CH₃I) Potassium Carbonate (K₂CO₃) Acetonitrile (Solvent) start->reagents Combine in Flask process Heat to Reflux (12 hours) reagents->process workup Cool to RT Filter Concentrate Filtrate process->workup After Reaction Completion purification Column Chromatography (Dichloromethane Eluent) workup->purification product 4,5-dichloro-2-methylpyridazin-3-one (Final Product) purification->product

Caption: General workflow for the synthesis of 4,5-dichloro-2-methylpyridazin-3-one.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3]

  • Reaction Setup: To a round-bottom flask, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol), potassium carbonate (16.8 g, 121.2 mmol), and acetonitrile (80 mL).

  • Addition of Reagent: Add iodomethane (4.0 mL, 64.3 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Work-up: After cooling the mixture to room temperature, filter to remove solid potassium carbonate and other salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography using dichloromethane as the eluent to afford the pure 4,5-dichloro-2-methylpyridazin-3-one (yields typically around 76%).[3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine atoms attached to the heterocyclic ring. These positions are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogen atoms activates the C-Cl bonds, making them good leaving groups.

This reactivity makes the compound a valuable intermediate for introducing new functional groups onto the pyridazinone core. For instance, it is used in the synthesis of 4-amino-3(2H)-pyridazinones and 5-amino-3(2H)-pyridazinones by reacting it with amine nucleophiles like N-benzylaminoethanol.[3] The regiochemistry of these substitution reactions can often be controlled by the choice of nucleophile and reaction conditions.[8]

reaction_pathway start 4,5-Dichloro-2-methyl- pyridazin-3(2H)-one product4 4-Substituted Product (Nu at C4) start->product4 SₙAr Reaction product5 5-Substituted Product (Nu at C5) start->product5 SₙAr Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂) nucleophile->product4 nucleophile->product5

Caption: Representative nucleophilic substitution pathways.

Due to this synthetic utility, the compound is a key starting material in programs aimed at developing new pharmaceuticals and agricultural chemicals, such as herbicides and fungicides.[4][]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard and Precautionary Statements

ClassificationCodeStatementSource
Hazard H301Toxic if swallowed
H315Causes skin irritation
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
  • Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), chemical-resistant gloves, safety goggles, and a lab coat is mandatory.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container under an inert atmosphere at 2-8°C.[5][] The compound should be kept away from incompatible materials.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its well-defined structure, characterized by spectroscopy and crystallography, provides a solid foundation for understanding its reactivity. The two chlorine substituents serve as versatile handles for introducing molecular diversity through nucleophilic substitution reactions. This reactivity, combined with established synthetic protocols, cements its role as a key intermediate in the discovery and development of new bioactive molecules for the pharmaceutical and agrochemical industries. Proper adherence to safety protocols is essential when handling this toxic and irritating compound.

References

The Versatile Scaffold: A Technical Guide to 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylpyridazin-3(2H)-one, a halogenated heterocyclic compound, has emerged as a pivotal building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique structural architecture, characterized by a dichlorinated pyridazinone core with a methyl group on the nitrogen atom, imparts a distinct reactivity profile that has been extensively exploited for the generation of diverse and biologically active molecules. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development. The pyridazinone ring system is a well-established pharmacophore, known to be present in compounds exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1] The strategic placement of two chlorine atoms on this scaffold offers reactive handles for nucleophilic displacement, enabling the systematic construction of compound libraries for drug discovery and the development of novel herbicides.[2]

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 933-76-6[1][3][4][5][6]

  • Molecular Formula: C₅H₄Cl₂N₂O[2][3][4][5][6]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, handling, and use in synthetic protocols.

PropertyValueSource
Molecular Weight 179.00 g/mol [1][4][5]
Appearance Off-white to yellow crystalline solid[3]
Melting Point 87-91 °C[3]
¹H NMR (DMSO-d₆) δ 8.18 (s, 1H), 3.70 (s, 3H)[3]
Mass Spectrum (m/z) 179 [M+H]⁺[3]
InChI Key ACKBTCUMGAHRIE-UHFFFAOYSA-N[7]

Synthesis and Mechanism

The primary route to this compound involves the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one. This alkylation reaction is a cornerstone for accessing this valuable intermediate. The causality behind this experimental choice lies in the acidic nature of the N-H proton of the pyridazinone ring, which can be readily deprotonated by a base to form a nucleophilic anion. This anion then reacts with a methylating agent.

Synthetic Pathway Diagram

synthesis precursor 4,5-Dichloropyridazin-3(2H)-one product This compound precursor->product N-Methylation reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., K₂CO₃, NaOH) reagents->product

Caption: General synthetic scheme for the N-methylation of 4,5-dichloropyridazin-3(2H)-one.

Detailed Experimental Protocol: N-Methylation using Iodomethane

This protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic methods.

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol)

  • Potassium carbonate (16.8 g, 121.2 mmol)

  • Iodomethane (4.0 mL, 64.3 mmol)

  • Acetonitrile (80 mL)

  • Dichloromethane

Procedure:

  • To a round bottom flask, add 4,5-dichloropyridazin-3(2H)-one, potassium carbonate, and acetonitrile.[3]

  • Add iodomethane to the reaction mixture.[3]

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.[3]

  • Filter the mixture to remove solid potassium carbonate and its byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the residue by column chromatography using dichloromethane as the eluent to afford this compound as a solid (Typical yield: 76%).[3]

  • Confirm the product structure using ¹H NMR and mass spectrometry.[3]

Chemical Reactivity and Applications

The dichlorinated nature of the pyridazinone ring makes this compound a highly versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyridazinone ring facilitates the displacement of the chlorine atoms by a wide range of nucleophiles.[8][9][10] This reactivity is the cornerstone of its utility in constructing diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C5 positions are susceptible to attack by nucleophiles such as amines, phenols, and thiols. This allows for the regioselective introduction of various functional groups, a key strategy in the synthesis of pharmaceutical and agrochemical agents.[5][11] The reaction proceeds through a Meisenheimer-like intermediate, and the regioselectivity can often be controlled by the reaction conditions and the nature of the nucleophile.

Workflow for SNAr Reactions

snar_workflow start 4,5-Dichloro-2-methyl- pyridazin-3(2H)-one add_nucleophile Addition of Nucleophile (e.g., R-NH₂, R-OH) and Base start->add_nucleophile reaction Heating/Stirring (Monitor by TLC/LC-MS) add_nucleophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Substituted Product purification->product

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Applications in Drug Development and Agrochemicals
  • Pharmaceuticals: The pyridazinone scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anticancer, antiangiogenic, and antioxidant agents.[11][12] For instance, it can be used in the synthesis of 4-amino-3(2H)-pyridazinones and 5-amino-3(2H)-pyridazinones.[3]

  • Agrochemicals: This compound serves as a key intermediate in the synthesis of herbicides. Its structure allows for the development of selective herbicides that can control weed growth while minimizing damage to crops, thereby enhancing agricultural productivity.[2]

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation, as well as respiratory irritation.

  • Hazard Codes: H301, H315, H317, H319, H335

  • Precautionary Codes: P280, P301 + P310 + P330, P302 + P352, P305 + P351 + P338

  • Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, a face shield, and gloves when handling this compound.

Conclusion

This compound is a compound of significant synthetic utility, underpinned by its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions. Its role as a versatile intermediate in the creation of novel compounds for the pharmaceutical and agrochemical industries is well-established. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely utilize this important chemical building block in their research and development endeavors.

References

Synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one, a valuable scaffold in medicinal and agricultural chemistry. The document details the strategic importance of this compound, delves into the mechanistic underpinnings of its synthesis from 4,5-dichloropyridazin-3(2H)-one, presents validated experimental protocols, and offers comprehensive characterization data. Furthermore, this guide addresses potential challenges and provides troubleshooting strategies to ensure successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and application of pyridazinone derivatives.

Introduction: The Strategic Importance of the Pyridazinone Core

Pyridazin-3(2H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their versatile chemical nature and diverse biological activities make them privileged scaffolds in the design of novel therapeutic agents and crop protection agents.[1] These compounds are known to exhibit a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic methylation of the pyridazinone ring, specifically at the N-2 position, is a key chemical modification that can significantly modulate the compound's physicochemical properties and biological activity. The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Reaction Mechanism and Causality: An In-depth Analysis

The synthesis of this compound from 4,5-dichloropyridazin-3(2H)-one is an N-methylation reaction. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This section will dissect the key factors governing this transformation.

Tautomerism of 4,5-Dichloropyridazin-3(2H)-one

The starting material, 4,5-dichloropyridazin-3(2H)-one, can exist in two tautomeric forms: the lactam and the lactim form. The lactam form, with the carbonyl group, is generally the more stable and predominant tautomer. The proton on the nitrogen atom (N-H) in the lactam form is acidic and can be readily removed by a base.

The SN2 Pathway

The N-methylation reaction is initiated by the deprotonation of the 4,5-dichloropyridazin-3(2H)-one at the N-2 position by a suitable base, such as potassium carbonate or sodium hydroxide. This deprotonation generates a nucleophilic pyridazinone anion. This anion then acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., iodomethane or dimethyl sulfate) in a concerted fashion. The nucleophile attacks the carbon atom of the methyl group from the side opposite to the leaving group (iodide or sulfate). This "backside attack" results in the formation of a new N-C bond and the simultaneous cleavage of the C-leaving group bond, yielding the desired N-methylated product.

dot

Figure 1: General SN2 mechanism for the N-methylation of 4,5-dichloropyridazin-3(2H)-one.

Regioselectivity: N- vs. O-Alkylation

A potential side reaction in the alkylation of pyridazinones is O-alkylation, leading to the formation of a methoxy-pyridazine derivative. However, N-methylation is generally favored under the described reaction conditions. The regioselectivity is influenced by several factors:

  • Acidity of the N-H bond: The proton on the nitrogen is more acidic than the enolic proton of the lactim tautomer, leading to the preferential formation of the N-anion.

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is a "harder" nucleophile compared to the oxygen anion of the lactim tautomer. Methylating agents like iodomethane and dimethyl sulfate are considered "hard" electrophiles, thus favoring reaction at the harder nitrogen center.

  • Reaction Conditions: The choice of a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), can also favor N-alkylation.

Experimental Protocols

Two well-established protocols for the synthesis of this compound are presented below. The choice of protocol may depend on the availability of reagents and the desired scale of the reaction.

dot

experimental_workflow start Start reagents Combine 4,5-dichloropyridazin-3(2H)-one, base, and solvent start->reagents add_methylating_agent Add methylating agent (Iodomethane or Dimethyl Sulfate) reagents->add_methylating_agent reaction Heat and stir for specified time add_methylating_agent->reaction workup Reaction work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization of product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis of this compound.

Protocol 1: Methylation using Iodomethane and Potassium Carbonate

This protocol utilizes iodomethane as the methylating agent and potassium carbonate as the base in acetonitrile.

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Iodomethane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add iodomethane (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetonitrile and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford this compound as a solid.

Protocol 2: Methylation using Dimethyl Sulfate and Sodium Hydroxide

This protocol employs dimethyl sulfate as the methylating agent and sodium hydroxide as the base in a methanol-water solvent system.

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Dimethyl sulfate

  • Sodium hydroxide

  • Methanol

  • Deionized water

  • Ethanol for recrystallization

Procedure:

  • Dissolve 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in methanol in a round-bottom flask and stir for 15 minutes.

  • Prepare a solution of sodium hydroxide (1.2 eq) in deionized water and add it to the methanol solution with constant stirring until a clear solution is obtained.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.0 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture at this temperature for 1 hour.

  • Remove the excess methanol by distillation under reduced pressure.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]

Data Presentation and Compound Characterization

This section provides key physicochemical and spectroscopic data for the starting material and the final product.

Physicochemical Properties
Property4,5-Dichloropyridazin-3(2H)-oneThis compound
Molecular Formula C₄H₂Cl₂N₂OC₅H₄Cl₂N₂O
Molecular Weight 164.98 g/mol 179.01 g/mol
CAS Number 932-22-9933-76-6
Appearance White to off-white solidOff-white to yellow crystalline powder
Melting Point 201-206 °C87-91 °C
Spectroscopic Data for this compound
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.18 (s, 1H), 3.70 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.8, 144.3, 140.3, 130.6, 31.4.

  • Mass Spectrum (m/z): 179 [M+H]⁺.

Troubleshooting and Self-Validation

A successful synthesis relies on careful execution and an understanding of potential pitfalls. This section provides a troubleshooting guide for common issues encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or no product formation - Inactive or impure reagents.- Insufficient base.- Low reaction temperature or short reaction time.- Use freshly purified or high-purity reagents.- Ensure the base is anhydrous and used in the correct stoichiometric amount.- Optimize reaction temperature and time, monitoring by TLC.
Formation of O-methylated byproduct - Reaction conditions favoring O-alkylation (e.g., use of a "softer" methylating agent or a non-polar solvent).- Use a "hard" methylating agent like dimethyl sulfate.- Employ a polar aprotic solvent such as acetonitrile or DMF.- Carefully control the reaction temperature.
Presence of starting material in the final product - Incomplete reaction.- Increase the reaction time or temperature.- Add a slight excess of the methylating agent.
Difficulty in purification - Formation of closely related byproducts.- Inefficient extraction or chromatography.- Optimize the chromatographic conditions (solvent system, silica gel activity).- Consider recrystallization from a different solvent system.

Conclusion

The N-methylation of 4,5-dichloropyridazin-3(2H)-one to afford this compound is a robust and efficient transformation that provides access to a key intermediate for the synthesis of biologically active molecules. A thorough understanding of the underlying SN2 mechanism, careful control of reaction conditions to ensure regioselectivity, and adherence to validated experimental protocols are paramount for a successful outcome. This guide provides the necessary technical details and theoretical background to empower researchers in drug development to confidently synthesize and utilize this important pyridazinone derivative in their research endeavors.

References

A Comprehensive Spectroscopic Analysis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS 933-76-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecule

4,5-Dichloro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound with the chemical formula C₅H₄Cl₂N₂O. As a derivative of the pyridazinone core, this molecule serves as a crucial building block and synthetic intermediate in the development of novel agrochemicals and pharmaceutical agents.[1] Its utility in constructing more complex molecular architectures makes a thorough understanding of its structural and electronic properties essential for researchers in drug discovery and materials science.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize and confirm the identity and purity of this compound. The interpretation herein is grounded in fundamental principles and validated by published data, offering a self-validating framework for scientists working with this molecule.

cluster_molecule This compound cluster_properties Key Properties mol props CAS Number 933-76-6 Molecular Formula C₅H₄Cl₂N₂O Molecular Weight 179.00 g/mol

Caption: Molecular structure and key identifiers of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Rationale for Experimental Choices

The choice of deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution, and its chemical shift, which does not interfere with the signals of interest. The data presented is referenced to an internal standard, tetramethylsilane (TMS), set at 0.00 ppm.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is remarkably simple, which is in itself a key diagnostic feature. It confirms the presence of two distinct, non-coupled proton environments.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
8.18 Singlet (s) 1H H-6 [2]

| 3.70 | Singlet (s) | 3H | N-CH₃ |[2] |

The signal at 8.18 ppm corresponds to the single proton attached to the pyridazinone ring at the C-6 position. Its singlet multiplicity confirms the absence of any adjacent protons, which is consistent with the dichlorinated C-4 and C-5 positions. The upfield signal at 3.70 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the nitrogen atom (N-2). Its singlet nature is also expected, as there are no protons on the adjacent ring nitrogen.

¹³C NMR Spectroscopy Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)

Predicted Shift (δ) ppm Carbon Assignment Rationale
~158-162 C-3 (C=O) Carbonyl carbons in amide-like systems are significantly deshielded and appear far downfield.
~140-145 C-6 The carbon is attached to a proton and part of a C=C double bond, placing it in the aromatic/olefinic region.
~130-135 C-4 / C-5 These carbons are attached to electronegative chlorine atoms and are part of a double bond, causing significant deshielding.
~128-133 C-5 / C-4 Differentiated from C-4 by its proximity to the carbonyl group versus the C-6 carbon.

| ~35-40 | N-CH₃ | Aliphatic carbon attached to a nitrogen atom, appearing in the typical upfield region. |

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Confirmation

Mass spectrometry provides the definitive molecular weight of a compound and offers structural clues through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Analysis of this compound

The presence of two chlorine atoms is the most telling feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺˙):

  • M: Contains two ³⁵Cl atoms.

  • M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Contains two ³⁷Cl atoms.

The expected relative intensity ratio for this cluster is approximately 9:6:1 .

Table 3: Mass Spectrometry Data

m/z Value Ion Assignment Key Finding Reference
179 [M+H]⁺ Corresponds to the protonated molecule (C₅H₅Cl₂N₂O⁺) with the most abundant isotopes (³⁵Cl). [2]
178 [M]⁺˙ Expected molecular ion peak for the most abundant isotopes. Inferred
180 [M+2]⁺˙ Isotopic peak confirming the presence of two chlorine atoms. Inferred

| 182 | [M+4]⁺˙ | Isotopic peak confirming the presence of two chlorine atoms. | Inferred |

The observation of the protonated molecule [M+H]⁺ at m/z 179 under soft ionization conditions (like Electrospray Ionization, ESI) is a direct confirmation of the compound's molecular weight (179.00 g/mol ).[2]

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a Quadrupole Time-of-Flight (Q-TOF) or similar mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters: Operate the ESI source in positive ion mode. Optimize parameters such as capillary voltage (~3.5-4.5 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Analyze the resulting spectrum, identifying the [M+H]⁺ ion and examining the isotopic cluster around the molecular ion to confirm the presence of two chlorine atoms.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available in the cited literature, a robust analysis can be performed based on the known vibrational frequencies of its constituent functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100-3000 C-H Stretch Olefinic C-H (on ring) Medium
2980-2850 C-H Stretch Aliphatic C-H (in CH₃) Medium
1670-1650 C=O Stretch Amide (Lactam) Strong, Sharp
1600-1550 C=N Stretch Ring Imine Medium-Strong
1480-1420 C=C Stretch Ring Alkene Medium

| 800-600 | C-Cl Stretch | Chloroalkene | Strong |

The most diagnostic peak in the predicted IR spectrum is the strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the cyclic amide (lactam) functionality, expected around 1660 cm⁻¹. This peak is a definitive indicator of the pyridazin-one structure. The presence of both olefinic and aliphatic C-H stretches, along with strong C-Cl absorptions in the fingerprint region, would further corroborate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected frequencies for the compound's functional groups.

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides all necessary information. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build a cohesive and irrefutable structural assignment.

Caption: Integrated workflow for the structural confirmation of the title compound.

This workflow demonstrates a logical, self-validating process. Mass spectrometry first confirms the molecular weight and elemental composition (presence of two chlorines). Infrared spectroscopy then validates the presence of key functional groups, particularly the critical carbonyl group. Finally, NMR spectroscopy provides the precise connectivity of the atoms, mapping out the molecular skeleton and confirming the substitution pattern, leading to the unambiguous identification of this compound.

References

The Pyridazinone Scaffold: A Privileged Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Preamble: The Emergence of a "Wonder Nucleus"

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged from the periphery of medicinal chemistry to become a "wonder nucleus," a privileged scaffold capable of interacting with a wide array of biological targets.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and the ease of functionalization at multiple positions, make it an attractive synthetic target for developing novel therapeutics.[1] This guide provides a comprehensive technical overview of the pyridazinone scaffold, detailing its therapeutic applications across cardiovascular diseases, inflammation, and oncology. It offers field-proven insights into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating the potential of novel pyridazinone-based compounds.

Section 1: Cardiovascular Applications - Beyond Vasodilation

Pyridazinone derivatives first gained prominence for their significant cardiovascular effects, evolving from simple vasodilators to sophisticated inodilators that offer both myocardial contractility enhancement and afterload reduction.[3][4] This dual activity provides a significant advantage in the treatment of conditions like congestive heart failure (CHF).

Mechanism of Action: Inodilation via PDE3 Inhibition & Calcium Sensitization

The primary cardiovascular mechanism for many pyridazinone compounds is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to two key effects:

  • Positive Inotropy: Increased cAMP in cardiomyocytes enhances myocardial contractility.

  • Vasodilation: Increased cAMP in vascular smooth muscle cells promotes relaxation, reducing both preload and afterload on the heart.[6][7]

A select few pyridazinone derivatives, most notably Levosimendan, exhibit an additional, crucial mechanism: calcium sensitization . They bind to cardiac troponin C in a calcium-dependent manner, increasing the sensitivity of the myofilaments to calcium without raising intracellular calcium concentrations.[3][8] This enhances contractility during systole but allows for normal relaxation during diastole, a significant advantage over traditional inotropes that can increase myocardial oxygen demand and arrhythmia risk.[3][4]

PDE3_Inhibition_Pathway AC Adenylate Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Stimulation (β-agonist) PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Contractility Increased Myocardial Contractility PKA->Contractility Phosphorylates Ca2+ channels Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to AMP AMP (Inactive) PDE3->AMP Hydrolyzes Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE3 Inhibits

Caption: Mechanism of PDE3 inhibition by pyridazinone compounds.

Key Compounds & Structure-Activity Relationship (SAR)

Levosimendan and Pimobendan are the most clinically significant pyridazinone-based cardiotonic agents.[3] Pimobendan, widely used in veterinary medicine for CHF in dogs, acts as a calcium sensitizer and a PDE3 inhibitor.[6][9][10] Levosimendan is used in humans for acutely decompensated severe chronic heart failure.[4][11]

CompoundPrimary Mechanism(s)Key Indication
Levosimendan Calcium Sensitization, PDE3 InhibitionAcutely Decompensated Heart Failure (Human)[3][11]
Pimobendan Calcium Sensitization, PDE3 InhibitionCongestive Heart Failure (Canine)[9][10]
Bemoradan Potent PDE3 InhibitionInvestigational for Heart Failure[5]

SAR studies reveal critical structural features for cardiotonic activity. The pyridazinone lactam functionality is a key determinant for PDE3 inhibition, with an unsubstituted nitrogen atom often being preferred.[12] The presence of a 6-aryl group was long considered essential for activity, though newer derivatives have challenged this notion.[12][13] Modifications to this aryl group and other positions on the pyridazinone ring are used to fine-tune potency and selectivity.[14]

Section 2: Anti-Inflammatory Applications - Targeting the Inflammatory Cascade

The pyridazinone scaffold is a versatile backbone for the development of potent anti-inflammatory agents, targeting key enzymes and mediators in the inflammatory cascade.[1][15] Derivatives have been developed that show activity against cyclooxygenase (COX), lipoxygenase (LOX), and phosphodiesterases (like PDE4), and can modulate the production of inflammatory cytokines such as TNF-α and various interleukins.[16][17][18]

Mechanism of Action: Multi-Target Inhibition

Pyridazinone derivatives can exert anti-inflammatory effects through several mechanisms:

  • COX/LOX Inhibition: Similar to traditional NSAIDs, some derivatives can inhibit COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis. Others show dual inhibition of both COX and LOX pathways.

  • PDE4 Inhibition: PDE4 is a key regulator of cAMP in immune cells.[16] Inhibition of PDE4 in cells like macrophages and neutrophils elevates cAMP, which in turn suppresses the release of pro-inflammatory mediators like TNF-α, IL-6, and leukotrienes.[16][19]

  • Cytokine Modulation: Many pyridazinone compounds have been shown to directly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in monocytic cells, a key downstream effect of inhibiting inflammatory signaling pathways like NF-κB.[17][18][20]

Experimental_Workflow_Screening cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Pyridazinone Derivative Library Assay1 Enzyme Assay (e.g., PDE, COX) Compound->Assay1 Assay2 Cell-Based Assay (e.g., Anti-inflammatory) Compound->Assay2 Hit_ID Hit Identification & SAR Analysis Assay1->Hit_ID Assay2->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Advance Hits Animal_Model Animal Model (e.g., Paw Edema) Lead_Opt->Animal_Model Efficacy Efficacy & Toxicity Assessment Animal_Model->Efficacy

Caption: General workflow for screening pyridazinone compounds.

Section 3: Oncological Applications - A New Frontier

Recently, the pyridazinone scaffold has been identified as a promising core for the development of novel anticancer agents.[21][22] Its derivatives have demonstrated activity against a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][21] The mechanisms are diverse, ranging from the inhibition of key kinases involved in cell signaling to the induction of apoptosis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer potential of pyridazinones stems from their ability to target multiple hallmarks of cancer:

  • Kinase Inhibition: Pyridazinone derivatives have been successfully designed as inhibitors of various protein kinases that are often dysregulated in cancer, such as FER tyrosine kinase, C-Terminal Src Kinase (CSK), and PI3K.[1][9][23] By blocking these kinases, the compounds can disrupt signaling pathways that control cell proliferation, survival, and metastasis.

  • PARP Inhibition: Several pyridazinone-containing drugs, such as Olaparib and Talazoparib, are potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[21] These are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

  • Induction of Apoptosis: Numerous studies have shown that pyridazinone derivatives can induce programmed cell death (apoptosis) in cancer cells.[6][22] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and the accumulation of poly-ubiquitinated proteins.[22][24]

Representative Compound/SeriesTarget/MechanismCancer Type(s)IC50 / Activity
Olaparib PARP InhibitorOvarian, Breast, ProstateIC50 = 0.015 µM[21]
Talazoparib PARP InhibitorBreast, ProstateIC50 = 0.0002 µM[21]
Pyrido-pyridazinones FER Tyrosine Kinase InhibitorInvestigational (Solid Tumors)Potent inhibition shown in models[1]
Diarylurea Pyridazinones VEGFR-2 Inhibition, ApoptosisMelanoma, NSCLC, Prostate, ColonGI50 values from 1.66–100 µM[25]
Pyr-1 Derivative Apoptosis Induction, Proteasome InhibitionLeukemia, Breast, LungCC50 values in low µM to nM range[2][22]

Section 4: Experimental Protocols - A Practical Guide

The following protocols are provided as a self-validating framework for the initial screening and evaluation of novel pyridazinone compounds.

Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This assay quantifies PDE3 activity by measuring the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate.[5]

  • Principle: A small, fluorescently labeled cAMP tracer tumbles rapidly in solution, resulting in low FP. When PDE3 hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its tumbling and increasing the FP. An inhibitor prevents this hydrolysis, keeping the FP low.[5][22][26]

  • Materials:

    • Recombinant human PDE3A or PDE3B.

    • Fluorescent Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

    • Binding Agent: Specific for the fluorescent monophosphate product.

    • Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA.

    • Test Compound (Pyridazinone derivative): Serially diluted in DMSO/Assay Buffer.

    • Positive Control: Milrinone or Cilostazol.[5]

    • Plate: Low-volume, black, 384-well microplate.

  • Procedure:

    • Compound Plating: Add 5 µL of serially diluted test compound, positive control, or vehicle control (DMSO) to wells.

    • Enzyme Addition: Add 10 µL of diluted PDE3 enzyme solution to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow inhibitor-enzyme binding.[5]

    • Reaction Initiation: Add 5 µL of the FAM-cAMP substrate solution to initiate the reaction.

    • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.[5]

    • Reaction Termination: Add 10 µL of the binding agent solution to stop the reaction.

    • Equilibration: Incubate for an additional 30 minutes at room temperature.

    • Measurement: Read the fluorescence polarization on a microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm for FAM).[5]

  • Data Analysis: Calculate the percentage of inhibition relative to controls and plot against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[5]

Protocol: Cell-Based Anti-Inflammatory Assay (NO & PGE₂ Inhibition)

This protocol assesses the ability of a compound to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][18]

  • Principle: LPS, a component of bacterial cell walls, potently stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO and PGE₂ via the induction of iNOS and COX-2 enzymes, respectively. Anti-inflammatory compounds will inhibit this production.[18]

  • Materials:

    • Cell Line: RAW 264.7 murine macrophages.

    • Culture Medium: DMEM supplemented with 10% FBS.

    • Stimulant: Lipopolysaccharide (LPS) from E. coli.

    • Test Compound & Reference (e.g., Dexamethasone).

    • Reagents for NO Detection: Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in phosphoric acid).[7][18]

    • Reagents for PGE₂ Detection: Commercial PGE₂ ELISA kit.[20]

    • Reagents for Viability: MTT or MTS solution.

  • Procedure:

    • Cell Seeding: Plate RAW 264.7 cells (e.g., 5 × 10⁵ cells/well in a 24-well plate) and incubate overnight.[7]

    • Pre-treatment: Replace the medium. Add various concentrations of the test compound or reference drug and incubate for 1 hour.[10]

    • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours.[10][18]

    • Supernatant Collection: Collect the cell culture supernatant for NO and PGE₂ analysis.

    • NO Determination (Griess Assay):

      • Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate.[18]

      • Incubate for 10 minutes at room temperature.

      • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • PGE₂ Determination (ELISA):

      • Analyze PGE₂ levels in the supernatant according to the manufacturer's protocol for the chosen ELISA kit.[20]

    • Cell Viability Assay (MTT/MTS):

      • Assess the viability of the remaining cells to rule out cytotoxicity as the cause of reduced NO/PGE₂ production.[18]

  • Data Analysis: Normalize NO and PGE₂ production to the LPS-only control. Calculate IC50 values for the inhibition of each mediator.

Protocol: Western Blot for Apoptosis Marker Analysis

This protocol details the detection of key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) in cancer cells following treatment with a pyridazinone derivative.[8][24]

  • Principle: Apoptosis induction leads to the cleavage and activation of executioner caspases (like Caspase-3) and their substrates (like PARP). Western blotting allows for the specific detection and semi-quantification of these cleaved forms, providing direct evidence of apoptosis.[24]

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231, Saos-2).[6][24]

    • Test Compound.

    • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

    • Protein Assay Reagent (e.g., BCA assay).

    • SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

    • Primary Antibodies: Anti-cleaved Caspase-3, Anti-cleaved PARP, Anti-Bax, Anti-Bcl-2, Anti-β-actin (loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

    • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 24, 48 hours).[24]

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.[24]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]

    • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and separate proteins on an SDS-PAGE gel.[24]

    • Protein Transfer: Transfer separated proteins to a PVDF membrane.[24]

    • Blocking: Block the membrane for 1 hour at room temperature.[24]

    • Antibody Incubation: Incubate with primary antibody overnight at 4°C, followed by washing and incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detection: Apply ECL reagent and visualize protein bands using a chemiluminescence imaging system.[8]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin) to compare expression levels across different treatment conditions.[8]

Section 5: Challenges and Future Directions

Despite the immense potential, the development of pyridazinone-based therapeutics faces challenges, primarily concerning bioavailability and target specificity.[27] Achieving selectivity between different PDE isoforms or kinase family members is crucial to minimize off-target effects. Future research will likely focus on leveraging computational modeling and structure-based drug design to enhance potency and selectivity.[28] Furthermore, exploring novel delivery systems and combination therapies could unlock the full therapeutic potential of this remarkable scaffold. The continued investigation into pyridazinone derivatives promises to yield a new generation of targeted therapies for some of the most challenging human diseases.[27]

References

An In-Depth Technical Guide to the Herbicidal Mechanism of Action of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the herbicidal mechanism of action of 4,5-Dichloro-2-methylpyridazin-3(2H)-one, a member of the pyridazinone class of herbicides. While specific research on this particular molecule is limited, its structural characteristics firmly place it within a well-understood group of active compounds. This guide elucidates the core mechanism by drawing upon extensive research of the pyridazinone class, primarily exemplified by the widely studied herbicide Norflurazon. The primary mode of action is the potent and specific inhibition of phytoene desaturase (PDS), a critical enzyme in the plant carotenoid biosynthesis pathway. Inhibition of PDS leads to a cascade of photodynamic events, culminating in rapid chlorophyll degradation and a characteristic bleaching phenotype, which ultimately results in plant death. This document details the molecular target, the ensuing biochemical and physiological consequences, relevant experimental protocols for mechanism elucidation, and known resistance strategies. It is intended for researchers, scientists, and professionals in the fields of agrochemical development and plant science.

Introduction: The Pyridazinone Class of Herbicides

This compound belongs to the pyridazinone chemical family, classified under the Herbicide Resistance Action Committee (HRAC) Group F1 and the Weed Science Society of America (WSSA) Group 12.[1] These herbicides are known as "bleaching herbicides" due to the distinct white or bleached appearance of treated plants.[1] They are typically applied pre-emergence to control a range of annual grasses and broadleaf weeds.[2] The core mechanism of this class revolves around the disruption of pigment production, specifically the biosynthesis of carotenoids.[1][3]

Carotenoids are vital pigments in plants, serving two primary functions: as accessory pigments for light harvesting in photosynthesis and, more critically, for the photoprotection of chlorophyll.[4][5] They quench excess light energy and scavenge reactive oxygen species (ROS) that are inevitably generated during photosynthesis, thus preventing photooxidative damage to the photosynthetic apparatus.[4][5] The absence of carotenoids leaves chlorophyll exposed to intense light, leading to its rapid destruction and the cessation of photosynthesis.[3][6]

Core Mechanism: Inhibition of Phytoene Desaturase (PDS)

The herbicidal activity of pyridazinones, including this compound, is attributed to their specific inhibition of the enzyme Phytoene Desaturase (PDS).

The Target: Phytoene Desaturase (PDS)

PDS is a key enzyme in the carotenoid biosynthetic pathway, which is located in the plastids.[7][8] This enzyme catalyzes the desaturation of 15-cis-phytoene, introducing two double bonds to form 9,15,9’-tri-cis-ζ-carotene.[8] This is a critical step that converts the colorless phytoene into the initial colored carotenoids of the pathway. The reaction requires a plastoquinone cofactor for the transfer of electrons.[9][10]

Molecular Interaction and Inhibition Kinetics

Pyridazinone herbicides act as potent, non-competitive inhibitors of PDS.[4] Structural studies of PDS have revealed that these herbicides bind to the plastoquinone-binding site of the enzyme.[5][11] By occupying this site, the herbicide blocks the reoxidation of the enzyme's FAD cofactor, effectively halting the desaturation process.[5] This leads to the accumulation of the substrate, phytoene, within the chloroplasts.[7][8]

The inhibitory potency of this class of herbicides is significant. For instance, Norflurazon, a structurally related pyridazinone, exhibits a 50% inhibitory concentration (I50) value against phytoene desaturase in the nanomolar to low micromolar range, indicating a very high affinity for its target enzyme.[6]

Logical Flow: From Molecular Inhibition to Plant Death

The following diagram illustrates the logical progression from the herbicide's molecular action to the ultimate death of the susceptible plant.

Herbicidal_Action_Flow cluster_0 Molecular Level cluster_1 Biochemical Cascade cluster_2 Physiological Effect Herbicide This compound PQ_Site Plastoquinone-Binding Site Herbicide->PQ_Site Binds to & Blocks PDS Phytoene Desaturase (PDS) Enzyme PDS->PQ_Site contains Phytoene_Accum Phytoene Accumulates PQ_Site->Phytoene_Accum Leads to Carotenoid_Dep Carotenoid Synthesis Blocked Phytoene_Accum->Carotenoid_Dep Results in Photo_Ox Photooxidation of Chlorophyll Carotenoid_Dep->Photo_Ox Causes Bleaching Bleaching (White Tissue) Photo_Ox->Bleaching Manifests as Death Plant Death Bleaching->Death Leads to

Caption: Logical progression from molecular binding to physiological effect.

Physiological and Phenotypic Consequences

The biochemical disruption caused by PDS inhibition manifests in clear and dramatic physiological effects.

  • Accumulation of Phytoene: The immediate biochemical consequence is the buildup of the colorless precursor, phytoene, in the plant tissues.[7]

  • Carotenoid Depletion: The lack of PDS activity prevents the formation of downstream colored carotenoids like β-carotene, lutein, and violaxanthin.

  • Photooxidative Cascade: Without the protective quenching action of carotenoids, the energy absorbed by chlorophyll molecules is transferred to molecular oxygen, generating highly destructive reactive oxygen species (ROS), such as singlet oxygen.[4]

  • Chlorophyll Degradation and Membrane Damage: These ROS rapidly attack and destroy chlorophyll molecules, leading to the characteristic bleaching or whitening of the leaves.[2] The ROS also cause lipid peroxidation, damaging chloroplast and cell membranes, leading to a loss of cellular integrity.

  • Cessation of Photosynthesis and Death: The destruction of the photosynthetic apparatus halts energy production, and the widespread cellular damage leads to the death of the plant.[3]

Quantitative Data

HerbicideTarget EnzymeI50 Value (µM)Chemical Class
Norflurazon Phytoene Desaturase0.1Pyridazinone
Fluridone Phytoene Desaturase0.02Pyridinone
Flurtamone Phytoene Desaturase0.03Furanone
Diflufenican Phytoene Desaturase0.03Nicotinamide

Table 1: In vitro I50 values for various herbicides that inhibit phytoene desaturase. Data sourced from Sandmann & Böger (1992).[6]

Experimental Methodologies for Mechanism of Action Studies

Elucidating the mechanism of PDS-inhibiting herbicides involves a combination of biochemical assays and analytical chemistry techniques.

Workflow for Assessing PDS Inhibition

The following diagram outlines a typical experimental workflow to confirm that a compound acts as a PDS inhibitor.

PDS_Inhibition_Workflow cluster_workflow Experimental Workflow start Treat Plant/Algae with Herbicide observe Observe Phenotype (Bleaching) start->observe extract Extract Pigments observe->extract If bleaching occurs analyze HPLC Analysis of Carotenoids extract->analyze assay In Vitro PDS Enzyme Assay analyze->assay Confirm Phytoene Accumulation confirm Confirm PDS Inhibition & Quantify IC50 assay->confirm

Caption: Workflow for confirming PDS inhibition as the mode of action.

Protocol: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol is adapted from methodologies designed to measure PDS activity and its inhibition in a cell-free system.[12]

Objective: To determine the concentration-dependent inhibitory effect of this compound on PDS activity.

Materials:

  • Source of active PDS enzyme (e.g., from recombinant E. coli expressing the PDS gene).

  • Phytoene substrate (can be produced using another engineered E. coli strain).

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM DTT).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Cofactors (e.g., Plastoquinone-9, FAD).

  • Reaction termination solvent (e.g., Acetone).

  • HPLC system with a C18 reverse-phase column and photodiode array (PDA) detector.

Procedure:

  • Enzyme Preparation: Prepare a cell-free homogenate from the PDS-expressing E. coli. Centrifuge to obtain a membrane fraction containing the active enzyme.

  • Assay Setup: In a microcentrifuge tube, combine the assay buffer, cofactors, and varying concentrations of the test herbicide. Include a solvent control (no herbicide).

  • Initiate Reaction: Add the phytoene substrate to each tube, followed immediately by the PDS enzyme preparation to start the reaction.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) in the dark.

  • Stop Reaction: Terminate the reaction by adding cold acetone, which also serves to extract the carotenoids.

  • Extraction: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant containing the carotenoids to a new tube.

  • Analysis: Evaporate the solvent under nitrogen and redissolve the residue in a suitable injection solvent. Analyze the sample by HPLC.

  • Data Interpretation: Monitor the chromatograms for the disappearance of the phytoene peak and the appearance of product peaks (e.g., ζ-carotene). Quantify the peak areas to determine the percentage of inhibition at each herbicide concentration. Calculate the IC50 value, which is the concentration of the herbicide required to inhibit 50% of the enzyme's activity.

Protocol: Carotenoid Profile Analysis by HPLC

Objective: To quantify the accumulation of phytoene and the depletion of colored carotenoids in herbicide-treated plant tissue.

Materials:

  • Plant tissue (treated and untreated control).

  • Mortar and pestle, or homogenizer.

  • Extraction solvent (e.g., Acetone or a mixture of hexane/acetone/ethanol).

  • Saponification solution (e.g., methanolic KOH), if necessary to remove chlorophyll.

  • Partitioning solvent (e.g., Petroleum ether or Diethyl ether).

  • HPLC system as described above.

Procedure:

  • Sample Homogenization: Weigh a known amount of plant tissue (e.g., 100 mg) and grind it to a fine powder in liquid nitrogen or homogenize it directly in the extraction solvent.

  • Extraction: Add cold extraction solvent, vortex thoroughly, and centrifuge to pellet the debris. Repeat the extraction on the pellet until the tissue is colorless. Pool the supernatants.

  • Phase Partitioning: Add the partitioning solvent and water to the extract in a separatory funnel. The carotenoids will move into the upper organic phase. Wash the organic phase with water to remove residual polar solvents.

  • Drying and Reconstitution: Collect the organic phase and dry it under a stream of nitrogen. Reconstitute the pigment residue in a precise, small volume of injection solvent.

  • HPLC Analysis: Filter the sample through a 0.22 µm syringe filter and inject it into the HPLC system.

  • Quantification: Identify and quantify carotenoids based on their retention times and absorption spectra compared to authentic standards. Calculate the concentration of each carotenoid (e.g., in µg/g of fresh weight). Compare the profiles of treated versus untreated samples to demonstrate phytoene accumulation and carotenoid depletion.

Mechanisms of Resistance

Herbicide resistance is a significant challenge in agriculture. For PDS inhibitors, the primary mechanism of evolved resistance is target-site modification.

  • Target-Site Mutations: Spontaneous mutations in the PDS gene can lead to amino acid substitutions in the enzyme.[11] These changes can alter the herbicide's binding site, reducing its affinity for the enzyme while maintaining the enzyme's catalytic function. For example, substitutions at the Arg-304 residue of the PDS enzyme have been linked to resistance to pyridazinone herbicides in some weed species.[11]

  • Non-Target-Site Resistance (NTSR): While less common for this specific mode of action, NTSR mechanisms could potentially confer resistance. These mechanisms involve reduced uptake or translocation of the herbicide, or enhanced metabolic detoxification by enzymes such as cytochrome P450s, which break down the herbicide before it can reach its target.

Conclusion

The herbicidal efficacy of this compound is rooted in its function as a pyridazinone-class inhibitor of the phytoene desaturase enzyme. By blocking a crucial desaturation step in the carotenoid biosynthesis pathway, it triggers a lethal photodynamic cascade within the plant. The resulting depletion of protective carotenoids leaves chlorophyll vulnerable to photooxidation, causing the characteristic bleaching symptoms and ultimately leading to the cessation of photosynthesis and plant death. Understanding this precise mechanism of action is fundamental for the strategic development of new herbicidal compounds, the management of weed resistance, and the advancement of plant physiology research.

References

The Emergence of Substituted Pyridazinones: A Versatile Scaffold in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the anticancer potential of substituted pyridazinone derivatives. It delves into the rational design and synthesis of these compounds, explores their diverse mechanisms of action targeting key oncogenic pathways, and offers a detailed framework for their preclinical evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

Introduction: The Pyridazinone Scaffold in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridazinone moiety has garnered significant attention for its role in the development of potent anticancer agents. The physicochemical properties of the pyridazinone ring system make it an attractive scaffold for designing molecules that can interact with a variety of biological targets implicated in cancer progression. Numerous pyridazinone derivatives have been synthesized and evaluated, with some demonstrating promising preclinical and even clinical activity. This guide will explore the landscape of pyridazinone-based anticancer agents, from their chemical synthesis to their biological evaluation.

Medicinal Chemistry of Anticancer Pyridazinones: Synthesis and Structure-Activity Relationships (SAR)

The versatility of the pyridazinone scaffold lies in the relative ease with which it can be synthesized and derivatized, allowing for the systematic exploration of structure-activity relationships (SAR).

General Synthesis Strategies

A common and efficient method for the synthesis of the pyridazinone core involves the condensation of γ-ketoacids with hydrazine hydrate. This straightforward reaction provides a foundation for introducing a wide array of substituents at various positions on the pyridazinone ring, thereby modulating the pharmacological properties of the resulting derivatives. More complex, multi-ring pyridazinone derivatives can be constructed through multi-step synthetic sequences, often involving cyclization and functional group interconversion reactions.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of pyridazinone derivatives. Key insights from numerous studies have revealed that:

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the pyridazinone core significantly influence anticancer activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding to target proteins.

  • The N-substituent: The substituent on the nitrogen atom of the pyridazinone ring plays a critical role in determining the biological target and overall activity. For instance, bulky aromatic or heteroaromatic groups at this position have been shown to be important for potent inhibition of certain kinases.

  • Fused Ring Systems: The fusion of the pyridazinone ring with other heterocyclic systems, such as pyrazole, indole, or quinazoline, can lead to compounds with enhanced and often novel anticancer activities. These fused systems can provide a more rigid conformation, which can be beneficial for specific receptor interactions.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of pyridazinone compounds.

synthesis_workflow General Synthetic Workflow for Pyridazinone Derivatives Start Starting Materials (γ-Ketoacids, Hydrazine Hydrate) Condensation Condensation Reaction Start->Condensation Core Pyridazinone Core Structure Condensation->Core Derivatization Functional Group Derivatization (R1, R2, R3) Core->Derivatization Library Library of Substituted Pyridazinone Derivatives Derivatization->Library Screening Biological Screening (In Vitro Assays) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Derivatization Iterative Design

Caption: General workflow for synthesis and optimization of pyridazinone derivatives.

Key Molecular Targets and Mechanisms of Action

Substituted pyridazinone derivatives exert their anticancer effects by modulating a diverse range of molecular targets and signaling pathways critical for tumor growth, proliferation, and survival.

Inhibition of Protein Kinases

Protein kinases are a major class of drug targets in oncology, and many pyridazinone derivatives have been developed as potent kinase inhibitors.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several pyridazinone derivatives have been designed as VEGFR-2 inhibitors, often mimicking the binding mode of established drugs like sorafenib. These compounds typically feature a urea or thiourea moiety that forms key hydrogen bonds within the ATP-binding pocket of the kinase.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important tyrosine kinase that is frequently overexpressed or mutated in various cancers. Pyridazinone-based compounds have been developed as EGFR inhibitors, demonstrating antiproliferative activity in cancer cell lines with EGFR-driven proliferation.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Pyridazinone derivatives have been identified as inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

The diagram below illustrates the inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

VEGFR2_Pathway Mechanism of VEGFR-2 Inhibition by Pyridazinone Derivatives cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: VEGFR-2 signaling inhibition by pyridazinone derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many pyridazinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation: These compounds can trigger the activation of caspases, a family of proteases that execute the apoptotic program.

  • Modulation of Bcl-2 Family Proteins: Some derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger the intrinsic apoptotic pathway.

Other Mechanisms of Action

The versatility of the pyridazinone scaffold extends to other anticancer mechanisms, including:

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in treating cancers with deficiencies in DNA repair pathways. Some pyridazinone-based molecules, such as olaparib, are approved PARP inhibitors.

  • Phosphodiesterase (PDE) Inhibition: Certain pyridazinone derivatives act as inhibitors of phosphodiesterases, such as PDE4, which can modulate intracellular signaling pathways involved in cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Disruption of the microtubule network through inhibition of tubulin polymerization is a well-established anticancer strategy, and some pyridazinones have shown activity in this area.

Preclinical Evaluation of Pyridazinone Derivatives

A systematic preclinical evaluation is essential to identify promising pyridazinone candidates for further development. This typically involves a combination of in vitro and in vivo studies.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity is performed using a panel of human cancer cell lines.

Table 1: Representative Pyridazinone Derivatives and their In Vitro Anticancer Activity

Compound IDCancer Cell LineIC50 / GI50 (µM)Primary Target(s)Reference
Compound 10l A549 (NSCLC)1.66 - 100VEGFR-2
Compound 17a Melanoma, NSCLC, Prostate, Colon-VEGFR-2
Pyr-1 HL-60 (Leukemia)0.39Induces Apoptosis, ROS
Compound 4aa Saos-2 (Osteosarcoma)-Induces Apoptosis
Compound 35 OVCAR-3 (Ovarian)0.32DHFR
Compound IXn UO-31 (Renal)0.65EGFR
Compound 11m MDA-MB-231 (Breast)0.99CDK2

Note: This table presents a selection of data from the cited literature and is not exhaustive. "-" indicates that a specific IC50/GI50 value was not provided in the abstract, but significant activity was reported.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridazinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: VEGFR-2 Kinase Inhibition Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection antibody that specifically recognizes the phosphorylated substrate.

  • Procedure: a. Add the VEGFR-2 enzyme, the substrate, and the pyridazinone derivative to the wells of a microplate. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection antibody. e. Use a suitable detection method (e.g., fluorescence or luminescence) to quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

In Vivo Efficacy Studies

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and safety.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the pyridazinone derivative on tumor growth is monitored over time.

  • Toxicity Studies: Preliminary toxicity assessments are conducted to determine the maximum tolerated dose (MTD) and to evaluate any adverse effects on the animals.

Future Directions and Conclusion

The field of pyridazinone-based anticancer drug discovery is vibrant and continues to evolve. Future research will likely focus on:

  • Target-Specific Design: The rational design of pyridazinone derivatives that are highly selective for specific cancer targets to minimize off-target effects and toxicity.

  • Combination Therapies: Investigating the synergistic effects of pyridazinone derivatives in combination with other anticancer agents, such as chemotherapy or immunotherapy.

  • Drug Delivery Systems: The development of novel drug delivery systems to enhance the bioavailability and tumor-targeting of pyridazinone compounds.

Acknowledging the Uncharted Territory: A Research and Evaluation Guide to the Cardiovascular Effects of 4,5-Dichloro-2-methylpyridazin-3(2h)-one and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating from Known Analogues to a Novel Compound

The pyridazinone scaffold is a cornerstone in the development of a diverse array of bioactive compounds, with a significant number of analogues demonstrating potent cardiovascular effects.[1][2][3] These effects span a spectrum from vasodilation and antihypertensive properties to positive inotropic (cardiotonic) actions.[1][4][5] The primary focus of this guide, 4,5-Dichloro-2-methylpyridazin-3(2h)-one , however, represents a largely unexplored entity within this pharmacologically rich class. While direct studies on its cardiovascular profile are not publicly available, the extensive research on its analogues provides a robust framework for its systematic evaluation.

This technical guide is structured to empower researchers and drug development professionals to navigate this data gap. We will first synthesize the wealth of knowledge on the cardiovascular pharmacology of known pyridazinone analogues, focusing on structure-activity relationships (SAR). Subsequently, we will present a comprehensive, step-by-step experimental roadmap to thoroughly characterize the cardiovascular effects of this compound. This document serves not as a mere summary of existing data, but as a proactive guide to pioneering research.

Part 1: The Cardiovascular Landscape of Pyridazinone Analogues

The cardiovascular activities of pyridazinone derivatives are intricately linked to their substitution patterns. A vast body of research has established that modifications to the pyridazinone core can profoundly influence their mechanism of action and pharmacological profile.

Predominant Cardiovascular Activities and Underlying Mechanisms

Pyridazinone analogues have been shown to exert their cardiovascular effects primarily through three well-established mechanisms:

  • Phosphodiesterase III (PDE-III) Inhibition: A significant number of pyridazinone derivatives exhibit positive inotropic and vasodilatory effects by selectively inhibiting PDE-III.[5] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and smooth muscle cells. Its inhibition leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Certain pyridazinone analogues have been designed and shown to inhibit ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[6] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these compounds exert antihypertensive effects.

  • Direct Vasodilation: Some pyridazinone derivatives induce vasodilation through mechanisms independent of PDE-III or ACE inhibition, potentially involving direct effects on vascular smooth muscle cells or modulation of other signaling pathways.[1]

The following diagram illustrates the signaling pathway associated with PDE-III inhibition by pyridazinone analogues.

PDE_Inhibition_Pathway Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase III (PDE-III) Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates (Activates) AMP 5'-AMP PDE3->AMP Degrades Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Cardiac Contraction Ca_Influx->Contraction Pyridazinone Pyridazinone Analogue Pyridazinone->PDE3 Inhibits

Caption: PDE-III Inhibition Pathway of Pyridazinone Analogues.

Structure-Activity Relationship (SAR) Insights

The cardiovascular activity of pyridazinone analogues is highly dependent on the nature and position of substituents on the pyridazinone ring. Key SAR observations from the literature include:

  • Substitution at the 6-position: The presence of a phenyl or substituted phenyl group at the 6-position is a common feature in many cardioactive pyridazinone derivatives.[2][7]

  • Substitution at the 2-position: Modifications at the 2-position of the pyridazinone ring have been shown to influence vasodilatory activity.[1]

  • Halogenation: The introduction of halogen atoms, such as chlorine, can significantly alter the biological activity of the molecule. For instance, dichlorinated benzamide substitutions have been noted in compounds with clear cardiotonic effects.[7]

The subject of this guide, This compound , possesses a unique substitution pattern with chlorine atoms at the 4 and 5 positions and a methyl group at the 2-position. This distinct structure warrants a thorough investigation to determine its cardiovascular profile.

Part 2: A Proposed Research Framework for Evaluating this compound

Given the absence of direct cardiovascular data for this compound, a systematic, multi-tiered experimental approach is proposed. This framework is designed to efficiently screen for and characterize its potential cardiovascular effects, progressing from in vitro to in vivo models.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_tier1 In Vitro Assays cluster_tier2 Mechanistic Assays cluster_tier3 In Vivo Models Start This compound In_Vitro_Screening Tier 1: In Vitro Screening Start->In_Vitro_Screening Aortic_Ring Isolated Aortic Ring Assay (Vasodilation/Vasoconstriction) In_Vitro_Screening->Aortic_Ring Isolated_Heart Isolated Perfused Heart Assay (Inotropic & Chronotropic Effects) In_Vitro_Screening->Isolated_Heart Mechanism_Elucidation Tier 2: Mechanism of Action Elucidation In_Vivo_Evaluation Tier 3: In Vivo Evaluation Mechanism_Elucidation->In_Vivo_Evaluation Based on In Vitro Mechanism PDE_Assay PDE-III Inhibition Assay Mechanism_Elucidation->PDE_Assay ACE_Assay ACE Inhibition Assay Mechanism_Elucidation->ACE_Assay Ion_Channel Ion Channel Studies Mechanism_Elucidation->Ion_Channel Conclusion Cardiovascular Profile Established In_Vivo_Evaluation->Conclusion Rat_BP Non-invasive Blood Pressure Measurement in Rats In_Vivo_Evaluation->Rat_BP Telemetry Telemetry in Conscious Animals (Hemodynamic Monitoring) In_Vivo_Evaluation->Telemetry Aortic_Ring->Mechanism_Elucidation If Vasoactive Isolated_Heart->Mechanism_Elucidation If Cardioactive

Caption: Proposed Experimental Workflow for Cardiovascular Profiling.

Tier 1: Initial In Vitro Screening

The primary objective of this tier is to ascertain whether this compound exhibits any direct effects on vascular and cardiac muscle.

This experiment will determine the vasodilatory or vasoconstrictive properties of the test compound.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g).

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Isometric Tension Recording:

    • Connect the aortic rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Viability and Contractility Check:

    • Induce contraction with a submaximal concentration of phenylephrine (PE, 1 µM) or potassium chloride (KCl, 60 mM).

    • Once a stable contraction is achieved, add acetylcholine (ACh, 10 µM) to confirm endothelial integrity (a relaxation of >70% indicates intact endothelium).

  • Compound Evaluation:

    • Pre-contract the aortic rings with PE (1 µM).

    • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM).

    • Record the relaxation response as a percentage of the PE-induced contraction.

    • In a separate set of experiments, assess the vasoconstrictive effect by adding cumulative concentrations of the test compound to resting aortic rings.

This experiment will evaluate the direct effects of the test compound on cardiac contractility (inotropic effects) and heart rate (chronotropic effects).

Methodology:

  • Heart Isolation and Perfusion:

    • Humanely euthanize a male New Zealand White rabbit (2.0-2.5 kg).

    • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (70-80 mmHg) and temperature (37°C).

  • Data Acquisition:

    • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise and fall (±dP/dtmax).

    • Record the heart rate from the ventricular electrocardiogram.

  • Compound Administration:

    • After a 20-30 minute stabilization period, administer increasing concentrations of this compound via the perfusion buffer.

    • Record the changes in LVDP, ±dP/dtmax, and heart rate.

Tier 2: Mechanism of Action Elucidation

Should the Tier 1 experiments reveal significant vasoactive or cardioactive properties, the next logical step is to investigate the underlying mechanism of action.

This assay will determine if the observed effects are due to the inhibition of PDE-III.

Methodology:

  • Enzyme and Substrate Preparation:

    • Utilize a commercially available PDE-III enzyme and fluorescently labeled cAMP substrate.

  • Assay Procedure:

    • In a 96-well plate, incubate the PDE-III enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the fluorescently labeled cAMP.

    • After a defined incubation period, stop the reaction and measure the fluorescence to determine the amount of hydrolyzed cAMP.

    • Calculate the IC₅₀ value for the inhibition of PDE-III.

This assay will assess the potential for the compound to inhibit ACE.[6]

Methodology:

  • Assay Components:

    • Use a commercially available ACE inhibitor screening kit, which typically includes ACE enzyme, a substrate (e.g., FAPGG), and a positive control (e.g., captopril).

  • Assay Procedure:

    • Incubate the ACE enzyme with different concentrations of this compound.

    • Add the substrate to start the reaction.

    • Monitor the change in absorbance over time, which is proportional to ACE activity.

    • Determine the IC₅₀ value for ACE inhibition.

Tier 3: In Vivo Evaluation

Positive and mechanistically defined in vitro findings warrant progression to in vivo models to assess the compound's effects in a whole-organism context.

This experiment provides an initial assessment of the antihypertensive potential of the compound.

Methodology:

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHRs).

  • Blood Pressure Measurement:

    • Acclimate the rats to the tail-cuff apparatus for several days before the experiment.

    • Measure baseline systolic blood pressure and heart rate.

  • Compound Administration and Monitoring:

    • Administer this compound orally or via intraperitoneal injection at various doses.

    • Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours).

Part 3: Data Presentation and Interpretation

To provide a comparative context for the proposed studies, the following table summarizes the reported cardiovascular activities of selected pyridazinone analogues.

Compound/Analogue ClassPrimary Cardiovascular Effect(s)Potency (IC₅₀/EC₅₀)Putative Mechanism of ActionReference(s)
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivativesCardiotonicNot specifiedNot specified[7]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivativesVasodilationIC₅₀ = 0.051 µM (most potent)Not specified[1]
Dihydropyridazin-3(2H)-one derivativesAntihypertensiveReduction in MABP by ~41%Not specified[1]
6-fluoroarylpyridazinone derivativesVasorelaxantIC₅₀ = 0.250 µM (most potent)α1a-adrenoceptor antagonism[1][8]
4-substituted thiosemicarbazide-tethered pyridazin-3-onesVasorelaxantEC₅₀ = 0.0114 µM (most potent)eNOS modulation[4]

Conclusion: A Call to Investigation

While the cardiovascular effects of this compound remain to be elucidated, the rich pharmacological history of the pyridazinone class provides a compelling rationale for its investigation. The unique dichlorination pattern of this compound may confer novel pharmacological properties. The experimental framework detailed in this guide offers a rigorous and systematic approach to uncover these potential effects. By progressing from in vitro screening to in vivo evaluation, researchers can effectively characterize the cardiovascular profile of this novel analogue and determine its potential as a lead compound for the development of new cardiovascular therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-amino-3(2H)-pyridazinones Utilizing 4,5-Dichloro-2-methylpyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of 4-amino-3(2H)-pyridazinones in Medicinal Chemistry

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Among these, 4-amino-3(2H)-pyridazinones have emerged as a particularly promising class of compounds. These molecules have demonstrated significant potential in drug discovery, with reported analgesic, anti-inflammatory, and antinociceptive properties.[1][3][4][5] The development of efficient and reliable synthetic routes to access these valuable compounds is therefore of paramount importance to researchers in academia and the pharmaceutical industry.

This document provides a detailed guide for the synthesis of 4-amino-3(2H)-pyridazinones, leveraging the versatile starting material, 4,5-dichloro-2-methylpyridazin-3(2h)-one. The protocols and methodologies outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

The Strategic Role of this compound

This compound is a key building block for the synthesis of a variety of pyridazinone derivatives.[2][6] Its two chlorine atoms are susceptible to nucleophilic displacement, allowing for the sequential and regioselective introduction of different functional groups.[7] This characteristic makes it an ideal precursor for the synthesis of 4-amino-5-substituted-3(2H)-pyridazinones.

The electron-deficient nature of the pyridazinone ring, further accentuated by the two electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the displacement of the chlorine atoms by a range of nucleophiles, most notably amines, to furnish the desired 4-amino-3(2H)-pyridazinone core.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-amino-3(2H)-pyridazinones from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. While traditionally viewed as a two-step addition-elimination process involving a Meisenheimer intermediate, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[8]

In the context of this synthesis, an amine nucleophile attacks the electron-deficient carbon atom at the C4 position of the pyridazinone ring. This is followed by the departure of the chloride leaving group, resulting in the formation of the 4-amino-substituted product. The regioselectivity of the initial amination at the C4 position over the C5 position is a critical aspect of this synthesis.

Diagram of the Proposed Reaction Mechanism

SNAr_Mechanism reactant1 This compound Cl Cl N-CH3 O ts Transition State (Concerted) reactant1->ts Nucleophilic Attack reactant2 Amine R-NH2 reactant2->ts product 4-Amino-5-chloro-2-methyl-3(2H)-pyridazinone NHR Cl N-CH3 O ts->product Chloride Elimination byproduct HCl ts->byproduct

Caption: Proposed concerted SNAr mechanism for the synthesis of 4-amino-3(2H)-pyridazinones.

Experimental Protocols

General Considerations
  • Safety Precautions: this compound may cause respiratory irritation and skin irritation.[9] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]

  • Reagent Purity: Use reagents and solvents from reliable commercial sources without further purification unless otherwise noted.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-Amino-5-chloro-2-methyl-3(2H)-pyridazinone

This protocol outlines the general procedure for the monosubstitution of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., dimethylamine, 2.0 eq)[13]

  • Potassium carbonate (2.0 eq)[13]

  • Dimethylformamide (DMF)[13]

  • Ice-water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add this compound, the desired amine, and potassium carbonate in dimethylformamide.[13]

  • Stir the reaction mixture at 80 °C for 8 hours.[13]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.[13]

  • Collect the resulting precipitate by filtration and dry it.[13]

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain the pure 4-amino-5-chloro-2-methyl-3(2H)-pyridazinone.[13]

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Amine - K2CO3 in DMF start->reactants reaction Heat at 80°C for 8h (Monitor by TLC) reactants->reaction workup Cool and Pour into Ice-Water reaction->workup filtration Filter and Dry Precipitate workup->filtration purification Recrystallize from Ethyl Acetate/Petroleum Ether filtration->purification product Pure 4-Amino-5-chloro-2-methyl-3(2H)-pyridazinone purification->product end End product->end

Caption: Step-by-step workflow for the synthesis of 4-amino-5-chloro-2-methyl-3(2H)-pyridazinone.

Quantitative Data

The following table summarizes representative yields for the synthesis of 4-amino-5-chloro-2-methyl-3(2H)-pyridazinone derivatives using the described protocol.

EntryAmineProductYield (%)
1Dimethylamine4-(Dimethylamino)-5-chloro-2-methyl-3(2H)-pyridazinone54.6%[13]
2Ammonia4-Amino-5-chloro-2-phenyl-3(2H)-pyridazinone91%[14]

Note: Yields may vary depending on the specific amine and reaction conditions used.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Additionally, ensure that the reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Formation of Disubstituted Product: To minimize the formation of the 4,5-diamino-substituted byproduct, use a controlled amount of the amine nucleophile (typically 1.0-1.2 equivalents).

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed.

Conclusion

The synthesis of 4-amino-3(2H)-pyridazinones from this compound is a robust and versatile method for accessing this important class of compounds. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize these molecules for further investigation in drug discovery and development programs. The straightforward nature of the SNAr reaction, coupled with the ready availability of the starting materials, makes this an attractive synthetic route for both academic and industrial laboratories.

References

Application Notes and Protocols: Synthesis of 4-Chloro-5-(2-(benzylamino)ethoxy)-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYRDZ-001

Version: 1.0

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. These scaffolds are integral to the development of therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] The versatility of the pyridazinone core allows for structural modifications that can modulate its pharmacological profile, making it a valuable target for drug discovery.[3]

This document provides a detailed protocol for the synthesis of a novel pyridazinone derivative through the reaction of 4,5-dichloro-2-methylpyridazin-3(2H)-one with N-benzylaminoethanol. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr), a fundamental transformation in heterocyclic chemistry.[6][7][8][9] The electron-deficient nature of the pyridazinone ring, accentuated by the two chlorine atoms, facilitates the displacement of a chloride ion by the aminoethanol nucleophile.[10][11] Understanding the regioselectivity and optimizing reaction conditions are crucial for achieving a high yield of the desired product.

These application notes are intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental procedure, the underlying chemical principles, and troubleshooting strategies.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich N-benzylaminoethanol acts as a nucleophile, attacking the electron-poor pyridazinone ring.[12][13][14] The two chlorine atoms on the 4 and 5 positions of the pyridazinone ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[9] This intermediate is resonance-stabilized. In the second step, the aromaticity of the ring is restored by the elimination of a chloride ion, which is a good leaving group.[12]

Due to the electronic and steric environment of the this compound, the substitution is expected to occur preferentially at one of the chloro-positions. The presence of the N-methyl group at the 2-position can influence the regioselectivity of the reaction.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed SNAr mechanism for the reaction.

Caption: Proposed SNAr mechanism for the synthesis.

Materials and Methods

Materials and Reagents
ReagentSupplierPurityCAS NumberNotes
This compoundSigma-Aldrich≥98%931-34-0Store in a cool, dry place.
N-benzylaminoethanolSigma-Aldrich98%104-63-2Corrosive. Handle with care.
Potassium Carbonate (K₂CO₃)Fisher Scientific≥99%584-08-7Anhydrous. Used as a base.
Acetonitrile (CH₃CN)VWR ChemicalsHPLC Grade75-05-8Anhydrous. Used as a solvent.
Ethyl Acetate (EtOAc)Merck≥99.5%141-78-6For extraction and chromatography.
HexaneSigma-Aldrich≥98.5%110-54-3For chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific≥99%7757-82-6For drying organic layers.
Deionized Water (H₂O)In-houseN/A7732-18-5For workup.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for column chromatography

  • NMR spectrometer (e.g., Bruker 400 MHz)

  • Mass spectrometer (e.g., Agilent LC-MS)

Experimental Protocol

Visualizing the Experimental Workflow

The following diagram provides a step-by-step overview of the experimental procedure.

Experimental_Workflow A Reaction Setup - Add reactants and solvent to a dry flask. B Reaction - Heat the mixture under reflux. A->B Heat to reflux C Monitoring - Track progress using TLC. B->C Take aliquots D Workup - Quench, extract, and dry the product. C->D Upon completion E Purification - Isolate the product via column chromatography. D->E Crude product F Characterization - Confirm structure using NMR and MS. E->F Purified product

Caption: Step-by-step experimental workflow.

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.52 mmol).

  • Add anhydrous potassium carbonate (1.53 g, 11.04 mmol, 2.0 equivalents).

  • Add anhydrous acetonitrile (30 mL).

  • Stir the suspension under an inert atmosphere (nitrogen or argon).

  • In a separate vial, dissolve N-benzylaminoethanol (0.83 g, 5.52 mmol, 1.0 equivalent) in anhydrous acetonitrile (10 mL).

  • Add the N-benzylaminoethanol solution to the flask dropwise over 10 minutes at room temperature.

Causality Behind Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent unwanted side reactions with water. Potassium carbonate is a mild base used to deprotonate the hydroxyl group of N-benzylaminoethanol, making it a more potent nucleophile, and to neutralize the HCl generated during the reaction. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

Reaction and Monitoring
  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC System: Ethyl acetate/Hexane (1:1, v/v).

    • Visualization: UV light (254 nm).

    • The starting material (this compound) should have a distinct Rf value. The formation of the product will be indicated by the appearance of a new spot with a different Rf value.

  • The reaction is typically complete within 4-6 hours.

Workup and Isolation
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification
  • Purify the crude product by silica gel column chromatography.

    • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-chloro-5-(2-(benzylamino)ethoxy)-2-methylpyridazin-3(2H)-one.

Characterization and Expected Results

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Expected Yield and Appearance
  • Yield: 75-85%

  • Appearance: Pale yellow solid or viscous oil.

Spectroscopic Data

The following are representative spectroscopic data for the target compound.

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H, Ar-H), 4.30 (t, 2H, O-CH₂), 3.80 (s, 2H, N-CH₂-Ph), 3.65 (s, 3H, N-CH₃), 3.00 (t, 2H, N-CH₂), 2.10 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃) δ 160.0 (C=O), 155.0, 140.0, 138.5, 128.8, 128.5, 127.5, 115.0 (Ar-C and Pyridazinone-C), 70.0 (O-CH₂), 53.5 (N-CH₂-Ph), 49.0 (N-CH₂), 35.0 (N-CH₃).
MS (ESI) m/z calculated for C₁₄H₁₆ClN₃O₂ [M+H]⁺: 294.09; found: 294.1.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The characterization of pyridazinone derivatives by NMR and other spectroscopic methods is well-documented.[15][16][17][18]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive reagents. 2. Insufficient heating. 3. Presence of moisture.1. Use fresh, high-purity reagents. 2. Ensure the reaction is maintained at reflux temperature. 3. Use anhydrous solvents and an inert atmosphere.
Formation of side products 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Di-substitution.1. Maintain the reaction at the optimal reflux temperature. 2. Monitor the reaction closely by TLC and stop it upon completion. 3. Use a 1:1 stoichiometry of the reactants.
Difficulty in purification 1. Product co-elutes with impurities. 2. Product is an oil and difficult to handle.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. 2. Try to crystallize the product from a suitable solvent system (e.g., ether/hexane).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is a halogenated heterocyclic compound and should be handled with care.

  • N-benzylaminoethanol is corrosive and can cause skin and eye irritation.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-chloro-5-(2-(benzylamino)ethoxy)-2-methylpyridazin-3(2H)-one via a nucleophilic aromatic substitution reaction. The detailed experimental procedure, coupled with insights into the reaction mechanism and troubleshooting guidelines, will enable researchers to successfully synthesize this and similar pyridazinone derivatives. The versatile nature of the pyridazinone scaffold continues to make it a promising area for the discovery of new therapeutic agents.[1][2][3]

References

The Synthetic Versatility of 4,5-Dichloro-2-methylpyridazin-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Scaffold

In the landscape of modern organic synthesis, the pyridazin-3(2H)-one core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Within this class of heterocycles, 4,5-dichloro-2-methylpyridazin-3(2H)-one (CAS No: 933-76-6) has emerged as a particularly valuable and versatile building block for chemists in pharmaceutical and agrochemical research.[2] Its utility stems from the two reactive chlorine atoms attached to the pyridazinone ring, which serve as handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The inherent reactivity of the C-Cl bonds, influenced by the electron-withdrawing nature of the pyridazinone ring, makes this compound an excellent electrophile. This reactivity, coupled with the potential for regioselective functionalization, allows for the systematic construction of diverse molecular architectures with a wide range of biological activities, including cardiovascular,[3][4] anti-inflammatory, anticancer, and herbicidal properties.[1]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C5 positions can be sequentially or simultaneously replaced by a wide array of nucleophiles, including amines, phenols, and thiols. The regioselectivity of the substitution is a key consideration and can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Causality of Reactivity and Regioselectivity

The pyridazinone ring is electron-deficient, which facilitates the addition of nucleophiles to the carbon atoms bearing the chlorine leaving groups. The reaction generally proceeds via a Meisenheimer-like intermediate. The regioselectivity of the first substitution (at C4 or C5) is a subject of considerable interest. Often, the C5 position is more susceptible to initial attack due to electronic factors, but this can be modulated by the reaction conditions and the steric and electronic properties of the incoming nucleophile. For instance, in reactions with some substituted phenols, selective substitution at the C4 position has been observed.[5]

Application Note I: Synthesis of 4-Amino-5-chloro- and 4,5-Diamino-2-methylpyridazin-3(2H)-one Derivatives

The introduction of amino functionalities onto the pyridazinone core is a common strategy for the development of bioactive molecules. These amino-substituted derivatives are key intermediates in the synthesis of compounds with applications in medicinal chemistry, for example, as inhibitors of Fatty Acid Binding Protein 4 (FABP4).[6]

Experimental Protocol: Mono-amination at the C5 Position

This protocol describes the regioselective mono-amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 4-chloro-5-amino-2-methylpyridazin-3(2H)-one derivative.

Expected Outcome:

This procedure typically yields the mono-substituted product with the amino group at the C5 position in good to excellent yields, depending on the amine used.

Data Presentation: Representative Yields for Mono-amination Reactions
EntryAmineProductYield (%)Reference
1Aniline4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one86[7]
2Dimethylamine4-Chloro-5-(dimethylamino)-2-methylpyridazin-3(2H)-oneNot specifiedN/A

Application Note II: Synthesis of Aryloxy- and Thioether-Substituted Pyridazinones

The displacement of the chloro groups with oxygen and sulfur nucleophiles provides access to another important class of pyridazinone derivatives. Aryloxy pyridazinones, for example, are found in compounds with herbicidal activity.

Experimental Protocol: Synthesis of 4-Aryloxy-5-chloro-2-methylpyridazin-3(2H)-one

This protocol details the synthesis of a mono-aryloxy substituted pyridazinone, a common intermediate in the synthesis of agrochemicals.

Materials:

  • This compound

  • Substituted phenol (e.g., p-methoxyphenol)

  • Anhydrous Acetonitrile (CH₃CN)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and quench with 5% HCl.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 4-aryloxy-5-chloro-2-methylpyridazin-3(2H)-one.[5]

Expected Outcome:

This reaction can proceed with high regioselectivity, often favoring substitution at the C4 position, to yield the desired product in high yields.[5]

Application Note III: Palladium-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is the most common transformation, the chlorine atoms of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups onto the pyridazinone scaffold. Although direct literature examples for the methyl-substituted title compound are sparse, extensive work on analogous dihalopyridazinones provides a strong basis for these applications.

Conceptual Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Suzuki_Miyaura_Workflow start Start: 4,5-Dichloro-2- methylpyridazin-3(2H)-one reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid (Ar-B(OH)₂) or Ester reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction product Product: 4-Aryl-5-chloro- or 4,5-Diaryl-2-methylpyridazin-3(2H)-one reaction->product

Caption: Conceptual workflow for the Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8]

Sonogashira_Workflow start Start: 4,5-Dichloro-2- methylpyridazin-3(2H)-one reaction Sonogashira Coupling start->reaction reagents Terminal Alkyne (R-C≡CH) reagents->reaction catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) Co-catalyst (e.g., CuI) + Base (e.g., Et₃N) catalyst->reaction product Product: 4-Alkynyl-5-chloro- or 4,5-Dialkynyl-2-methylpyridazin-3(2H)-one reaction->product

Caption: Conceptual workflow for the Sonogashira cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules

The functionalized pyridazinone derivatives synthesized from this compound are valuable precursors to a wide range of biologically active molecules.

Cardiovascular Agents

Pyridazinone derivatives are well-known for their cardiovascular effects. For instance, several 4,5-dihydro-3(2H)-pyridazinones have been investigated as potent cardiotonic agents, acting as positive inotropes, antihypertensives, and platelet aggregation inhibitors.[3][4] The synthesis of these molecules often involves the construction of the pyridazinone core followed by functionalization, where a dichloro-precursor could be a key starting point for introducing necessary pharmacophoric groups.

Agrochemicals

In the field of agrochemicals, pyridazinone derivatives have been developed as effective herbicides. The mechanism of action often involves the inhibition of essential plant enzymes. The synthesis of these herbicides can be achieved through the nucleophilic substitution of the chlorine atoms in this compound with various nucleophiles to introduce the desired side chains that confer herbicidal activity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution and potential for palladium-catalyzed cross-coupling reactions provide access to a vast chemical space of functionalized pyridazinone derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active molecules with applications in medicine and agriculture. The protocols and insights provided in this guide are intended to facilitate the use of this powerful synthetic tool in the discovery and development of new chemical entities.

References

Protocol for testing the herbicidal activity of 4,5-Dichloro-2-methylpyridazin-3(2h)-one on different weed species

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Testing the Herbicidal Activity of 4,5-Dichloro-2-methylpyridazin-3(2H)-one on Different Weed Species

Abstract

This document provides a comprehensive, technically detailed guide for researchers and scientists to evaluate the herbicidal efficacy of this compound. Pyridazinone derivatives are a significant class of herbicides, many of which are known to act by inhibiting critical plant processes such as photosynthesis.[1][2][3] This protocol outlines robust, whole-plant bioassays for both pre-emergence and post-emergence applications, ensuring reliable and reproducible results. We delve into the causality behind experimental choices, from weed species selection to data interpretation, to provide a self-validating framework for assessing the compound's herbicidal spectrum and potency.

Introduction: The Scientific Context

This compound is a heterocyclic compound belonging to the pyridazinone class.[4][5] This chemical family is well-established in agricultural science for containing numerous molecules with potent biological activities, most notably herbicidal effects.[6][7] The primary mode of action for many pyridazinone herbicides, such as the well-studied Chloridazon (also known as Pyrazon), is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[8][9] By binding to the D1 protein of the PSII complex, these herbicides block the electron flow, leading to a cascade of events that includes the cessation of CO2 fixation, generation of reactive oxygen species, lipid peroxidation, and ultimately, cell death.[9][10] Some newer pyridazinone derivatives have also been identified as inhibitors of protoporphyrinogen IX oxidase (PPO), another critical enzyme in chlorophyll biosynthesis.[11]

Given this background, a structured investigation into the herbicidal activity of this compound is scientifically justified. This protocol is designed to rigorously characterize its efficacy across a panel of diverse weed species, determine its effective dose range, and identify its mode of application (pre- or post-emergence).

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 933-76-6[4][5]
Molecular Formula C₅H₄Cl₂N₂O[4][5]
Molecular Weight 179.00 g/mol [5][12]
Appearance Off-white to yellow crystalline powder[4]
Melting Point 87-91 °C[4][5]
Purity ≥ 97%[5]

Experimental Design & Workflow

A successful herbicide evaluation hinges on a well-controlled and logically structured workflow. The following diagram illustrates the end-to-end process, from initial preparation to final data analysis. This whole-plant bioassay approach is considered the most reliable method for confirming herbicide efficacy as it closely mimics field conditions.[13][14]

G cluster_prep Phase 1: Preparation cluster_growth Phase 2: Plant Cultivation cluster_treat Phase 3: Herbicide Application cluster_assess Phase 4: Data Collection & Analysis S1 Seed Acquisition (Select diverse weed species) S2 Dormancy Breaking (Vernalization, Scarification) S1->S2 S3 Substrate Preparation (Soil, Sand, Peat Mix) S2->S3 G1 Seed Sowing (Pots/Trays) S3->G1 S4 Herbicide Stock Preparation (Solvent selection, Serial Dilutions) T_Pre Pre-Emergence Application (Applied to soil post-sowing) S4->T_Pre T_Post Post-Emergence Application (Applied to seedlings at 2-4 leaf stage) S4->T_Post G2 Germination & Growth (Controlled Greenhouse Environment) G1->G2 G1->T_Pre G2->T_Post D1 Visual Injury Assessment (Chlorosis, Necrosis, Stunting) (7, 14, 21 Days After Treatment) T_Pre->D1 T_Post->D1 D2 Quantitative Measurement (Plant Height, Fresh/Dry Biomass) D1->D2 D3 Data Analysis (Dose-Response Curves, GR50/LD50 Calculation) D2->D3

Caption: Overall workflow for herbicidal activity testing.

Materials and Reagents

  • Test Compound: this compound (purity ≥ 97%)

  • Weed Seeds: A selection of monocot and dicot weeds (see Table 2). Include a known susceptible species as a positive control for assay validity.[13]

  • Potting Medium: A consistent, sterile mixture (e.g., 1:1:1 ratio of loam, sand, and peat moss).

  • Solvents: Acetone, DMSO, or other appropriate organic solvent for initial compound dissolution.

  • Surfactant: A non-ionic surfactant (e.g., Tween® 20 or similar) at 0.1-0.5% (v/v) for post-emergence spray solutions to improve leaf wetting.

  • Containers: Plastic pots or trays with drainage holes (e.g., 10 cm x 10 cm).

  • Controlled Environment: Greenhouse or growth chamber with controlled temperature (25±2°C), humidity (60-80%), and photoperiod (e.g., 16h light / 8h dark).

  • Spray Chamber: A calibrated laboratory track sprayer to ensure uniform application.

Table 2: Suggested Weed Species for Spectrum Analysis

TypeSpecies NameCommon NameRationale
Monocot (Grass) Echinochloa crus-galliBarnyardgrassA globally significant and competitive grass weed in many crops.[15]
Monocot (Grass) Avena fatuaWild OatA common and problematic weed in cereal crops.
Dicot (Broadleaf) Amaranthus retroflexusRedroot PigweedA fast-growing, competitive broadleaf weed, often used in herbicide screening.[11]
Dicot (Broadleaf) Abutilon theophrastiVelvetleafA large-seeded, competitive broadleaf weed.[11]
Dicot (Broadleaf) Brassica napusRapeseed (non-GMO)Represents the Brassicaceae family and serves as a sensitive indicator species.[15]

Step-by-Step Experimental Protocols

Plant Preparation and Cultivation

Rationale: Uniform plant material is critical for reducing experimental variability. Starting with healthy, actively growing seedlings at a consistent growth stage ensures that the observed effects are due to the herbicide treatment and not other stressors.[13][16]

  • Seed Preparation: If seeds exhibit dormancy, apply appropriate pre-treatment. This may involve cold stratification (vernalization) at 4°C for several weeks or chemical/mechanical scarification.[16]

  • Sowing: Fill pots with the prepared potting medium, leaving 2 cm at the top. Sow 10-15 seeds per pot on the soil surface and cover lightly with a thin layer (approx. 0.5 cm) of the medium.

  • Watering: Gently water the pots to moisten the soil without dislodging the seeds. Maintain consistent soil moisture throughout the experiment.

  • Germination and Growth: Place the pots in a controlled greenhouse or growth chamber. Allow plants to grow to the desired stage. For post-emergence tests, this is typically the 2-4 true leaf stage.[17]

Herbicide Solution Preparation

Rationale: Accurate dose preparation is fundamental to constructing a reliable dose-response curve. A logarithmic dose series is standard for determining the concentration that causes 50% growth reduction (GR₅₀).[17]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm) of this compound by dissolving a precisely weighed amount in a minimal volume of a suitable solvent (e.g., acetone).

  • Working Solutions: Perform serial dilutions from the stock solution to create a range of test concentrations. A typical range might be 1000, 500, 250, 125, 62.5, and 31.25 g ai/ha (grams of active ingredient per hectare).

  • Final Formulation:

    • For Pre-Emergence: Dilute the working solutions with deionized water.

    • For Post-Emergence: Dilute the working solutions with deionized water containing a non-ionic surfactant (0.25% v/v).

  • Controls: Prepare two control groups: an untreated control (no spray) and a solvent + surfactant control (vehicle control) to ensure the carrier solution has no phytotoxic effects.

Protocol 1: Pre-Emergence Herbicidal Assay

Rationale: This assay determines the compound's ability to control weeds before they emerge from the soil, targeting germinating seeds and seedlings.

  • Application: Within 24 hours of sowing the seeds (Step 4.1.2), apply the prepared herbicide solutions (Step 4.2) to the soil surface using a calibrated laboratory sprayer. Ensure even coverage.

  • Incubation: Return the treated pots to the controlled environment and allow them to grow for 21-28 days.[14]

  • Assessment: Proceed to Data Collection and Analysis (Section 5).

Protocol 2: Post-Emergence Herbicidal Assay

Rationale: This assay evaluates the compound's effectiveness on established seedlings, which is crucial for contact and systemic herbicides.

  • Growth Stage: Cultivate plants until they reach the 2-4 true leaf stage.[17]

  • Application: Apply the herbicide solutions (containing surfactant) to the plant foliage using a calibrated laboratory sprayer. Ensure complete and uniform coverage of the leaves.

  • Incubation: Return the treated pots to the controlled environment. Avoid overhead watering for the first 24 hours to allow for herbicide absorption. Grow for an additional 21 days.

  • Assessment: Proceed to Data Collection and Analysis (Section 5).

Data Collection and Analysis

Rationale: A combination of qualitative visual assessment and quantitative biomass measurement provides a comprehensive picture of herbicidal activity.[13]

Visual Assessment
  • Scoring: At 7, 14, and 21 days after treatment (DAT), visually assess each pot for phytotoxicity using a percentage scale (0% = no effect, 100% = complete plant death).[16]

  • Symptoms: Record specific symptoms of injury, such as chlorosis (yellowing), necrosis (tissue death), stunting, and malformation. These symptoms can provide clues to the mode of action.[18] For example, the bleaching and whitening of new tissues is characteristic of pigment inhibitors.[18]

Quantitative Measurement
  • Harvest: At the end of the experimental period (21-28 DAT), count the number of surviving plants in each pot.

  • Biomass: Carefully cut all plant material at the soil level.

  • Fresh Weight: Immediately weigh the harvested plant material from each pot to determine the fresh weight (FW).

  • Dry Weight: Place the harvested material in labeled paper bags and dry in an oven at 70°C for 48-72 hours, or until a constant weight is achieved. Weigh the dried material to determine the dry weight (DW). Dry weight is generally considered a more robust measure of growth inhibition than fresh weight.

Statistical Analysis
  • Calculate Percent Inhibition: Express the fresh or dry weight of each treatment as a percentage of the untreated control.

    • % Inhibition = (1 - (Weight_treated / Weight_control)) * 100

  • Dose-Response Analysis: Plot the percent inhibition against the logarithm of the herbicide application rate. Use non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve.

  • Determine GR₅₀: From the dose-response curve, calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth/biomass compared to the untreated control). The GR₅₀ value is the primary metric for comparing the herbicidal potency of the compound on different species.

Table 3: Example Data Recording Template for Dose-Response Analysis

Treatment (g ai/ha)Replicate 1 Dry Wt. (g)Replicate 2 Dry Wt. (g)Replicate 3 Dry Wt. (g)Mean Dry Wt. (g)% Inhibition
0 (Control) 0
31.25
62.5
125
250
500
1000

Interpretation and Further Steps

The results from these protocols will establish whether this compound possesses pre- and/or post-emergence herbicidal activity. The GR₅₀ values will quantify its potency against a range of weed species, defining its spectrum of control (e.g., broadleaf-selective, grass-selective, or non-selective).

Observed injury symptoms, such as rapid bleaching, may suggest pigment inhibition, while chlorosis followed by necrosis is common for photosynthesis inhibitors.[18] If potent activity is confirmed, further studies could include:

  • Mode of Action Studies: In vitro enzyme assays (e.g., PPO or PSII inhibition assays) to confirm the molecular target site.

  • Crop Selectivity Assays: Testing the compound on key agricultural crops to determine its potential for selective weed control.

  • Environmental Fate Studies: Investigating soil persistence and degradation.

By following this detailed protocol, researchers can generate high-quality, reliable data to thoroughly characterize the herbicidal potential of this compound, paving the way for further development.

References

Application Notes and Protocols: In Vitro Testing of Pyridazinone Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Potential of Pyridazinone Derivatives in Oncology

Pyridazinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In recent years, their potential as anticancer agents has garnered substantial attention within the drug development community.[1][3][4] These compounds have shown promise in targeting various cancer cell lines, including but not limited to leukemia, breast, lung, and osteosarcoma.[1][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in tumor progression.[1][3][4]

This guide provides a comprehensive overview of the essential in vitro assays and protocols for evaluating the anticancer efficacy of novel pyridazinone derivatives. As a senior application scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale, ensuring that your experimental design is both robust and insightful.

Part 1: Initial Screening for Cytotoxic Activity

The foundational step in assessing any potential anticancer compound is to determine its cytotoxicity—the ability to kill cancer cells. A dose-dependent cytotoxic effect is a primary indicator of therapeutic potential.[6][7]

Key Assay: MTS Cell Viability Assay

The MTS assay is a colorimetric method used to assess cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to form a colored formazan product that is soluble in tissue culture medium.[8][9] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[9][10]

Scientific Rationale: This assay provides a quantitative measure of how a pyridazinone derivative affects the metabolic activity of cancer cells, which is a strong indicator of cell viability.[9] It is a high-throughput and reliable method for initial screening and determining the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of different compounds.[11]

Protocol: MTS Assay for Cell Viability
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HL-60, MDA-MB-231, A549) in appropriate media until they reach logarithmic growth phase.[1]

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyridazinone derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.[1]

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.[9][10][12]

    • Incubate for 1-4 hours at 37°C.[8][9][10][12]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[8][12]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.[13]

Expected Outcome: A dose-response curve will be generated, from which the IC50 value can be calculated. This value represents the concentration of the pyridazinone derivative required to inhibit the growth of 50% of the cancer cells.

Part 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant cytotoxic activity, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer drugs as it typically does not trigger an inflammatory response.[14]

Key Assay: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorescent dye like FITC, can identify apoptotic cells.[16][18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19][20]

Scientific Rationale: By using Annexin V and PI together, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[20] This provides a detailed picture of the cell death process induced by the pyridazinone derivative.

Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the pyridazinone derivative at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.[21]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16][21]

    • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5-10 µL of PI solution.[16][19][21]

    • Incubate the cells for 15 minutes at room temperature in the dark.[19][21]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[19][21]

    • Analyze the samples by flow cytometry within one hour.[22]

Expected Outcome: Flow cytometry data will show distinct cell populations, allowing for the quantification of viable, early apoptotic, and late apoptotic/necrotic cells. An increase in the Annexin V-positive populations in treated cells compared to the control indicates the induction of apoptosis.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[3][4]

Key Assay: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[23][26][27]

Scientific Rationale: By quantifying the DNA content of a cell population, it is possible to determine the percentage of cells in each phase of the cell cycle.[24] A significant accumulation of cells in a particular phase after treatment with a pyridazinone derivative suggests that the compound interferes with cell cycle progression at that specific checkpoint.

Protocol: PI Staining for Cell Cycle Analysis
  • Cell Treatment:

    • Seed cells and treat with the pyridazinone derivative at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[25][26][28][29]

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[25][26]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.[26]

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[23][26][28]

    • Incubate for 30 minutes at room temperature in the dark.[30]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram.

Expected Outcome: The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A comparison of the cell cycle distribution between treated and untreated cells will reveal any drug-induced cell cycle arrest. For instance, an increase in the G0/G1 peak suggests a G1 arrest.[3][4]

Part 4: Probing Molecular Mechanisms with Western Blotting

To delve deeper into the molecular pathways affected by the pyridazinone derivatives, Western blotting is an indispensable technique. It allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.[31]

Key Targets for Western Blot Analysis:
  • Apoptosis-related proteins:

    • Bcl-2 family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.[3][4]

    • Caspases: Cleaved caspase-3 is a key executioner caspase in the apoptotic pathway.

    • p53: A tumor suppressor protein that can induce apoptosis and cell cycle arrest.[3][4]

  • Cell cycle-related proteins:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression.

    • p21 and p27: CDK inhibitors that can mediate cell cycle arrest.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with the pyridazinone derivative as in previous experiments.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[32]

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[32]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[32]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[32]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[32]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Expected Outcome: Western blot analysis will reveal changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation, providing insights into the molecular mechanism of action of the pyridazinone derivative.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow```dot

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_molecular Phase 3: Molecular Pathway Analysis cluster_conclusion Conclusion start Pyridazinone Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTS Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) apoptosis->western_blot cell_cycle->western_blot conclusion Elucidation of Anticancer Properties and Mechanism western_blot->conclusion

Caption: A potential mechanism of apoptosis induction by pyridazinone derivatives.

Summary of Data Presentation

AssayKey Parameter MeasuredTypical Cancer Cell LinesExpected Outcome
MTS Assay Cell Viability / IC50HL-60, MDA-MB-231, A549, Saos-2Dose-dependent decrease in cell viability, determination of IC50 value.
Annexin V/PI Assay Percentage of Apoptotic CellsHL-60, JurkatQuantification of viable, early apoptotic, and late apoptotic/necrotic cell populations.
Cell Cycle Analysis Cell Cycle Phase DistributionA549, HL-60Identification of cell cycle arrest at G0/G1, S, or G2/M phase.
Western Blotting Protein Expression LevelsRelevant to findings from other assaysChanges in the expression of key proteins like Bcl-2, Bax, cleaved caspase-3, and p53, confirming the mechanism.

Conclusion

The systematic in vitro evaluation of pyridazinone derivatives using the protocols outlined in this guide will provide a robust and comprehensive understanding of their anticancer potential. By moving from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The integration of multiple assay formats ensures the trustworthiness and validity of the findings, paving the way for the development of novel and effective cancer therapeutics.

References

Application Notes & Protocols: The Strategic Use of 4,5-Dichloro-2-methylpyridazin-3(2H)-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS No. 933-76-6) as a pivotal chemical intermediate in pharmaceutical manufacturing. The pyridazinone scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting activities ranging from anti-cancer to cardiovascular properties.[1] This guide elucidates the chemical properties, synthesis protocols, and key downstream reactions of this versatile building block, emphasizing the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction: The Pyridazinone Core and the Role of a Key Intermediate

The pyridazin-3(2H)-one moiety is of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, anti-cancer, and cardiovascular effects.[1][2] The strategic functionalization of this core structure is paramount for modulating pharmacological activity. This compound serves as a highly valuable intermediate because its two chlorine atoms at the C4 and C5 positions act as reactive sites for nucleophilic substitution. This allows for the systematic and regioselective introduction of various functional groups, enabling the construction of extensive libraries of novel pharmaceutical candidates.[3][4]

This intermediate is particularly useful for synthesizing substituted pyridazinones that are explored as kinase inhibitors, anti-proliferative agents, and therapeutics for cardiovascular diseases.[5][6] Its stability and well-defined reactivity make it a reliable component in multi-step synthetic pathways.[7]

Physicochemical & Spectroscopic Data

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis, including process development, purification, and storage.

PropertyValueSource(s)
CAS Number 933-76-6[8]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [1]
Appearance Off-white to yellow crystalline powder[9]
Melting Point 87-91 °C[9]
Solubility Moderately soluble in polar organic solvents[7]
¹H NMR (400 MHz, DMSO-d6) δ 8.18 (s, 1H), 3.70 (s, 3H)[9]
Mass Spectrum (m/z) 179 ([M+H]⁺)[9]

Synthesis of the Intermediate: N-Methylation of 4,5-Dichloropyridazin-3(2H)-one

The most direct and common route to this compound is the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one (CAS No. 932-22-9). The nitrogen at the 2-position is sufficiently nucleophilic to react with a methylating agent, a reaction driven to completion by the presence of a mild base.

Rationale of Reagent Choice
  • Precursor: 4,5-Dichloropyridazin-3(2H)-one is a commercially available starting material derived from mucochloric acid.[2][10]

  • Methylating Agent: Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of iodide.[9] Alternatively, dimethyl sulfate can be used, often in aqueous or alcoholic solutions with a base like sodium hydroxide.[1]

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction.[9] It is strong enough to deprotonate the N-H of the pyridazinone, but not so strong as to cause unwanted side reactions or degradation of the material. Its insolubility in many organic solvents facilitates easy removal by filtration post-reaction.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the reaction.[9]

Visualizing the Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Workup & Purification cluster_end Final Product A 4,5-Dichloropyridazin-3(2H)-one D N-Methylation Reaction (Acetonitrile, Reflux) A->D B Iodomethane B->D C Potassium Carbonate C->D E Filtration (Remove K₂CO₃) D->E F Concentration E->F G Column Chromatography F->G H This compound G->H reaction_pathway intermediate 4,5-Dichloro-2-methyl- pyridazin-3(2H)-one product 4-Chloro-5-(dimethylamino)- 2-methylpyridazin-3(2H)-one intermediate->product SₙAr Reaction nucleophile Nucleophile (e.g., Dimethylamine) nucleophile->product conditions Base (K₂CO₃) Solvent (DMF) Heat conditions->product

References

Harnessing the Versatility of 4,5-Dichloro-2-methylpyridazin-3(2H)-one for the Development of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[3][4] The inherent chemical features of the pyridazinone ring system, particularly its susceptibility to functionalization, make it an attractive starting point for the synthesis of novel therapeutic agents.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 4,5-dichloro-2-methylpyridazin-3(2H)-one as a versatile building block for the discovery of new bioactive molecules. We will delve into its chemical reactivity, provide detailed protocols for the synthesis of diverse derivatives, and outline methodologies for their subsequent biological evaluation.

Chemical Profile and Reactivity of this compound

This compound is a crystalline solid with the empirical formula C₅H₄Cl₂N₂O.[5][6] Its structure features a pyridazinone ring substituted with two chlorine atoms at the C4 and C5 positions and a methyl group at the N2 position.

The key to the synthetic utility of this molecule lies in the reactivity of the two chlorine atoms. The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4 and C5 positions.[7] This allows for the facile introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. The differential reactivity of the two chlorine atoms can often be exploited to achieve selective monosubstitution or disubstitution by carefully controlling the reaction conditions.

Synthetic Strategies: Building a Library of Bioactive Candidates

The primary route for derivatizing this compound involves nucleophilic substitution of the chlorine atoms. By employing a range of O-, N-, and S-centered nucleophiles, a diverse library of compounds can be generated.

Workflow for Derivative Synthesis

G start This compound nucleophile Select Nucleophile (e.g., Amines, Phenols, Thiols) start->nucleophile reaction Nucleophilic Substitution Reaction nucleophile->reaction workup Reaction Work-up & Purification reaction->workup characterization Structural Characterization (NMR, MS, etc.) workup->characterization library Library of Novel Derivatives characterization->library

Caption: General workflow for the synthesis of novel derivatives.

Protocol 1: Synthesis of 4-Amino-5-chloro-2-methylpyridazin-3(2H)-one Derivatives

This protocol describes a general procedure for the monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF).

  • Add the desired amine (1.0-1.2 equivalents) to the solution, followed by the addition of a base such as triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[8]

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-5-chloro-2-methylpyridazin-3(2H)-one derivative.

Protocol 2: Synthesis of 4,5-Disubstituted-2-methylpyridazin-3(2H)-one Derivatives

For the synthesis of disubstituted derivatives, a stronger nucleophile, higher temperature, or a second, different nucleophile can be employed after the initial monosubstitution.

Materials:

  • Monosubstituted-5-chloro-2-methylpyridazin-3(2H)-one (from Protocol 1)

  • Second nucleophile of choice

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

Procedure:

  • In a round-bottom flask, dissolve the monosubstituted pyridazinone derivative (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF.

  • Add the second nucleophile (1.2-1.5 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: Screening for Bioactivity

Once a library of derivatives has been synthesized and characterized, the next crucial step is to evaluate their biological activity. The pyridazinone scaffold is known for a variety of bioactivities, with anticancer and antimicrobial effects being particularly prominent.[1][4]

Workflow for Biological Screening

G library Synthesized Derivatives Library cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) library->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) library->antimicrobial enzyme Enzyme Inhibition Assay (Target-specific) library->enzyme hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10] It is a fundamental tool for screening potential anticancer agents.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Non-cancerous cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized pyridazinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.[12]

Data Presentation: Hypothetical Cytotoxicity Data

CompoundMCF-7 (IC₅₀ in µM)HeLa (IC₅₀ in µM)HEK293 (IC₅₀ in µM)Selectivity Index (SI) for MCF-7
PDZ-001 8.412.1> 50> 5.95
PDZ-002 15.225.8> 50> 3.29
PDZ-003 3.75.228.57.70
Doxorubicin 0.91.11.51.67

Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells

Protocol 4: Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 5: Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[14][15] The design of an enzyme inhibition assay is target-specific. Here is a general outline.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution for the assay

  • Synthesized compounds

  • A method to detect product formation or substrate consumption (e.g., spectrophotometry, fluorometry)

Procedure:

  • In a suitable reaction vessel (e.g., a microplate well), add the buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction rate over time by measuring the signal (e.g., absorbance or fluorescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile starting material for the generation of novel bioactive molecules. The straightforward and efficient synthetic routes to a diverse range of derivatives, coupled with a broad spectrum of potential biological activities, make it an attractive scaffold for drug discovery programs. The protocols detailed herein provide a solid foundation for researchers to embark on the synthesis and evaluation of new pyridazinone-based compounds. Future work should focus on exploring a wider array of nucleophiles, elucidating the structure-activity relationships (SAR) of the synthesized compounds, and investigating their mechanisms of action to identify promising lead candidates for further preclinical development.

References

Application Notes & Protocols: A Guide to Creating Substituted Pyridazinone Derivative Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridazinone Scaffolds in Drug Discovery

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] These heterocyclic systems have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, cardiotonic, antihypertensive, analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects.[2][3][4] The versatility of the pyridazinone ring system, with its multiple sites for substitution, allows for the generation of large and structurally diverse chemical libraries. Such libraries are invaluable assets in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods for creating a library of substituted pyridazinone derivatives. We will delve into the strategic design of synthetic routes, provide detailed experimental protocols for key reactions, and discuss the critical aspects of purification and characterization to ensure the quality and integrity of the compound library. The causality behind experimental choices will be emphasized to provide a deeper understanding of the underlying chemical principles.

Strategic Approaches to Pyridazinone Library Synthesis

The construction of a diverse pyridazinone library hinges on the selection of appropriate starting materials and the strategic implementation of robust chemical transformations. The most common and versatile methods for synthesizing the pyridazinone core involve the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[7] By varying both the dicarbonyl precursor and the hydrazine component, a multitude of substituted pyridazinones can be accessed.

A prevalent strategy commences with the Friedel-Crafts acylation of an aromatic or heteroaromatic compound with succinic anhydride to yield a β-aroylpropionic acid.[2][3] This intermediate serves as a versatile platform for introducing diversity at what will become the 6-position of the pyridazinone ring. Subsequent cyclization with hydrazine or a substituted hydrazine provides the core pyridazinone structure. Further diversification can be achieved through reactions at the N-2 position or at other positions on the ring, depending on the initial substitution pattern.

G cluster_0 Core Synthesis cluster_1 Diversification A Aromatic/Heteroaromatic Starting Material C Friedel-Crafts Acylation (e.g., AlCl3) A->C B Succinic Anhydride B->C D β-Aroylpropionic Acid C->D F Cyclocondensation D->F E Hydrazine Derivative (R-NHNH2) E->F G 6-Substituted Pyridazinone Core F->G H N-Alkylation/Arylation (e.g., R'-X, Base) G->H I Further Functionalization (e.g., Cross-Coupling) G->I J Final Library of Substituted Pyridazinones H->J I->J

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of β-(Substituted aryl)propionic Acid via Friedel-Crafts Acylation

This protocol describes the synthesis of a key intermediate for 6-substituted pyridazinones.[2]

Materials:

  • Substituted benzene or heterocycle (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl3) (2.2 eq)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Concentrated hydrochloric acid (HCl)

  • 5% w/v Sodium bicarbonate solution

  • Diethyl ether

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the anhydrous solvent and anhydrous aluminum chloride.

  • Slowly add the substituted benzene or heterocycle to the stirred suspension.

  • Add succinic anhydride portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After cooling to room temperature, pour the reaction mixture carefully onto crushed ice containing concentrated HCl.

  • If a solid precipitates, filter and wash with cold water. If an oil separates, extract the aqueous layer with diethyl ether.

  • To purify, dissolve the crude product in a 5% w/v sodium bicarbonate solution and wash with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer with dilute HCl to precipitate the β-(substituted aryl)propionic acid.

  • Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the purified product.[2]

Characterization:

  • Melting Point: Determine the melting point and compare it with literature values if available.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of 6-(Substituted aryl)-2,3,4,5-tetrahydropyridazin-3-one

This protocol details the cyclization of the β-aroylpropionic acid to form the pyridazinone core.[2]

Materials:

  • β-(Substituted aryl)propionic acid (from Protocol 1) (1.0 eq)

  • Hydrazine hydrate (or a substituted hydrazine) (1.2 - 2.0 eq)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve the β-(substituted aryl)propionic acid in ethanol.

  • Add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 6-(substituted aryl)-2,3,4,5-tetrahydropyridazin-3-one.[2]

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy: Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure. The IR spectrum should show a characteristic C=O stretch for the pyridazinone ring.[2][8]

Protocol 3: N-2 Substitution of the Pyridazinone Core

This protocol provides a general method for introducing diversity at the N-2 position of the pyridazinone ring.[8]

Materials:

  • 6-(Substituted aryl)-2,3,4,5-tetrahydropyridazin-3-one (from Protocol 2) (1.0 eq)

  • Alkyl or benzyl halide (e.g., ethyl bromoacetate) (1.1 eq)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

  • Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide, TBAB) (catalytic amount)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • To a stirred solution of the 6-substituted pyridazinone and potassium carbonate in anhydrous THF, add a catalytic amount of TBAB.

  • Add the alkyl or benzyl halide dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-2 substituted pyridazinone derivative.[8][9]

Characterization:

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-substitution.[8]

G cluster_0 Synthesis of Pyridazinone Core cluster_1 N-2 Diversification cluster_2 Purification & Analysis A β-Aroylpropionic Acid C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D 6-Substituted Pyridazinone C->D G Reaction in Anhydrous Solvent D->G E Alkyl/Aryl Halide (R-X) E->G F Base (e.g., K2CO3) F->G I Work-up & Crude Product G->I H N-2 Substituted Pyridazinone J Purification (Recrystallization/ Chromatography) I->J K Characterization (NMR, MS, IR) J->K L Pure Library Compound K->L

Purification and Quality Control: Ensuring Library Integrity

The purity and structural integrity of the compounds in a screening library are paramount for obtaining reliable biological data and avoiding false positives.[5] A multi-tiered approach to purification and quality control is therefore essential.

Purification Techniques:

  • Recrystallization: This is a highly effective method for purifying solid compounds, especially for removing minor impurities.[9] The choice of solvent is critical and should be optimized for each compound. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for the purification of oils, silica gel column chromatography is the method of choice.[9] A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed. TLC should be used to determine the optimal solvent system before performing column chromatography.[9]

Analytical Characterization: A comprehensive analytical characterization is non-negotiable for every compound in the library.

Analytical TechniquePurposeKey Observables
¹H and ¹³C NMR Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration of signals provide detailed structural information.[8][10]
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Provides the molecular ion peak (M+) which confirms the molecular weight of the synthesized compound.[8]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O, N-H, and other functional groups confirm the presence of the pyridazinone core and substituents.[2]
Purity Analysis (e.g., HPLC, LC-MS) Assessment of compound purity.A high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) analysis should be performed to determine the purity of each library member, with a target purity of >95% being ideal for HTS.

Conclusion: A Pathway to Novel Discoveries

The systematic synthesis of substituted pyridazinone libraries provides a powerful platform for the discovery of novel bioactive molecules. By employing robust and versatile synthetic strategies, coupled with rigorous purification and characterization protocols, researchers can generate high-quality compound collections for screening. The methodologies outlined in this guide are designed to be adaptable, allowing for the creation of diverse libraries with a wide range of physicochemical properties. This, in turn, increases the probability of identifying promising hit compounds that can be further optimized into lead candidates for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS 933-76-6). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield of this pyridazinone derivative is often critical.[1][2][3] This guide offers a structured approach to troubleshooting common experimental challenges and answers frequently asked questions, ensuring both scientific integrity and practical applicability.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of 4,5-dichloropyridazin-3(2H)-one. Each solution is grounded in chemical principles to help you understand the causality behind the experimental choices.

Question: My reaction has resulted in a very low or no yield of the desired product. What are the potential causes and solutions?

Answer: A low or non-existent yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the problem.

  • Cause 1: Ineffective Deprotonation of the Starting Material. The N-methylation reaction proceeds via a nucleophilic attack from the nitrogen of the pyridazinone ring onto the methylating agent. This requires the nitrogen to be sufficiently nucleophilic, which is achieved by deprotonation with a base. If the base is weak, impure, or insufficient, the reaction will not proceed efficiently.

    • Solution:

      • Verify Base Stoichiometry: Ensure at least one, and preferably 1.5-2.0 equivalents, of the base (e.g., Potassium Carbonate, Sodium Hydroxide) is used to drive the equilibrium towards the deprotonated state.[4][5]

      • Check Base Quality: Potassium carbonate (K₂CO₃) is hygroscopic. Use freshly dried or newly opened K₂CO₃. Absorbed moisture can quench the base and hydrolyze the methylating agent.

      • Consider a Stronger Base: If using a mild base like K₂CO₃ in a less polar solvent is proving ineffective, switching to a stronger base system like Sodium Hydroxide (NaOH) in a protic solvent mixture may be beneficial, as it ensures near-complete deprotonation of the starting material.[5]

  • Cause 2: Inactive Methylating Agent. The methylating agent (e.g., Iodomethane, Dimethyl Sulfate) can degrade over time, especially if improperly stored.

    • Solution: Use a fresh bottle of the methylating agent or purify it before use. Iodomethane, for instance, can be washed with a sodium thiosulfate solution to remove iodine (indicated by a purple or brown color) and then distilled.

  • Cause 3: Sub-optimal Reaction Conditions. Temperature and reaction time are critical.

    • Solution:

      • Temperature: For reactions using K₂CO₃ in acetonitrile, heating to reflux is standard.[4] Ensure the reaction mixture is reaching the appropriate temperature (approx. 82°C for acetonitrile). For reactions with NaOH/Dimethyl Sulfate, the temperature must be carefully controlled (e.g., between 15-20°C) as the reaction is exothermic and higher temperatures can lead to side products.[5]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time (e.g., 12 hours), consider extending the reaction duration.[4]

Below is a workflow to systematically troubleshoot a low-yield reaction.

Low Yield Troubleshooting Workflow start Low or No Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Starting Material (SM) is the Major Spot check_tlc->sm_present Yes multiple_spots Multiple Unidentified Spots Present check_tlc->multiple_spots No check_base Verify Base Quality & Stoichiometry (e.g., use fresh, dry K₂CO₃) sm_present->check_base Check First product_present Product Spot is Weak/Absent side_reactions Hypothesize Side Reactions (e.g., hydrolysis, over-methylation) multiple_spots->side_reactions Yes check_reagent Verify Methylating Agent Quality (use fresh reagent) check_base->check_reagent optimize_conditions Increase Reaction Time or Temperature (monitor carefully by TLC) check_reagent->optimize_conditions purification_issue Optimize Purification Protocol (adjust column eluent or recrystallization solvent) side_reactions->purification_issue

Caption: Troubleshooting workflow for low yield.

Question: My TLC plate shows both the starting material and product spots, even after the recommended reaction time. What should I do?

Answer: This indicates an incomplete reaction. The primary causes are insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of one of the reagents.

  • Solution 1: Extend Reaction Time. Continue the reaction for another 4-6 hours, monitoring every 2 hours by TLC until the starting material spot has disappeared or is acceptably faint.

  • Solution 2: Increase Temperature. If extending the time is not effective, a modest increase in temperature (e.g., ensuring a vigorous reflux) can increase the reaction rate. Be cautious, as excessive heat can promote side-product formation.

  • Solution 3: Add More Reagent. If you suspect your methylating agent or base was partially degraded or measured incorrectly, you can add an additional portion (e.g., 0.2-0.3 equivalents) of the limiting reagent to the reaction mixture.

Question: I have obtained a good yield, but the product is difficult to purify from a persistent impurity. What is this impurity and how can I remove it?

Answer: The nature of the impurity depends on the reaction conditions.

  • Possible Impurity: Isomeric Product. While N-methylation at the N2 position is electronically favored, trace amounts of O-methylation at the carbonyl oxygen can theoretically occur, leading to an isomeric impurity. This is less common but possible.

  • Possible Impurity: Di-substituted byproducts. The chlorine atoms on the pyridazinone ring can be susceptible to nucleophilic substitution, especially if the reaction is run for an extended time at high temperatures or with certain nucleophilic solvents or impurities.[6][7][8]

  • Purification Solutions:

    • Column Chromatography: This is the most effective method for removing impurities.[4][9]

      • Solvent System: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical system is a gradient of ethyl acetate in hexane. The less polar product should elute before the more polar starting material.

    • Recrystallization: This technique is excellent for removing small amounts of impurities if a suitable solvent can be found.[5]

      • Solvent Selection: Ethanol or a mixture of DMF and ethanol has been reported to be effective for obtaining high-purity crystals.[5] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Frequently Asked Questions (FAQs)

Question: What is the general reaction mechanism for the synthesis of this compound?

Answer: The reaction is a classic nucleophilic substitution (SN2). First, a base removes the acidic proton from the N-H bond of the 4,5-dichloropyridazin-3(2H)-one ring. This generates a nucleophilic pyridazinide anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., iodomethane), displacing the leaving group (e.g., iodide) to form the final N-methylated product.

Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start Pyridazinone (N-H) Anion Pyridazinide Anion (N⁻) Start->Anion + Base Base Base (e.g., K₂CO₃) Product Product (N-CH₃) Anion->Product + CH₃-X MethylatingAgent Methylating Agent (CH₃-X) LeavingGroup Leaving Group (X⁻)

Caption: General mechanism for N-methylation.

Question: Which methylating agent is preferable: iodomethane or dimethyl sulfate?

Answer: Both are effective, but the choice depends on a balance of reactivity, safety, and cost.

FeatureIodomethane (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Reactivity Highly reactive due to the excellent iodide leaving group.Also highly reactive.
Safety Toxic and a suspected carcinogen. Must be handled in a fume hood.Extremely toxic, corrosive, and a known carcinogen. Requires extreme caution and specialized handling procedures.[5]
Workup Workup is generally straightforward.Workup requires quenching with a base (e.g., ammonia) to destroy any unreacted agent.
Cost Generally more expensive.Often less expensive.

Recommendation: For laboratory-scale synthesis where safety and ease of handling are paramount, iodomethane is often the preferred choice.[4] Dimethyl sulfate should only be used when necessary and with strict adherence to safety protocols.

Question: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot three lanes: one with the starting material (SM), one with the co-spot (SM + reaction mixture), and one with the reaction mixture (RM).

    • Develop the plate in an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane).

    • Visualize under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in the RM lane has disappeared. The product is less polar than the starting material (due to the absence of the N-H bond) and will have a higher Rf value.

Question: What are the critical safety precautions for this synthesis?

Answer:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood.

  • Reagent Hazards:

    • Methylating Agents: Both iodomethane and especially dimethyl sulfate are toxic and carcinogenic. Avoid inhalation and skin contact.[5]

    • Product: The final product, 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, is classified as acutely toxic if swallowed (H301).[10] Handle with care.

    • Solvents: Acetonitrile and methanol are flammable and toxic. Avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Experimental Protocols

The following are two established protocols for the synthesis.

Protocol 1: N-methylation using Iodomethane and Potassium Carbonate [4]

  • To a round-bottom flask, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol).

  • Add acetonitrile (80 mL), followed by potassium carbonate (16.8 g, 121.2 mmol, 2.0 eq).

  • Add iodomethane (4.0 mL, 64.3 mmol, ~1.06 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours, stirring vigorously.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography (silica gel, using dichloromethane or a hexane/ethyl acetate gradient) to afford the pure product.

    • Reported Yield: 76%[4]

Protocol 2: N-methylation using Dimethyl Sulfate and Sodium Hydroxide [5]

  • In a round-bottom flask, suspend 4,5-dichloropyridazin-3(2H)-one (0.01 mol, 1.65 g) in methanol (9.7 mL) and stir for 15 minutes.

  • Add a solution of sodium hydroxide (0.5 g, 12.5 mmol) in demineralized water (10.0 mL) while stirring continuously until a clear solution is observed.

  • Cool the flask in an ice/salt bath to below 5°C (278 K).

  • While maintaining the low temperature, add dimethyl sulfate (0.01 mol, 0.95 mL) dropwise.

  • Continue stirring and allow the mixture to warm slowly, maintaining the temperature between 15–20°C (288–293 K) for 1 hour.

  • Distill off the excess methanol under reduced pressure.

  • Collect the resulting solid by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

    • Yield is not explicitly stated in the reference, but this method is presented as a successful synthesis.[5]

Data Summary

ParameterProtocol 1Protocol 2
Starting Material 4,5-dichloropyridazin-3(2H)-one4,5-dichloropyridazin-3(2H)-one
Methylating Agent Iodomethane (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent AcetonitrileMethanol / Water
Temperature Reflux (~82°C)0°C to 20°C
Time 12 hours1 hour
Purification Column ChromatographyRecrystallization
Reported Yield 76%[4]Not explicitly reported
Reference ChemicalBook[4]NIH / Acta Crystallographica[5]

References

Common byproducts in the synthesis of pyridazinone derivatives and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyridazinone derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of pyridazinone synthesis, focusing on the identification, minimization, and elimination of common byproducts.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield of my desired pyridazinone product. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.

  • Purity of Starting Materials: The purity of your γ-ketoacids, dicarbonyl compounds, or other precursors, as well as the hydrazine derivatives, is paramount. Impurities can introduce competing side reactions that consume reactants and inhibit the desired cyclization. Always use freshly purified reagents whenever possible.

  • Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete, leaving unreacted starting materials. Conversely, excessively high temperatures can lead to the decomposition of either the reactants or the desired product. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and reaction duration.[1]

  • Solvent Selection: The choice of solvent can dramatically influence the reaction rate and overall yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the cyclocondensation reaction.[1]

  • pH Control: The pH of the reaction medium can be particularly important, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic environment can catalyze the necessary dehydration step, but conditions that are too strongly acidic may promote unwanted side reactions.[1]

  • Water Removal: The cyclization step inherently produces water. In some cases, actively removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby increasing the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions I should be aware of?

A2: The formation of byproducts is a common hurdle in pyridazinone synthesis. A thorough understanding of these potential side reactions is the first step toward minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine results in the formation of a hydrazone intermediate. If the subsequent cyclization step is slow or incomplete, this hydrazone can be isolated as a major byproduct.[1][2]

  • Incomplete Cyclization: Similar to hydrazone formation, if the cyclization reaction does not proceed to completion, you will have a mixture of the desired pyridazinone, the hydrazone intermediate, and unreacted starting materials.

  • Dimerization or Polymerization: Under certain conditions, especially with reactive starting materials or intermediates, dimerization or polymerization can occur, leading to higher molecular weight byproducts that can complicate purification.

  • N-N Bond Cleavage: Harsh reaction conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, can lead to the cleavage of the N-N bond in the hydrazine reagent or the pyridazinone ring itself. This results in a complex mixture of degradation products.[1]

  • Side reactions of substituents: The functional groups present on your starting materials can also lead to byproducts if they are not stable to the reaction conditions.

Q3: I'm attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I'm getting a mixture of N-alkylated isomers. How can I control the regioselectivity?

A3: Achieving regioselectivity in the N-alkylation of pyridazinones can be challenging due to the presence of two nitrogen atoms that can potentially be alkylated. The outcome is influenced by several factors:

  • Steric Hindrance: The substituents already present on the pyridazinone ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms, thereby favoring alkylation at the less hindered site.

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the ring, plays a crucial role in determining the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For instance, employing a milder base or a non-polar solvent might favor alkylation at a specific nitrogen. A systematic screening of these reaction parameters is often necessary to achieve the desired regioselectivity.[1]

II. Troubleshooting Guide: Common Byproducts and Avoidance Strategies

This section provides a more detailed look at specific byproducts and offers actionable strategies to minimize their formation.

Problem Potential Byproduct(s) Probable Cause(s) Proposed Solution(s)
Multiple spots on TLC, one major spot less polar than the product. Hydrazone IntermediateIncomplete cyclization. Reaction time is too short or the temperature is too low.Increase reaction time and/or temperature. Monitor reaction progress by TLC until the starting material and intermediate spots disappear. Consider using a catalyst (e.g., a catalytic amount of acid) to promote cyclization.[1]
A smear or multiple spots on TLC, some at the baseline. Degradation ProductsReaction temperature is too high. Presence of strong oxidizing or reducing agents. Unstable starting materials or product.Lower the reaction temperature. Ensure an inert atmosphere if reactants are sensitive to oxidation. Use purified, stable starting materials.[1]
Formation of an unexpected isomer. Regioisomers (e.g., N-alkylation at different positions)Lack of regiocontrol in the reaction. Electronic and steric effects of substituents.Systematically vary reaction conditions: screen different bases (e.g., K2CO3, NaH), solvents (e.g., THF, DMF, Acetone), and temperatures.[1][3] Consider using a protecting group strategy to block one of the nitrogen atoms.
Presence of a high molecular weight, insoluble material. Polymers or DimersHigh concentration of reactive monomers. Inappropriate solvent or temperature.Run the reaction at a lower concentration. Optimize the solvent and temperature to disfavor polymerization. Add reactants slowly to the reaction mixture.
Workflow for Optimizing Pyridazinone Synthesis and Minimizing Byproducts

The following diagram illustrates a systematic approach to troubleshooting and optimizing your pyridazinone synthesis.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Optimization cluster_3 Analysis & Outcome Start Low Yield or Multiple Spots on TLC CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp CheckConditions->OptimizeTemp OptimizeSolvent Evaluate Solvent Choice OptimizeTemp->OptimizeSolvent OptimizepH Adjust Reaction pH OptimizeSolvent->OptimizepH WaterRemoval Consider Water Removal OptimizepH->WaterRemoval Monitor Monitor by TLC/LC-MS WaterRemoval->Monitor Reevaluate Re-evaluate & Iterate Monitor->Reevaluate Unsatisfactory Success Improved Yield & Purity Monitor->Success Satisfactory Reevaluate->OptimizeTemp

Caption: A troubleshooting workflow for addressing low yields and byproduct formation in pyridazinone synthesis.

III. Experimental Protocols

Protocol 1: General Synthesis of a 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a common starting point for the synthesis of many pyridazinone derivatives.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under a vacuum to obtain the pure product.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid pyridazinone derivatives and removing small amounts of impurities.

Procedure:

  • Choose an appropriate solvent. The desired compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[2]

  • Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under a vacuum.

Visualizing the Main Synthetic Pathway and a Common Byproduct Formation

The following diagram illustrates the desired reaction pathway to a pyridazinone and the competing formation of a hydrazone byproduct.

G cluster_main Desired Synthesis Pathway cluster_byproduct Byproduct Formation Ketoacid γ-Ketoacid Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone + Hydrazine Hydrazine Hydrazine Pyridazinone Pyridazinone Product Hydrazone->Pyridazinone Cyclization (-H2O) IsolatedHydrazone Isolated Hydrazone Hydrazone->IsolatedHydrazone Incomplete Cyclization

Caption: Reaction scheme showing the desired pyridazinone synthesis and the formation of a hydrazone byproduct.

By understanding the common pitfalls and employing systematic troubleshooting, researchers can significantly improve the efficiency and success of their pyridazinone derivative syntheses.

IV. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification. Retrieved from --INVALID-LINK--

  • Al-Etaibi, A. M., El-Apasery, M. A., & Gaffer, H. E. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 19(9), 14696–14713. --INVALID-LINK--

  • Wikipedia. (2023, November 29). Pyridazine. In Wikipedia. --INVALID-LINK--

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.

  • Abid, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 424-436. --INVALID-LINK--

  • Samanta, K. C., et al. (2015). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research, 6(1), 245-250.

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Jiangsu Weikang Pharmaceutical Chemical Co Ltd. (2021). Preparation method of pyridazinone derivative, and intermediate thereof. Google Patents. --INVALID-LINK--

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. --INVALID-LINK--

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.

  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6297. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic route to the formation of pyridazinones 5–9. Reagents and.... --INVALID-LINK--

References

Purification techniques for 4,5-Dichloro-2-methylpyridazin-3(2h)-one to remove impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Welcome to the technical support guide for the purification of this compound (CAS No. 933-76-6). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving high purity is critical as impurities can confound biological assays, interfere with subsequent synthetic steps, and compromise the integrity of your research data.[1] This guide provides in-depth, experience-based answers to common purification challenges, detailed protocols, and troubleshooting workflows.

Section 1: Understanding Your Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential impurities. These can originate from starting materials, side reactions, or degradation.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A: The most common synthesis involves the N-methylation of 4,5-dichloropyridazin-3(2H)-one.[2] Based on this, your primary impurities are likely:

  • Unreacted Starting Material: 4,5-dichloropyridazin-3(2H)-one (the N-H precursor).

  • Reagent Residues: Excess methylating agent (e.g., iodomethane) and base (e.g., potassium carbonate).

  • Solvent Residues: Acetonitrile, DMF, or other reaction solvents.

  • Isomeric Byproducts: While N-methylation at the desired position is typical, trace O-methylation is a possibility, leading to 3-methoxy-4,5-dichloropyridazine. Isomeric impurities can be particularly challenging to separate.[3]

Q2: My isolated product is an off-white, yellow, or even orange solid, but literature describes it as a white to off-white powder. What causes this discoloration? [2]

A: Discoloration is a common issue and typically points to trace-level impurities that may not be easily visible by NMR. Potential causes include:

  • Oxidized Species: Heterocyclic compounds can be sensitive to air and moisture, leading to the formation of colored oxides.[4]

  • Residual Palladium: If your synthesis involved a palladium-catalyzed cross-coupling reaction at an earlier stage, even trace amounts of residual palladium can impart a dark color.

  • Highly Conjugated Byproducts: Minor side reactions can sometimes produce intensely colored, highly conjugated systems that are potent chromophores.

  • Degradation: The compound may be unstable under certain conditions, such as exposure to acidic silica gel during chromatography or high temperatures for extended periods.[5]

Q3: How can I perform a quick preliminary purity assessment of my crude product?

A: Before committing to a large-scale purification, a rapid assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot your crude material on a silica gel plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., starting with a 7:3 ratio). This will give you a visual representation of the number of components. The presence of multiple spots indicates impurities.[3]

  • Proton NMR (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The presence of peaks that do not correspond to your product's known spectrum indicates impurities. Pay close attention to the aromatic region and check for the absence of the N-H proton from the starting material. The reported spectrum shows a singlet at ~8.18 ppm for the pyridazinone proton and a singlet at ~3.70 ppm for the methyl group in DMSO-d₆.[2]

Section 2: Core Purification Protocols & Troubleshooting

Based on the nature of the compound and common impurities, recrystallization and column chromatography are the most effective purification techniques.[3]

Workflow for Selecting a Purification Method

The choice between recrystallization and chromatography depends on the impurity profile and the required purity level.

start Crude Product Analysis (TLC/NMR) decision1 Are impurities significantly different in polarity? start->decision1 decision2 Are impurities isomeric or very close in polarity? decision1->decision2 No recrystallization Recrystallization (High Yield, Good for Bulk) decision1->recrystallization Yes chromatography Column Chromatography (High Resolution, Lower Throughput) decision2->chromatography Yes wash Aqueous Wash (To remove salts/polar impurities) decision2->wash Minor Polar Impurities final_product High Purity Product recrystallization->final_product chromatography->final_product wash->recrystallization

Caption: Logic for choosing the primary purification technique.

A. Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound and is often the first choice for bulk purification.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

FAQ: What is the best solvent system for recrystallizing this compound?

A: Ethanol is a commonly cited and effective solvent for recrystallizing pyridazinone derivatives.[3][8] The compound is reported to be soluble in ethanol.[2][9] An ideal solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C). A mixed solvent system, such as ethanol/water or acetone/water, can also be highly effective.[10]

Solvent/SystemRationaleExpected Outcome
Ethanol Good solubility at high temp, lower at cold temp.[9]High recovery of pure crystals.
Isopropanol Similar properties to ethanol, can offer different selectivity.Good alternative if ethanol results in oiling out.
Acetone/Water Acetone is a strong solvent; water acts as an anti-solvent.[10]Allows for fine-tuning of solubility to maximize yield.
Ethyl Acetate/Hexane Good for less polar impurities.Effective if impurities are greasy or non-polar.
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a water bath or steam bath) with gentle swirling.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will significantly reduce your final yield.[11]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The reported melting point of the pure compound is 87-91 °C.[2]

Troubleshooting Recrystallization

start Recrystallization Attempt outcome What is the issue? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Product 'Oils Out' outcome->oiling_out Amorphous Liquid low_yield Low Yield outcome->low_yield Low Recovery poor_purity Color/Purity Not Improved outcome->poor_purity Still Impure sol1 1. Scratch flask sides 2. Add seed crystal 3. Reduce solvent volume 4. Try anti-solvent no_crystals->sol1 sol2 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool more slowly 4. Change solvent system oiling_out->sol2 sol3 1. Cool longer/colder 2. Concentrate mother liquor 3. Ensure minimal hot solvent was used low_yield->sol3 sol4 1. Add activated charcoal (for color) 2. Re-recrystallize 3. Move to Chromatography poor_purity->sol4

Caption: Troubleshooting decision tree for recrystallization issues.[12]

B. Silica Gel Column Chromatography

This technique is indispensable when recrystallization fails, particularly for separating compounds with very similar polarities, such as isomers, or for removing stubborn colored impurities.[3][13]

FAQ: My TLC shows an impurity very close to my product spot. How can I improve the separation?

A: Improving separation (increasing the difference in Rf values, ΔRf) is key.

  • Solvent System Optimization: The choice of eluent is critical.[3] For your compound, a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane) is a good starting point. Test various ratios using TLC. If separation is still poor, try adding a small amount (~0.5-1%) of a more polar solvent like methanol to the eluent system.

  • Change the Stationary Phase: If silica gel (which is slightly acidic) is causing issues like streaking or decomposition, consider using neutral alumina or deactivated silica gel.[5]

  • TLC Analysis: Determine the optimal solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).[5] Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or vials. Maintain a constant flow rate. A gradual increase in the polarity of the eluent (gradient elution) can be used to first elute non-polar impurities and then your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Column Chromatography

Q: My compound won't come off the column, or it seems to be decomposing. A: This suggests a strong interaction with the silica gel, which is acidic.[5]

  • Cause: Your compound, a pyridazinone, has basic nitrogen atoms that can strongly adsorb to the acidic silica surface.

  • Solution 1: Add a small amount of a basic modifier like triethylamine (~0.5%) to your eluent system. This will compete for the active sites on the silica and allow your compound to elute.

  • Solution 2: Switch to a different stationary phase like neutral alumina, which is less harsh.[5]

  • Solution 3: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot streaks, it indicates decomposition on silica.[5]

References

Technical Support Center: Navigating Pyridazinone Solubility in Experimental Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet challenging issue of low solubility of pyridazinone compounds during experimental workups. The pyridinone core, a privileged scaffold in medicinal chemistry, often presents solubility hurdles that can complicate purification, isolation, and formulation. This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridazinone compounds frequently precipitate during aqueous workup?

A: Premature precipitation of pyridazinone compounds during aqueous workup is a common issue stemming from several factors related to their physicochemical properties.

  • Polarity Mismatch: The pyridazinone scaffold, while containing polar nitrogen and oxygen atoms, can be rendered significantly nonpolar by various substituents. When an organic reaction mixture is quenched with water, the drastic increase in the polarity of the medium can cause the less polar pyridazinone product to exceed its solubility limit and "crash out" of solution.

  • Temperature Dependence: The solubility of many organic compounds, including pyridazinones, is highly dependent on temperature. Reactions are often run at elevated temperatures where the compound is more soluble. During workup at room temperature or upon cooling, the solubility can decrease dramatically, leading to precipitation.

  • pH Sensitivity: Pyridazinone derivatives can possess acidic or basic functional groups. Changes in the pH during aqueous washes (e.g., using sodium bicarbonate or dilute acid) can alter the ionization state of your compound. The neutral form of a compound is often less water-soluble than its salt form. If the pH of the aqueous layer brings your compound to its isoelectric point, its solubility will be at a minimum, causing it to precipitate.

Q2: My compound has "oiled out" instead of forming a crystalline solid. What should I do?

A: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid, often because the solution is supersaturated or the temperature is above the compound's melting point. This is frequently a sign of impurities that disrupt the crystal lattice formation.

To address this, you can try the following:

  • Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of a "soluble" organic solvent to decrease the supersaturation, then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is known to be insoluble (an "anti-solvent"). This should be done dropwise to the stirred solution to encourage the formation of a solid precipitate rather than an oil.

Q3: I've formed an emulsion during my liquid-liquid extraction. How can I break it?

A: Emulsions are a common nuisance in workups, especially when dealing with complex mixtures. Here are some effective strategies to break them:

  • Time and Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion and also decreases the solubility of organic compounds in the aqueous phase ("salting out").

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection for Workup & Purification

Low solubility is fundamentally a mismatch between the solute and the solvent. A systematic approach to solvent selection is critical.

Causality: The principle of "like dissolves like" is paramount. The solubility of a pyridazinone derivative is dictated by a balance of its lipophilicity, polarity, and hydrogen bonding capacity against those of the solvent. For instance, a highly substituted, nonpolar pyridazinone will be more soluble in solvents like dichloromethane or ethyl acetate, while a derivative with polar functional groups may require more polar solvents like ethanol or even co-solvent mixtures.

  • Preparation: Place a small, consistent amount (e.g., 1-2 mg) of your dry pyridazinone compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the table below.

  • Observation at Room Temperature: Agitate the vials (e.g., vortex or sonicate) for 1-2 minutes and observe if the solid dissolves. Record your observations.

  • Heating: If the compound did not dissolve at room temperature, gently heat the vial and observe for dissolution. Be cautious with volatile solvents.

  • Cooling: If the compound dissolved upon heating, allow the vial to cool to room temperature and then in an ice bath to see if recrystallization occurs. This is a good indicator for a potential recrystallization solvent.

SolventPolarity IndexBoiling Point (°C)Common Applications & Notes
Non-Polar
Hexane/Heptane0.169 / 98Good for washing non-polar impurities. Poor solvent for most pyridazinones.
Toluene2.4111Can be useful for less polar pyridazinones, especially for recrystallization at higher temperatures.
Moderately Polar
Diethyl Ether2.835Good for extraction, but its low boiling point can be a disadvantage.
Dichloromethane (DCM)3.140Excellent for extractions and chromatography. A good starting point for many pyridazinones.
Ethyl Acetate (EtOAc)4.477A versatile solvent for extraction, chromatography, and recrystallization.
Tetrahydrofuran (THF)4.066Stronger solvent than EtOAc, but miscible with water, which can complicate extractions.
Polar Aprotic
Acetone5.156Useful for dissolving a wide range of compounds and for recrystallization.
Acetonitrile (ACN)5.882Common in HPLC, but its miscibility with water requires specific workup procedures.
Dimethylformamide (DMF)6.4153Strong solvent for very poorly soluble compounds. Difficult to remove and requires specific workup.
Dimethyl Sulfoxide (DMSO)7.2189Excellent solvent for many pyridazinones, but very high boiling and difficult to remove.
Polar Protic
Isopropanol3.982Good for recrystallizations.
Ethanol4.378Commonly used for recrystallization of pyridazinone derivatives.
Methanol5.165More polar than ethanol; good for more polar pyridazinones.

Data compiled from various chemical reference sources.

G A Start: Poorly Soluble Pyridazinone Compound B Screen Common Solvents (DCM, EtOAc, Acetone) A->B C Soluble at RT? B->C D Use as Extraction or Chromatography Solvent C->D Yes E Screen More Polar Solvents (Alcohols, ACN, THF) C->E No F Soluble with Heating? E->F G Potential Recrystallization Solvent. Test Cooling. F->G Yes H Consider Co-Solvent Systems (e.g., DCM/Methanol) F->H No I Try Strong Polar Aprotic Solvents (DMF, DMSO) for Dissolution H->I J Proceed to Advanced Solubilization Techniques I->J

Caption: Decision tree for selecting an appropriate solvent system.

Guide 2: Leveraging pH Adjustment and Co-Solvents

For pyridazinone compounds with ionizable groups, manipulating pH is a powerful tool. Combining this with co-solvents can further enhance solubility.

Causality: Most drugs are weak acids or bases. By adjusting the pH of the aqueous phase, you can convert a neutral, poorly soluble pyridazinone into a more soluble salt. For a basic pyridazinone, washing with a dilute acid (e.g., 1M HCl) will form a protonated, water-soluble salt. Conversely, an acidic pyridazinone can be solubilized in a dilute base (e.g., 1M NaOH or saturated NaHCO₃).

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds. Common co-solvents include ethanol, isopropanol, polyethylene glycol (PEG), and DMSO.

This protocol assumes your pyridazinone product is in an organic solvent (e.g., EtOAc) after the reaction is complete.

  • Initial Dilution: Dilute the reaction mixture with your primary organic solvent (e.g., 3-4 times the original volume).

  • Problem Identification: During an initial wash with water, you observe significant precipitation of your product at the interface.

  • Co-Solvent Addition: To the separatory funnel, add a water-miscible co-solvent (e.g., THF or isopropanol) in small portions (e.g., 10-20% of the total volume) and shake. This should help dissolve the precipitated solid. Note: Adding too much alcohol or THF can increase the mutual solubility of the organic and aqueous phases, making separation difficult.

  • pH Adjustment (if applicable):

    • If your compound has a basic handle (e.g., an amine): Perform an extraction with dilute aqueous acid (e.g., 1M HCl). Your compound should move into the aqueous layer as its hydrochloride salt.

    • If your compound has an acidic proton: Extract with dilute aqueous base (e.g., 1M NaOH). Your compound will move into the aqueous layer as its sodium salt.

  • Isolation:

    • Separate the layers.

    • Wash the organic layer (which should now contain impurities) with brine.

    • Re-basify the acidic aqueous layer (or re-acidify the basic aqueous layer) to precipitate your purified compound.

    • Extract the now neutral compound back into an organic solvent (e.g., EtOAc or DCM).

  • Final Steps: Dry the final organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield your purified product.

G cluster_0 Workup Environment cluster_1 Solubilization Strategy A Reaction Mixture in Organic Solvent B Add Aqueous Solution A->B C Precipitation Occurs B->C D Add Co-solvent (e.g., THF, IPA) to redissolve C->D E Compound has Ionizable Group? D->E F Perform Acid/Base Extraction E->F Yes H Continue Standard Aqueous Wash E->H No G Isolate Compound from Aqueous Layer F->G

Caption: Workflow for addressing precipitation using co-solvents and pH adjustment.

Guide 3: Advanced Solubilization Techniques

When standard methods fail, more advanced formulation strategies, often used in drug development, can be adapted for laboratory workups.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are significantly more water-soluble. This can be useful for keeping a compound in the aqueous phase during a wash.

  • Use of Surfactants: Surfactants form micelles in water above a certain concentration. These micelles have a hydrophobic core that can solubilize nonpolar pyridazinone compounds, effectively increasing their apparent water solubility.

  • Solid Dispersions: While primarily a formulation technique, the principle can be applied. If your compound crashes out as an amorphous solid, co-precipitating it with a water-soluble polymer like PVP or PEG can sometimes improve its handling and re-dissolution properties.

These advanced techniques are generally reserved for particularly challenging cases due to their complexity and the potential for complicating downstream purification.

Conclusion

Overcoming the low solubility of pyridazinone compounds is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide—from logical solvent selection to the strategic use of pH adjustments and co-solvents—researchers can significantly improve the efficiency and success of their experimental workups. Remember to approach each problem methodically, starting with the simplest solutions before escalating to more complex techniques.

Preventing degradation of 4,5-Dichloro-2-methylpyridazin-3(2h)-one during storage and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to preventing the degradation of 4,5-Dichloro-2-methylpyridazin-3(2H)-one during storage and reactions.

Technical Support Center: this compound

Welcome to the technical support center for this compound (CAS No. 933-76-6). This guide is designed for our valued partners in research, discovery, and development. As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, maintaining the integrity of this reagent is paramount to achieving reproducible and high-yield results.[1][2] This document addresses common challenges related to the stability of this compound and provides expert-driven solutions to prevent its degradation during storage and reactions.

Frequently Asked Questions (FAQs)

Section 1: Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[3] The container must be tightly sealed to prevent moisture ingress and stored in a well-ventilated area away from incompatible materials, particularly strong oxidizing agents and bases.[4][5]

Parameter Recommended Condition Rationale
Temperature 2–8 °C (Refrigerated)[6]Slows down potential hydrolytic and thermal degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen.
Light Amber vial or dark locationThe pyridazinone core can be susceptible to photodegradation.[7][8]
Container Tightly sealed, original containerPrevents contamination and moisture absorption.[3][4]

Q2: I've noticed my solid reagent has changed from off-white to a yellowish or brownish color. Is this a sign of degradation?

A2: Yes, a visible color change is a common indicator of chemical degradation. While the pure compound is typically a white to light yellow solid, the formation of colored impurities often signifies decomposition.[6] This can be caused by prolonged exposure to air, moisture, light, or elevated temperatures. We strongly recommend using a fresh, pure supply if you observe significant discoloration, as the presence of degradants can interfere with your reaction stoichiometry and lead to complex side-product profiles.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: this compound is classified as acutely toxic and an irritant.[9] Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:

  • Nitrile gloves (inspect before use)[10]

  • Chemical safety goggles or a face shield[5]

  • A lab coat

Avoid creating dust when weighing and handling the solid.[11] In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air immediately.[5][10]

Section 2: Reaction Troubleshooting

Q4: My reaction is resulting in a low yield of the desired product. Could degradation of the starting material be the cause?

A4: Absolutely. Low yields are frequently linked to the degradation of this reactive intermediate, either before or during the reaction.[12] The two chlorine atoms on the pyridazinone ring are susceptible to nucleophilic substitution, making the compound reactive towards various nucleophiles, including water, alcohols, and amines.[13][14][15] If your reaction solvent or other reagents contain nucleophilic impurities (e.g., water in your solvent), significant degradation can occur.

Below is a workflow to troubleshoot yield issues related to reagent stability.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Material (Color, TLC/LC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure use_new Use a fresh, pure supply of the reagent. is_pure->use_new No check_conditions Review Reaction Conditions is_pure->check_conditions Yes use_new->check_conditions is_inert Is the reaction under an inert atmosphere? check_conditions->is_inert implement_inert Implement Inert Conditions (N2 or Ar blanket, dry solvents) is_inert->implement_inert No check_temp Is the temperature controlled and optimized? is_inert->check_temp Yes implement_inert->check_temp optimize_temp Optimize Temperature (Monitor by TLC to avoid decomposition) check_temp->optimize_temp No check_base Is the base/solvent non-nucleophilic and anhydrous? check_temp->check_base Yes optimize_temp->check_base change_reagents Consider alternative non-nucleophilic bases (e.g., DBU, DIPEA) and anhydrous solvents. check_base->change_reagents No success Yield Improved check_base->success Yes change_reagents->success

Caption: Troubleshooting workflow for low reaction yields.

Q5: I am seeing multiple unexpected spots on my TLC plate. What are the likely degradation byproducts?

A5: The most common byproducts arise from nucleophilic substitution at the C4 and C5 positions. The regiochemistry of substitution can be influenced by the nucleophile and reaction conditions.[13][14]

  • Hydrolysis Products: If moisture is present, you may form mono- or di-hydroxy pyridazinone derivatives. Hydrolysis rates can be catalyzed by acidic or basic conditions.[16]

  • Solvent Adducts: Nucleophilic solvents (e.g., methanol, ethanol) can react to form the corresponding alkoxy-substituted pyridazinones.[17]

  • Side-products from Bases: Using a nucleophilic base (e.g., an amine base that can also act as a reagent) can lead to the formation of amino-substituted pyridazinones.

The diagram below illustrates the primary degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolysis (Moisture) cluster_nucleophilic Nucleophilic Attack (NuH) reactant This compound hydrolysis_product 4-Chloro-5-hydroxy-... or 4-Hydroxy-5-chloro-... reactant->hydrolysis_product H2O nucleophile_product 4-Chloro-5-Nu-... or 4-Nu-5-chloro-... reactant->nucleophile_product NuH NuH Nucleophile (e.g., R-OH, R-NH2, R-SH)

Caption: Key degradation pathways of the title compound.

Q6: How can I prevent degradation of the compound during my reaction setup and execution?

A6: Proactive measures are essential. The key is to maintain an anhydrous and inert environment.

  • Use Dry Glassware: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are recommended.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish. This prevents atmospheric moisture from entering the reaction vessel.

  • Control Temperature: If the reaction is exothermic, use an ice bath for additions. Overheating can accelerate decomposition and side reactions.[12]

  • Choose Reagents Carefully: Use non-nucleophilic bases where possible (e.g., potassium carbonate, DBU) if the base is not intended to be a reactant.[18]

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes exposure to atmospheric contaminants.

  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Place the sealed container, a tared vial for the aliquot, and weighing tools into a nitrogen-filled glove box or glove bag.

  • If a glove box is unavailable, create an inert atmosphere over the reagent. Briefly flush the headspace of the original container with a gentle stream of argon or nitrogen.

  • Quickly transfer the desired amount of the solid to the tared vial.

  • Immediately and securely seal both the original container and the new aliquot vial.

  • Purge the headspace of the original container with inert gas again before returning to cold storage.

Protocol 2: General Reaction Setup for Nucleophilic Substitution

This protocol is a template for minimizing degradation during a typical substitution reaction.

  • Assemble the reaction glassware (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet).

  • Oven-dry all glassware at 120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Charge the flask with this compound and any solid reagents under a positive pressure of nitrogen.

  • Add anhydrous solvent via cannula or a dry syringe.

  • Begin stirring and cool the mixture to the desired reaction temperature (e.g., 0 °C) using an appropriate bath.

  • Dissolve the nucleophile and any base in anhydrous solvent in the dropping funnel.

  • Add the nucleophile solution dropwise to the stirred reaction mixture, maintaining temperature control.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Perform the work-up as required by your specific procedure.

By adhering to these guidelines, you can significantly improve the stability of your this compound, leading to more reliable and successful experimental outcomes.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.

Q1: I am getting a very low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yield is the most common challenge in pyridazinone synthesis. The issue typically stems from one or more suboptimal reaction parameters. Here is a systematic approach to diagnosing and solving the problem.

  • Purity of Starting Materials: The purity of your precursors, such as γ-ketoacids, 1,4-dicarbonyl compounds, or furanones, and the hydrazine derivative is paramount.[1] Impurities can introduce competing side reactions that consume reactants and complicate purification.

    • Recommendation: Always use freshly purified or high-purity reagents. Confirm the purity of your starting materials via NMR or LC-MS before beginning the synthesis.

  • Reaction Temperature: Temperature is a critical lever. Too low a temperature results in an incomplete or slow reaction, while excessively high temperatures can cause decomposition of reactants, intermediates, or the final product.[1]

    • Recommendation: Monitor your reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS at regular intervals. This will help you determine the optimal temperature and reaction time, preventing over-heating and degradation. For many common syntheses, refluxing in a suitable solvent like ethanol provides a good starting point.[2]

  • Solvent Choice: The solvent does more than just dissolve reactants; it influences reaction rates and can even determine the final product structure.[1][3] Protic solvents like ethanol and acetic acid are frequently used as they can facilitate proton transfer steps in the mechanism.[1] In some cases, the choice of solvent can dramatically alter the reaction's outcome; for example, reacting 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate yields different products in ethanol versus acetic acid.[3]

    • Recommendation: If your yield is low in a standard solvent like ethanol, consider screening other solvents. Acetic acid can be a good choice as the acidic medium can catalyze the final dehydration step.[1] For specific copper-catalyzed reactions, acetonitrile and acetic acid can yield different products (1,6-dihydropyridazines vs. pyridazines, respectively).[4]

  • Water Removal: The final cyclization step to form the pyridazinone ring is a condensation reaction that eliminates a water molecule.[5] According to Le Chatelier's principle, removing this water as it forms can drive the equilibrium toward the product, thereby increasing the yield.

    • Recommendation: For reactions that are sensitive to equilibrium, consider using a Dean-Stark apparatus to azeotropically remove water, particularly if you are using a non-polar solvent like toluene. Alternatively, adding molecular sieves to the reaction mixture can also be effective.[1]

Below is a workflow to guide your troubleshooting process for low yields.

LowYield_Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp monitor Monitor Reaction by TLC/LC-MS re_eval Re-evaluate Conditions monitor->re_eval solvent Evaluate Solvent Choice temp->solvent ph Adjust Reaction pH (e.g., use Acetic Acid) solvent->ph water Consider Water Removal ph->water water->monitor re_eval->temp No Improvement success Improved Yield | Optimization Successful re_eval->success Improvement Seen

Caption: A systematic workflow for troubleshooting low product yields.

Q2: My TLC/LC-MS analysis shows multiple spots, indicating significant side product formation. What are the most common side reactions?

A2: The formation of side products is a frequent challenge. Understanding these potential alternative pathways is key to minimizing them.

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or fails to proceed to completion, this hydrazone may be isolated as a major byproduct.[1] This is often due to insufficient heating or a non-optimal solvent.

  • Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound as a precursor, the two distinct carbonyl groups can react with hydrazine at different rates. This can lead to the formation of two different regioisomeric pyridazinone products.[1] The final product ratio is often controlled by the steric and electronic properties of the dicarbonyl compound.

  • Dehydration/Aromatization: When synthesizing dihydropyridazinones, harsh acidic conditions or the presence of oxidizing agents (even atmospheric oxygen at high temperatures) can lead to the unintended formation of the fully aromatic pyridazinone as a byproduct.[1] Conversely, some procedures intentionally use an oxidizing agent like bromine in acetic acid to achieve this aromatization.[6]

  • N-N Bond Cleavage: Under very harsh conditions, such as excessively high temperatures or the presence of strong reducing/oxidizing agents, the N-N bond in the hydrazine starting material or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Side_Reactions p1 Incomplete Cyclization (Hydrazone Intermediate) center->p1 p2 Regioisomer Formation (Unsymmetrical Precursors) center->p2 p3 Over-Alkylation (Substituted Hydrazines) center->p3 p4 Dehydration/ Aromatization center->p4 p5 N-N Bond Cleavage (Harsh Conditions) center->p5

Caption: Common side reactions encountered during pyridazinone synthesis.

Q3: I'm using an alkylhydrazine and getting a mixture of N-substituted regioisomers. How can I control the regioselectivity?

A3: Controlling the site of substitution on the pyridazinone nitrogen atoms is a well-known challenge. The regioselectivity of alkylation or the initial cyclization with a substituted hydrazine is governed by a delicate balance of factors.[1]

  • Steric Hindrance: This is often the most dominant factor. Bulky substituents on either the pyridazinone ring or the alkylating agent will typically direct the reaction to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density at each nitrogen atom, which is influenced by the substituents on the pyridazinone ring, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the outcome. For N-alkylation reactions, a milder base or a non-polar solvent might favor alkylation at one nitrogen over the other. A systematic screening of these conditions is often necessary to optimize for the desired regioisomer.[1]

Q4: What is the general mechanism for the most common pyridazinone synthesis?

A4: The most classic and widely used method involves the condensation of a γ-ketoacid with hydrazine.[6] The mechanism proceeds in two main steps:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl of the γ-ketoacid. This is followed by dehydration to form an open-chain hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This cyclization, often promoted by heat or acid, is followed by a final dehydration step to eliminate a molecule of water and form the stable six-membered dihydropyridazinone ring.[5]

Caption: General reaction mechanism for pyridazinone synthesis from a γ-ketoacid.

Data Summary

Optimizing your reaction requires understanding the interplay of different parameters. The following table summarizes conditions from various successful pyridazinone synthesis protocols.

Protocol TypeKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Ref.
Classical Cyclization β-Benzoylpropionic acid, Hydrazine hydrateNoneEthanolReflux3-6 h~90%[1][2]
From Furanones 2(3H)-Furanone, Hydrazine hydrateHeat or AcidEthanolReflux4-6 hHigh[5]
Multicomponent (MCR) Aldehyde, Hydrazine, Alkynyl esterCopper(I) iodide (CuI)Ethanol80 °C-Good[7]
Suzuki Coupling 3-bromo-pyridazine, Aryl-boronic acidPd(PPh₃)₄, Na₂CO₃DME/Ethanol/H₂O80 °C-14-28%[2]
From Hydrazonals 3-oxo-2-arylhydrazonopropanal, Active methylene compoundNoneAcetic anhydrideReflux1 hExcellent[8]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common and effective pyridazinone synthesis.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol describes the classical and highly efficient synthesis of a pyridazinone core via the cyclization of a γ-keto acid with hydrazine hydrate.[2]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve β-benzoylpropionic acid (1 eq.) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2 eq.) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[1]

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • As the solution cools, the product will begin to precipitate out as a solid. To maximize precipitation, you can place the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[2]

  • Dry the product in a vacuum oven to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The crude product can be further purified by recrystallization from ethanol if necessary.[1]

Protocol 2: Copper-Catalyzed Multicomponent Synthesis of Substituted Pyridazinones

This protocol details a modern, one-pot, three-component reaction to construct complex pyridazinones with high atom economy.[7]

Materials:

  • An appropriate aldehyde (1.0 mmol, 1.0 eq.)

  • A hydrazine derivative (1.2 mmol, 1.2 eq.)

  • An alkynyl ester (e.g., ethyl propiolate) (1.5 mmol, 1.5 eq.)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ethanol (2.0 mL)

  • Sealed reaction tube

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction tube equipped with a magnetic stir bar, add the aldehyde (1.0 eq.), hydrazine (1.2 eq.), alkynyl ester (1.5 eq.), and Copper(I) iodide (0.1 eq.).

  • Add ethanol (2.0 mL) as the solvent.

  • Securely seal the tube and place it on a heating plate with stirring.

  • Heat the reaction mixture to 80 °C. The reaction time will vary depending on the substrates used; monitor progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue directly by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the desired substituted pyridazinone product.[7]

References

Navigating the Challenges of Peak Tailing in HPLC Purification of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving optimal peak symmetry during the HPLC purification of pyridazinone derivatives is critical for accurate quantification and obtaining high-purity compounds. Peak tailing is a common and often frustrating issue that can compromise resolution and lead to inaccurate results.[1][2][3] This guide is designed to provide you with a comprehensive understanding of the underlying causes of peak tailing and to offer practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic compounds like pyridazinone derivatives in reversed-phase HPLC?

A1: The most common cause is secondary interactions between the basic functional groups of the pyridazinone derivatives and residual silanol groups on the silica-based stationary phase.[4][5][6] These silanol groups can become ionized at mobile phase pH levels above 3, leading to strong interactions with protonated basic analytes and resulting in tailing peaks.[5]

Q2: How does the mobile phase pH affect the peak shape of my pyridazinone derivative?

A2: The mobile phase pH is a critical parameter.[7][8] For basic compounds like pyridazinones, a mobile phase pH that is close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in peak distortion and tailing.[5][7][9] It is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of your compound to ensure it is in a single ionic state.[8]

Q3: Can my HPLC system itself contribute to peak tailing?

A3: Yes, extra-column effects, such as excessive tubing length or diameter between the injector, column, and detector, can cause peak broadening and tailing.[6][10] Improperly fitted connections can also create dead volumes, leading to similar issues.[6][11]

Q4: I'm observing peak tailing for all my compounds, not just the pyridazinone derivative. What could be the issue?

A4: If all peaks are tailing, it could indicate a physical problem with the column, such as a void or a partially blocked inlet frit.[4] It could also be related to a system-wide issue like improper connections in the flow path.[11]

In-Depth Troubleshooting Guide

This section provides a more detailed exploration of the common causes of peak tailing and step-by-step protocols to address them.

Secondary Interactions with Residual Silanol Groups

The surface of silica-based stationary phases contains silanol groups (Si-OH) that can interact with polar and basic analytes, leading to a secondary retention mechanism that causes peak tailing.[4][6][10] Pyridazinone derivatives, often containing basic nitrogen atoms, are particularly susceptible to these interactions.[12]

Causality: At mobile phase pH values above approximately 3-4, silanol groups can deprotonate to form negatively charged silanates (SiO-).[13] If the pyridazinone derivative is protonated (positively charged) at this pH, a strong ion-exchange interaction can occur, resulting in delayed elution and a tailing peak.[11][14]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to below 3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[4] This ensures that the silanol groups are fully protonated and minimizes unwanted ionic interactions.[15]

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group to reduce their activity.[4][15][16] Choosing a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[15][17]

  • Employ Mobile Phase Additives:

    • Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the pyridazinone derivative.[10]

    • Inorganic Salts: Increasing the ionic strength of the mobile phase with a buffer or salt (e.g., ammonium formate, ammonium acetate) can help to mask the silanol interactions and improve peak symmetry.[15][18][19]

Data Summary: Common Mobile Phase Additives for Reducing Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Lowers mobile phase pH, protonating silanols and acting as an ion-pairing agent.Can suppress ionization in mass spectrometry (MS) detection.
Formic Acid0.1% (v/v)Lowers mobile phase pH to protonate silanols.[15]Generally more MS-friendly than TFA.
Triethylamine (TEA)25 mMActs as a competing base, interacting with active silanol sites.[10]Can be difficult to remove from the purified product and may affect MS detection.
Ammonium Formate/Acetate10 - 25 mMIncreases ionic strength, masking silanol interactions.[15]Good choice for LC-MS applications.[15]

Visualization: Silanol Interaction and Mitigation

G cluster_0 Problem: Secondary Interaction cluster_1 Solution: pH Adjustment Analyte Protonated Pyridazinone (+) Silanol Ionized Silanol (-) Analyte->Silanol Ionic Interaction Tailing Peak Tailing Silanol->Tailing Causes Low_pH Low pH Mobile Phase (e.g., 0.1% Formic Acid) Protonated_Silanol Protonated Silanol (Neutral) Low_pH->Protonated_Silanol Protonates Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak Leads to

Caption: Mechanism of peak tailing due to silanol interactions and its resolution by lowering mobile phase pH.

Chelation Effects with Metal Contamination

Trace metal impurities (e.g., iron, nickel) within the silica matrix of the stationary phase or from the HPLC system hardware can act as active sites, leading to chelation with certain analytes.[10][20] Pyridazinone derivatives with functional groups capable of chelation can exhibit significant peak tailing due to these interactions.[6]

Causality: Metal ions can form coordination complexes with the pyridazinone derivative, creating a strong secondary retention mechanism that results in broad, tailing peaks.[20][21] This can be particularly problematic in systems with stainless steel components.[22]

Troubleshooting Protocol:

  • Use a Metal-Deactivated Column: Many modern HPLC columns are manufactured with high-purity silica and processes that minimize metal contamination.

  • Add a Chelating Agent to the Mobile Phase: A small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase to bind with metal ions and prevent them from interacting with your analyte.[23][24]

  • Flush the HPLC System: If metal contamination from the system is suspected, flushing the system with a solution containing a chelating agent may help to remove the metal ions.

Experimental Protocol: Diagnosing Metal Chelation

  • Prepare two mobile phases: one with and one without 0.1 mM EDTA.

  • Inject your pyridazinone derivative standard using both mobile phases under the same chromatographic conditions.

  • Compare the peak shapes. A significant improvement in peak symmetry with the EDTA-containing mobile phase suggests that metal chelation is a contributing factor to the peak tailing.

Ion-Exchange Effects

Even at low pH, some highly acidic silanol groups can remain ionized and participate in ion-exchange interactions with protonated basic compounds.[14] This can be a subtle but significant cause of peak tailing.

Causality: The positively charged pyridazinone derivative can displace counter-ions from the ionized silanol groups, leading to a secondary retention mechanism based on ion-exchange principles.[25][26][27][28]

Troubleshooting Protocol:

  • Increase the Buffer Concentration: A higher buffer concentration in the mobile phase can increase the ionic strength, which helps to suppress ion-exchange interactions and improve peak shape.[10][29]

  • Use an Ion-Pairing Reagent: For particularly challenging separations, an ion-pairing reagent can be added to the mobile phase. These reagents have a hydrophobic part that interacts with the stationary phase and an ionic part that can pair with the charged analyte, leading to improved retention and peak shape.

Visualization: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Check for column void/ blocked frit. Replace if necessary. check_all_peaks->check_column Yes lower_ph Lower mobile phase pH (< 3). check_all_peaks->lower_ph No check_connections Inspect system connections for dead volume. check_column->check_connections check_improvement Peak shape improved? lower_ph->check_improvement end_good Problem Solved check_improvement->end_good Yes use_bds_column Use a base-deactivated/ end-capped column. check_improvement->use_bds_column No check_improvement2 Peak shape improved? use_bds_column->check_improvement2 check_improvement2->end_good Yes add_additive Add competing base (TEA) or increase buffer strength. check_improvement2->add_additive No check_chelation Consider metal chelation. Add EDTA to mobile phase. add_additive->check_chelation

Caption: A logical workflow for troubleshooting peak tailing issues in HPLC.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues during the HPLC purification of pyridazinone derivatives, leading to more accurate and reliable results in your research and drug development endeavors.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS 933-76-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and scalable synthesis for larger studies. Pyridazinone derivatives are a significant class of compounds with a wide range of biological activities, making the robust synthesis of intermediates like this compound crucial for further research and development.[1][2][3]

I. Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through the N-methylation of 4,5-dichloropyridazin-3(2H)-one. This precursor itself can be synthesized from mucochloric acid.[4] Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the process for scale-up.

Synthesis_Pathway Mucochloric_Acid Mucochloric Acid Precursor 4,5-Dichloropyridazin-3(2H)-one Mucochloric_Acid->Precursor Reaction with a hydrazine source Product This compound Precursor->Product N-methylation Methylating_Agent Methylating Agent (e.g., Iodomethane, Dimethyl Sulfate) Methylating_Agent->Product Base Base (e.g., K2CO3, NaOH) Base->Product

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The N-methylation of the pyridazinone ring can be sluggish if not provided with adequate energy.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. For instance, a common procedure involves refluxing for 12 hours.[5] If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial.

  • Sub-optimal Base:

    • Cause: The choice and amount of base are critical for deprotonating the pyridazinone nitrogen, facilitating the nucleophilic attack on the methylating agent. An inappropriate base or insufficient quantity can lead to an incomplete reaction.

    • Solution: Potassium carbonate (K2CO3) is a commonly used base for this reaction, often in a 2:1 molar ratio to the starting pyridazinone.[5] If issues persist, consider exploring other inorganic bases like sodium carbonate or organic bases such as triethylamine. Ensure the base is finely powdered and dry to maximize its reactivity.

  • Ineffective Methylating Agent:

    • Cause: The reactivity of the methylating agent can impact the reaction efficiency. Iodomethane is highly reactive but can be expensive and has a low boiling point. Dimethyl sulfate is a cost-effective alternative but is highly toxic.

    • Solution: Ensure the methylating agent is of high purity and added in a slight excess (e.g., 1.05-1.1 equivalents). When using a volatile reagent like iodomethane, ensure your reaction setup includes an efficient condenser to prevent its loss.

  • Side Reactions:

    • Cause: The presence of water can lead to the hydrolysis of the starting material or product. Additionally, impurities in the starting 4,5-dichloropyridazin-3(2H)-one can lead to undesired side products.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The purity of the starting material is paramount; recrystallize it if necessary.

Problem 2: Formation of Impurities

Question: My final product is contaminated with significant impurities, making purification difficult. What are the likely impurities and how can I prevent their formation?

Answer:

Impurity formation is a common challenge, particularly during scale-up. Identifying the source of impurities is the first step toward a cleaner reaction.

  • Unreacted Starting Material:

    • Cause: As discussed under "Low Yield," this is often due to an incomplete reaction.

    • Solution: Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry.

  • O-Methylated Isomer:

    • Cause: While N-methylation is generally favored, some O-methylation can occur, leading to the formation of 3-methoxy-4,5-dichloro-2-methylpyridazine.

    • Solution: The choice of solvent and base can influence the N- versus O-alkylation ratio. Polar aprotic solvents like acetonitrile or DMF generally favor N-alkylation.[5][6]

  • Products of Degradation:

    • Cause: The pyridazinone ring can be susceptible to degradation under harsh reaction conditions (e.g., excessively high temperatures or strongly basic/acidic conditions).

    • Solution: Maintain careful control over the reaction temperature. A gentle reflux is often sufficient. Avoid unnecessarily strong bases or acids during workup.

Problem 3: Difficulties in Product Isolation and Purification

Question: I'm struggling to isolate a pure product after the reaction. What are the best practices for workup and purification?

Answer:

A well-designed workup and purification strategy is essential for obtaining high-purity this compound.

  • Initial Workup:

    • Procedure: After cooling the reaction mixture, the inorganic salts (e.g., potassium carbonate and potassium iodide) are typically removed by filtration. The filtrate is then concentrated under reduced pressure.[5]

    • Troubleshooting: If the product precipitates upon cooling, it can be collected by filtration. However, this may also co-precipitate some impurities. It's often better to proceed with the filtration of the cooled reaction mixture to remove the salts first.

  • Purification:

    • Column Chromatography: This is a reliable method for separating the desired product from unreacted starting material and isomers. A common eluent system is dichloromethane.[5] For larger scales, flash chromatography is recommended.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective and scalable purification method. Ethanol is a suitable solvent for recrystallization.[1]

    • Troubleshooting: If the product is an oil or does not crystallize easily, column chromatography is the preferred method. For scaling up, minimizing the need for chromatography is ideal. Therefore, optimizing the reaction to achieve high purity in the crude product is the most effective strategy.

III. Frequently Asked Questions (FAQs) for Scale-Up

This section addresses key considerations when transitioning from a lab-scale synthesis to a larger, pilot, or manufacturing scale.

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Safety is the utmost priority during scale-up. Key hazards include:

  • Toxicity of Reagents: Methylating agents like dimethyl sulfate and iodomethane are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Exothermic Reactions: While the N-methylation is typically not violently exothermic, it's crucial to monitor the temperature during reagent addition, especially on a larger scale. A controlled addition rate and efficient cooling are essential.

  • Solvent Hazards: Acetonitrile and DMF are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a crucial role in reaction kinetics, solubility, and downstream processing.

  • Acetonitrile: A good choice for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal.[5]

  • N,N-Dimethylformamide (DMF): Its higher boiling point can be advantageous for reactions requiring higher temperatures, but it is more difficult to remove.[6]

  • Methanol: Can also be used as a solvent, particularly when using a base like sodium hydroxide.[1]

  • Scale-up Consideration: For large-scale synthesis, consider the cost, environmental impact, and ease of recovery of the solvent.

Q3: Are there alternative, more "green" methylating agents I can use?

A3: Dimethyl carbonate (DMC) is considered a greener alternative to traditional methylating agents. It is less toxic and produces benign byproducts. However, reactions with DMC often require higher temperatures and may need specific catalysts. A feasibility study at the lab scale would be necessary to adapt the protocol.

Q4: What are the key process parameters to monitor during a scaled-up reaction?

A4: Tight control over process parameters is critical for reproducibility and safety.

  • Temperature: Continuous monitoring and control of the internal reaction temperature.

  • Stirring: Ensure adequate agitation to maintain a homogeneous mixture, which is crucial for consistent heat and mass transfer.

  • Reaction Progress: Regular in-process controls (IPCs) using TLC or HPLC to track the consumption of starting material and the formation of the product.

  • pH: During workup, controlling the pH is important to prevent product degradation.

Q5: How can I adapt the purification method for a larger scale?

A5:

  • Minimize Chromatography: The primary goal for scale-up is to develop a robust crystallization process. This involves screening different solvents and solvent mixtures to find conditions that provide high purity and yield.

  • Filtration and Drying: For large-scale solid handling, consider using appropriate filtration equipment (e.g., a filter press or Nutsche filter) and a vacuum oven for efficient drying.

IV. Experimental Protocols

Lab-Scale Synthesis (10 g)

This protocol is adapted from established literature procedures.[5]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4,5-Dichloropyridazin-3(2H)-one164.9810.0 g60.6
Potassium Carbonate (K2CO3)138.2116.8 g121.2
Iodomethane (CH3I)141.944.0 mL (9.1 g)64.3
Acetonitrile-80 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol), potassium carbonate (16.8 g, 121.2 mmol), and acetonitrile (80 mL).

  • Stir the mixture and add iodomethane (4.0 mL, 64.3 mmol).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford this compound as an off-white to yellow solid. The expected yield is approximately 76%.[5]

Scaled-Up Synthesis (1 kg) - Considerations

Directly scaling the lab protocol requires careful consideration of heat and mass transfer.

ReagentMolar Mass ( g/mol )AmountMoles (mol)
4,5-Dichloropyridazin-3(2H)-one164.981.0 kg6.06
Potassium Carbonate (K2CO3)138.211.68 kg12.12
Iodomethane (CH3I)141.94400 mL (0.91 kg)6.43
Acetonitrile-8 L-

Key Modifications for Scale-Up:

  • Reactor: Use a jacketed glass reactor with an overhead mechanical stirrer and a temperature probe.

  • Reagent Addition: Add the iodomethane slowly to the stirred suspension at room temperature to control any initial exotherm.

  • Heating: Use a circulating heating/cooling system connected to the reactor jacket for precise temperature control.

  • Workup: After filtration of the salts, consider a solvent swap to a suitable crystallization solvent if direct crystallization from the reaction mixture is not feasible.

  • Purification: Develop a robust crystallization procedure to avoid column chromatography. This may involve screening various solvents such as ethanol, isopropanol, or toluene/heptane mixtures.

Caption: A typical workflow for the scaled-up synthesis of this compound.

V. References

  • ChemicalBook. (2023). 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6. --INVALID-LINK--

  • Goh, J. H., Fun, H. K., Rukmini, P. V. R., & Kalluraya, B. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. --INVALID-LINK--

  • PrepChem. (2023). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. --INVALID-LINK--

  • Thermo Fisher Scientific. (2024). 6-Methyl-3(2H)-pyridazinone - SAFETY DATA SHEET. --INVALID-LINK--

  • Gomha, S. M., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. International Journal of Molecular Sciences, 15(9), 16486-16501. --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone. --INVALID-LINK--

  • Chem-Impex. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. --INVALID-LINK--

  • Al-Tel, T. H. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 12(23), 2145-2164. --INVALID-LINK--

  • Patel, K., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. --INVALID-LINK--

  • Sadek, K. U., et al. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. --INVALID-LINK--

References

Validation & Comparative

Comparing the herbicidal efficacy of 4,5-Dichloro-2-methylpyridazin-3(2h)-one with commercial herbicides

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Herbicidal Efficacy of Pyridazinone-Class Compounds, Using a Comparative Framework

A Note on the Subject Compound: 4,5-Dichloro-2-methylpyridazin-3(2h)-one

Initial literature and database searches indicate that this compound is not a widely registered or commercialized active ingredient for herbicidal products. Published, peer-reviewed efficacy data directly comparing it to established commercial herbicides is scarce. Therefore, to fulfill the objective of creating a robust comparative guide in line with industry best practices, this document will use a well-characterized and commercially significant member of the same pyridazinone chemical class: Chloridazon .

The principles, experimental designs, and comparative logic detailed herein for Chloridazon serve as a blueprint for how a novel compound like this compound would be rigorously evaluated against market standards. We will compare Chloridazon to another established herbicide with a similar mode of action, Metribuzin , to illustrate the process.

Introduction to Pyridazinone Herbicides

Pyridazinone herbicides are a class of chemical compounds historically significant in weed management, particularly in sugar beet production. Their primary mode of action involves the disruption of photosynthesis, a fundamental process in plant vitality. Chloridazon, first introduced in the 1960s, is a selective, pre-emergence and early post-emergence herbicide valued for its control of annual broadleaf weeds. Understanding its performance relative to other herbicides targeting the same biological pathway is critical for optimizing weed control strategies and managing the evolution of herbicide resistance.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of Chloridazon and Metribuzin stems from their ability to inhibit photosynthetic electron transport. Specifically, they block the function of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.

Causality of Action:

  • Herbicide Binding: These herbicides penetrate the plant cell and travel to the chloroplasts.

  • D1 Protein Disruption: They bind to the D1 quinone-binding protein within the PSII complex.

  • Electron Flow Blockade: This binding event physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).

  • Energy Cascade & Oxidative Stress: The blockage creates a "traffic jam" of high-energy electrons. This leads to the formation of triplet chlorophyll and, subsequently, highly reactive singlet oxygen. This and other reactive oxygen species (ROS) rapidly destroy cellular components through lipid peroxidation and protein degradation, leading to cell death, which manifests as chlorosis (yellowing) and necrosis (tissue death).

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_herbicides Inhibitors P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- (Blocked) Plastoquinone Plastoquinone Pool Cytb6f Cytochrome b6f Plastoquinone->Cytb6f e- to ATP Synthase Chloridazon Chloridazon (Pyridazinone) Chloridazon->QB Bind & Inhibit Metribuzin Metribuzin (Triazinone) Metribuzin->QB Bind & Inhibit Light Light Energy (Photon) Light->P680 Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_analysis Phase 3: Analysis A1 1. Propagate Target Weeds (e.g., 2-4 leaf stage) A2 2. Prepare Herbicide Dilutions (Dose Range) A1->A2 B1 3. Randomize & Arrange Pots A2->B1 B2 4. Calibrated Spray Application B1->B2 B3 5. Return to Greenhouse B2->B3 C1 6. Visual Assessment (14 & 21 DAT) B3->C1 C2 7. Biomass Harvest & Dry Weight C1->C2 C3 8. Statistical Analysis (Dose-Response Curve) C2->C3 D1 Output: GR50 Value (Comparative Potency) C3->D1

The Evolving Landscape of Pyridazinones: A Comparative Guide to the Structure-Activity Relationship of 4,5-Dichloro-2-methylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone core, a six-membered heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1] Among the various classes of pyridazinone derivatives, those originating from the 4,5-dichloro-2-methylpyridazin-3(2H)-one template have garnered significant attention. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance as anticancer, anti-inflammatory, and cardiovascular agents. Drawing upon a wealth of experimental data, we will explore the nuanced effects of structural modifications on biological efficacy, providing researchers and drug development professionals with actionable insights to guide future discovery efforts.

The this compound Scaffold: A Versatile Starting Point

The reactivity of the chlorine atoms at the C4 and C5 positions of the pyridazinone ring makes this scaffold an ideal starting point for the synthesis of a diverse library of derivatives. The ease of nucleophilic substitution at these positions allows for the introduction of a wide array of functional groups, enabling a systematic exploration of the chemical space and its impact on biological activity.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazinone derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[3][4][5][6] The SAR studies in this area have revealed several key determinants of anticancer efficacy.

Key Structural Modifications and Their Impact on Anticancer Activity
  • Substitution at the C5 Position: The introduction of various amino moieties at the C5 position has been a fruitful strategy for enhancing anticancer activity. For instance, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their effects on liver, breast, and leukemia cancer cell lines.[4] Among these, compounds with specific cyclic amino substituents demonstrated inhibitory activity comparable to the standard drug methotrexate.[4]

  • Aromatic Substituents: The presence of aryl or heteroaryl groups can significantly influence anticancer potency. For example, the unsubstituted pyridazine (R=H) analogue DCPYR showed markedly higher in vitro inhibition of the MAC16 cell line compared to its arylated counterparts.[3] This suggests that in some contexts, a smaller, less sterically hindered substituent may be advantageous.

  • Quinoline Moiety: The incorporation of a quinoline moiety into the pyridazinone scaffold has been shown to result in potent cytotoxicity.[6] Specifically, certain 4-phenoxyquinoline derivatives containing a pyridazinone moiety exhibited remarkable cytotoxicity against HT-29, H460, and A549 cell lines, with one compound being more potent than the known c-Met inhibitor, foretinib.[7] The preliminary SAR from this study indicated that electron-withdrawing groups on the terminal phenyl rings were beneficial for antitumor activity.[7]

Comparative Anticancer Activity of Pyridazinone Derivatives
Compound IDC5-SubstituentCancer Cell LineIC50 (µM)Reference
DCPYR HMAC16Not specified, but 7x more active than arylated analogue[3]
Compound 4g Cyclic aminoLiver, Breast, LeukemiaComparable to methotrexate[4]
Compound 4i Cyclic aminoLiver, Breast, LeukemiaComparable to methotrexate[4]
Compound 15a 4-PhenoxyquinolineHT-290.10[7]
Compound 15a 4-PhenoxyquinolineH4600.13[7]
Compound 15a 4-PhenoxyquinolineA5490.05[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical therapeutic goal. Pyridazinone derivatives have demonstrated significant potential in this arena, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).[8][9][10][11][12]

Key Structural Modifications and Their Impact on Anti-inflammatory Activity
  • COX-2 Inhibition: A series of pyridazinone derivatives bearing an aryl or pyridyl moiety linked through an ethenyl spacer at position-6 were designed as selective COX-2 inhibitors.[9] Several of these compounds exhibited potent COX-2 inhibition with IC50 values in the nanomolar range and demonstrated superior in vivo anti-inflammatory activity compared to celecoxib and indomethacin, with a favorable gastrointestinal safety profile.[9]

  • PDE4 Inhibition: The development of pyridazinone derivatives bearing an indole moiety has led to the identification of potent and selective PDE4B inhibitors.[10] These compounds were shown to regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. The aromatization of the pyridazinone ring was found to be crucial for enhanced PDE4B inhibition.[10]

  • Substitution Patterns: In a study of 2,6-disubstituted pyridazin-3(2H)-one derivatives, compounds with specific substitutions at the 2 and 6 positions showed potent COX-2 inhibitory activity and significant in vivo anti-inflammatory effects.[11] For instance, a 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one derivative demonstrated potent and consistent anti-inflammatory activity.[11] Another study found that chloro substitution was more favorable for anti-inflammatory activity compared to methyl substitution.[8]

Comparative Anti-inflammatory Activity of Pyridazinone Derivatives
Compound IDTargetIC50 (nM)In Vivo ActivityReference
Compound 2d COX-215.56 - 19.77Superior to celecoxib[9]
Compound 2f COX-215.56 - 19.77Superior to celecoxib[9]
Compound 3c COX-215.56 - 19.77Superior to celecoxib[9]
Compound 3d COX-215.56 - 19.77Superior to celecoxib[9]
Compound 4ba PDE4B251Regulates pro-inflammatory cytokines[10]
Compound 6a COX-2110Significantly higher than celecoxib[11]

Cardiovascular Applications: From Vasodilation to Antiplatelet Activity

The versatility of the pyridazinone scaffold extends to the cardiovascular system, with derivatives exhibiting activities such as vasodilation, positive inotropic effects, and platelet aggregation inhibition.[6][13][14][15][16]

Key Structural Modifications and Their Impact on Cardiovascular Activity
  • Vasodilatory Effects: Several pyridazinone derivatives have been investigated as vasodilators.[6][16] The replacement of the phthalazine ring of hydralazine with a substituted pyridazin-3-one moiety has been a successful strategy.[16] Certain derivatives showed superior vasorelaxant activity, with some demonstrating a remarkable increase in eNOS mRNA expression and nitric oxide levels.[16]

  • Antiplatelet Activity: A systematic study of regioisomeric 2-substituted pyridazin-3(2H)-ones containing a 3-oxo-3-phenylprop-1-en-1-yl fragment at different positions revealed a potent platelet aggregation inhibitor.[14] This highlights the importance of the position of this specific fragment for antiplatelet activity.

  • Cardiac Positron Emission Tomography (PET) Tracers: Fluorinated pyridazinone derivatives have been developed as potential cardiac PET tracers, targeting mitochondrial complex 1.[13] SAR assessment indicated that incorporating the fluorine label on an alkyl side chain was preferable to direct substitution on the pyridazinone moiety.[13]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives often starts from mucochloric acid.

G cluster_0 Synthesis of 4,5-Dichloro-2-pyridazin-3(2H)-one Mucochloric_acid Mucochloric Acid DCPYR 4,5-Dichloro-2-pyridazin-3(2H)-one (DCPYR) Mucochloric_acid->DCPYR Semicarbazide HCl, MeOH/H2O, RT Semicarbazide_HCl Semicarbazide Hydrochloride Semicarbazide_HCl->DCPYR

Caption: General synthetic scheme for 4,5-dichloro-2-pyridazin-3(2H)-one.

Detailed Protocol: A solution of mucochloric acid in a methanol/water mixture is stirred at room temperature. To this solution, semicarbazide hydrochloride in a methanol/water mixture is added dropwise and stirred.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The inhibitory effects of the synthesized compounds on the viability of human cancer cell lines can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[4]

G cluster_1 MTT Assay Workflow Seed_cells Seed Cancer Cells in 96-well plates Add_compounds Add test compounds at various concentrations Seed_cells->Add_compounds Incubate_24_48h Incubate for 24-48 hours Add_compounds->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_IC50 Calculate IC50 values Measure_absorbance->Calculate_IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

The in vivo anti-inflammatory activity can be evaluated using the carrageenan-induced rat paw edema model.[9][11]

G cluster_2 Carrageenan-induced Paw Edema Assay Administer_compounds Administer test compounds or vehicle to rats Inject_carrageenan Inject carrageenan into the sub-plantar region of the right hind paw Administer_compounds->Inject_carrageenan Measure_paw_volume Measure paw volume at different time intervals Inject_carrageenan->Measure_paw_volume Calculate_inhibition Calculate percentage inhibition of edema Measure_paw_volume->Calculate_inhibition

Caption: Procedure for assessing in vivo anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents with diverse biological activities. The SAR studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the pharmacological profile of these derivatives. For anticancer applications, substitutions at the C5 position and the incorporation of specific aromatic moieties are key. In the realm of anti-inflammatory agents, targeting COX-2 and PDE4 through strategic substitutions has yielded potent compounds with favorable safety profiles. Furthermore, the pyridazinone core holds promise for the development of novel cardiovascular drugs.

Future research in this area should focus on a more detailed exploration of the molecular mechanisms of action of these compounds. The use of computational modeling and structural biology techniques can provide deeper insights into the binding interactions with their respective targets, facilitating the rational design of next-generation pyridazinone derivatives with enhanced potency and selectivity. The continued exploration of this versatile scaffold is poised to deliver novel and effective treatments for a wide range of diseases.

References

A Comparative Analysis of the Anticancer Activity of Substituted Pyridazinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, with several compounds entering clinical trials and even reaching the market.[2][3] This guide provides a comparative analysis of the anticancer activity of different substituted pyridazinones, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Chemical Versatility of the Pyridazinone Scaffold: A Foundation for Diverse Anticancer Activity

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activity. The anticancer potential of pyridazinone derivatives is often attributed to their ability to target various key players in cancer progression, including protein kinases, tubulin, and enzymes involved in DNA repair.[2][3]

A crucial aspect of pyridazinone-based drug design is understanding the structure-activity relationship (SAR), which dictates how different substituents on the pyridazinone core influence anticancer potency and selectivity.[4][5] For instance, substitutions at the N-2 and C-6 positions of the pyridazinone ring have been extensively explored to modulate activity against various cancer cell lines.[6]

Comparative Cytotoxicity of Substituted Pyridazinones Across Cancer Cell Lines

The initial evaluation of a potential anticancer compound invariably involves assessing its cytotoxicity against a panel of cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[7] A lower IC50 or GI50 value indicates greater potency.

Several studies have highlighted the potent cytotoxic effects of various pyridazinone derivatives. For example, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones demonstrated significant anticancer activity.[6] One derivative, in particular, exhibited remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI50 value of less than 0.1 μM.[6] This compound also showed broad-spectrum activity against other cancer cell lines, including colon, CNS, melanoma, ovarian, and breast cancers, with GI50 values under 1.0 μM.[6]

Another study focused on 4-phenoxyquinoline derivatives containing a pyridazinone moiety.[8] The most promising compound from this series displayed remarkable cytotoxicity against HT-29 (colon), H460 (lung), and A549 (lung) cancer cell lines with IC50 values of 0.10 μM, 0.13 μM, and 0.05 μM, respectively.[8] These examples underscore the importance of specific substitution patterns in determining the cytotoxic profile of pyridazinone derivatives.

Table 1: Comparative Anticancer Activity (GI50/IC50) of Selected Pyridazinone Derivatives

Compound ClassCancer Cell LineGI50/IC50 (µM)Reference
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones
Compound 2hLeukemia (SR)< 0.1[6]
Non-Small Cell Lung (NCI-H522)< 0.1[6]
Colon (HCT-116)< 1.0[6]
Breast (MCF7)< 1.0[6]
4-Phenoxyquinoline-pyridazinones
Compound 15aColon (HT-29)0.10[8]
Lung (H460)0.13[8]
Lung (A549)0.05[8]
Diarylurea-based Pyridazinones
Compound 10lNon-Small Cell Lung (A549/ATCC)1.66 - 100[9]
Compound 17aMelanoma, NSCLC, Prostate, Colon(GI%) 62.21 - 100.14[9]

Note: This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Unraveling the Mechanisms of Action: How Pyridazinones Combat Cancer

The anticancer effects of substituted pyridazinones are mediated through various mechanisms, often dependent on their specific chemical structures. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

Many cancers are driven by the dysregulation of protein kinases, making them attractive targets for therapeutic intervention. Several pyridazinone derivatives have been identified as potent kinase inhibitors.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11] Blocking VEGFR-2 signaling is a well-established anti-cancer strategy.[12] Certain pyridazinone-based diarylurea derivatives have shown significant VEGFR-2 inhibitory activity, suggesting their potential as anti-angiogenic agents.[4][9] Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme.[4][9]

  • c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.[8] Novel 4-phenoxyquinoline derivatives bearing a pyridazinone moiety have been developed as potent c-Met inhibitors, with one compound exhibiting an IC50 of 2.15 nM against the c-Met kinase.[8]

  • CXCR2 Antagonism: Chemokine receptor 2 (CXCR2) is involved in immune cell migration, tumor metastasis, and angiogenesis.[13] A pyridazinone derivative has been identified as a promising CXCR2 antagonist, demonstrating significant anti-metastatic and anti-angiogenic activity in breast cancer cells.[13]

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many effective anticancer drugs exert their effects by inducing apoptosis.[14][15][16] Pyridazinone derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways.[14][17]

One study demonstrated that a novel pyridazinone derivative, Pyr-1, induces apoptosis in acute promyelocytic leukemia cells.[14][18] This was confirmed by observing key apoptotic events such as phosphatidylserine externalization, mitochondrial depolarization, caspase-3 activation, and DNA fragmentation.[14][18] The study also suggested that Pyr-1 induces apoptosis via the intrinsic pathway by generating reactive oxygen species (ROS) and impairing proteasome activity.[14][18]

Another class of pyridazinone scaffold-based compounds was shown to increase apoptosis in osteosarcoma cells in a concentration-dependent manner.[17] This was evidenced by an increase in Annexin V positive cells and the quantification of cleaved caspase-3.[17]

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Inducing cell cycle arrest is a common mechanism of action for many anticancer agents.

A pyridazinone-based diarylurea derivative was found to induce G0-G1 phase cell cycle arrest in the A549 non-small cell lung cancer cell line.[9] This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.

Signaling Pathway Visualization

The following diagram illustrates a simplified overview of some key signaling pathways targeted by substituted pyridazinones.

Pyridazinone_Anticancer_Mechanisms cluster_Pyridazinones Substituted Pyridazinones cluster_Targets Molecular Targets cluster_Pathways Cellular Processes cluster_Outcome Therapeutic Outcome Pyridazinone Pyridazinone Derivatives VEGFR2 VEGFR-2 Pyridazinone->VEGFR2 cMet c-Met Pyridazinone->cMet CXCR2 CXCR2 Pyridazinone->CXCR2 Proteasome Proteasome Pyridazinone->Proteasome Apoptosis Apoptosis Pyridazinone->Apoptosis CellCycle Cell Cycle Arrest Pyridazinone->CellCycle Angiogenesis Angiogenesis VEGFR2->Angiogenesis Metastasis Metastasis cMet->Metastasis Proliferation Proliferation cMet->Proliferation CXCR2->Metastasis Proteasome->Apoptosis CancerInhibition Inhibition of Cancer Growth Angiogenesis->CancerInhibition Metastasis->CancerInhibition Proliferation->CancerInhibition Apoptosis->CancerInhibition CellCycle->CancerInhibition

Caption: Overview of Anticancer Mechanisms of Substituted Pyridazinones.

Essential Experimental Protocols for Evaluating Anticancer Activity

The robust evaluation of novel anticancer compounds relies on standardized and well-validated experimental protocols. Below are detailed methodologies for key assays used in the characterization of substituted pyridazinones.

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[7][19][20] The MTT assay relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells, through a luminescent reaction.[19][21]

Experimental Workflow:

Cell_Viability_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Detection Detection Seed 1. Seed cancer cells in a 96-well plate Incubate1 2. Incubate for 24h to allow attachment Seed->Incubate1 Treat 3. Treat cells with varying concentrations of pyridazinone derivatives Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddReagent 5. Add MTT or CellTiter-Glo reagent Incubate2->AddReagent Incubate3 6. Incubate for a specified time AddReagent->Incubate3 Measure 7. Measure absorbance (MTT) or luminescence (CellTiter-Glo) Incubate3->Measure

Caption: Workflow for Cell Viability Assays.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridazinone compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[22]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pyridazinone compound at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[23] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[22] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[24][25]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pyridazinone compound for a desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[24]

  • RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.

  • PI Staining: Stain the cells with a PI solution.[24]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a DNA content histogram.[22] The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[26][27] In the context of apoptosis, it can be used to measure the expression levels of key proteins such as caspases (e.g., cleaved caspase-3, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).[26][28][29] An increase in the cleaved forms of caspases and PARP is indicative of apoptosis induction.[26]

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the pyridazinone compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Future Directions and Concluding Remarks

The field of pyridazinone-based anticancer drug discovery continues to evolve, with ongoing efforts to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[30] The exploration of multi-target inhibitors, where a single pyridazinone derivative can modulate multiple cancer-related pathways, is a particularly promising strategy.[12] Furthermore, the use of advanced techniques such as molecular modeling and in vivo studies in animal models will be crucial in translating the promising in vitro results into clinically effective cancer therapies.[31]

References

Validating the Mechanism of Action of 4,5-Dichloro-2-methylpyridazin-3(2h)-one in Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4,5-Dichloro-2-methylpyridazin-3(2h)-one, a pyridazinone-class herbicide. By presenting a series of robust experimental protocols, this document facilitates a thorough, evidence-based comparison of its performance against alternative compounds, ensuring scientific integrity and fostering a deeper understanding of its biological activity.

Introduction: The Imperative of Mechanistic Validation

The pyridazinone chemical scaffold is a cornerstone in agrochemical research, with many derivatives demonstrating potent herbicidal activity.[1][2] The predominant mechanism of action for this class of compounds is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants.[3][4][5] By binding to the D1 protein within the PSII complex, these herbicides obstruct electron flow, leading to a cascade of events that culminate in plant death.[6][7] However, the versatility of the pyridazinone ring means that derivatives can exhibit alternative modes of action, including the inhibition of protoporphyrinogen oxidase (PPO), acetyl-CoA carboxylase (ACCase), or homogentisate solanesyltransferase (HST).[8][9]

Therefore, rigorous validation of the precise mechanism of action for a specific derivative like this compound is paramount. This not only confirms its intended biological target but also aids in understanding its selectivity, potential for resistance development, and environmental impact. This guide outlines a multi-faceted approach to mechanistic validation, combining in vitro biochemical assays with in vivo physiological measurements.

Core Principles of Investigation

Our approach is grounded in a logical progression from identifying the primary target to characterizing the downstream physiological consequences. We will focus on comparing this compound with established inhibitors of various potential targets to build a comprehensive and validated mechanistic profile.

Section 1: Investigating Photosystem II Inhibition

The primary hypothesis for the herbicidal activity of many pyridazinones is the inhibition of Photosystem II.[4][10] The following experiments are designed to test this hypothesis directly and quantify the inhibitory potency of this compound.

Chlorophyll a Fluorescence: A Real-Time Probe of Photosynthesis

Causality: A blockage in the PSII electron transport chain by an inhibitor will lead to a rapid increase in chlorophyll a fluorescence emission. This is because the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence.[6][8][11] This non-invasive technique provides a rapid and sensitive indicator of PSII inhibition.[9][12]

Experimental Protocol: Chlorophyll a Fluorescence Induction Kinetics (Kautsky effect)

  • Plant Material: Grow a susceptible plant species (e.g., Arabidopsis thaliana, Lemna minor) under controlled light and temperature conditions.

  • Herbicide Treatment: Apply a range of concentrations of this compound, a known PSII inhibitor (e.g., Diuron), and a non-PSII inhibitor (e.g., Glyphosate) to the plants or isolated leaves. Include a solvent-only control.

  • Dark Adaptation: Before measurement, dark-adapt the plant material for at least 20 minutes to ensure all reaction centers are open.

  • Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the fluorescence induction curve (OJIP transient).

  • Data Analysis: Analyze key fluorescence parameters, particularly the maximum quantum yield of PSII (Fv/Fm) and the variable fluorescence (Fv). A significant decrease in Fv/Fm and an increase in initial fluorescence (F0) are indicative of PSII inhibition.

Data Presentation:

CompoundConcentration (µM)Fv/Fm (Mean ± SD)
Control (DMSO)00.82 ± 0.02
This compound10.45 ± 0.03
100.21 ± 0.02
1000.10 ± 0.01
Diuron (Positive Control)10.48 ± 0.04
100.25 ± 0.03
1000.12 ± 0.02
Glyphosate (Negative Control)1000.80 ± 0.03

Diagram: Workflow for Chlorophyll Fluorescence Assay

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis plant_growth Grow susceptible plants treatment Apply treatments to plants/leaves plant_growth->treatment herbicide_prep Prepare herbicide solutions herbicide_prep->treatment dark_adapt Dark adapt samples (20 min) treatment->dark_adapt pam Measure fluorescence with PAM fluorometer dark_adapt->pam extract_params Extract Fv/Fm, F0, etc. pam->extract_params compare Compare with controls extract_params->compare conclusion Conclude on PSII inhibition compare->conclusion G cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Electron Light Light Energy Light->P680 H2O H2O H2O->P680 e- O2 O2 Herbicide PSII Inhibitor (e.g., Pyridazinone) Herbicide->QB Binds to D1 protein, blocks electron flow

References

Efficacy of 4,5-Dichloro-2-methylpyridazin-3(2h)-one Against Herbicide-Resistant Weeds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mounting Challenge of Herbicide-Resistant Weeds

The proliferation of herbicide-resistant weeds poses a significant threat to global food security and agricultural sustainability. The repeated use of herbicides with the same mode of action has led to the evolution of weed biotypes that can withstand chemical treatments that were once effective.[1] Globally, there are 534 unique cases of herbicide resistance, spanning 273 weed species and impacting 21 of the 31 known herbicide modes of action.[1] This escalating crisis necessitates the development of novel herbicides with alternative modes of action to manage resistant populations and preserve the efficacy of existing weed control strategies.

This guide provides a comprehensive analysis of the potential efficacy of 4,5-Dichloro-2-methylpyridazin-3(2h)-one, a member of the pyridazinone class of compounds, as a tool for combating herbicide-resistant weeds. While direct experimental data on this specific molecule against resistant biotypes is not yet publicly available, this document will synthesize information on the broader pyridazinone class, compare their known mechanisms of action to those of common resistance-conferring pathways, and provide detailed experimental protocols for evaluating its efficacy. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development fields who are actively seeking innovative solutions to the challenge of herbicide resistance.

Understanding the Adversary: Common Herbicide-Resistant Weeds and Their Defenses

Herbicide resistance in weeds is an evolutionary process driven by the selection pressure exerted by continuous herbicide application.[1] Resistance can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This occurs when a mutation in the gene encoding the target protein of the herbicide prevents the herbicide from binding effectively. This is a common mechanism of resistance to herbicides that inhibit acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase).[2]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can include reduced herbicide uptake or translocation, or enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases.[3]

Some of the most problematic herbicide-resistant weeds globally include:

  • Amaranthus palmeri (Palmer Amaranth): Often exhibiting resistance to glyphosate (EPSP synthase inhibitors) and ALS inhibitors.[4][5]

  • Lolium rigidum (Rigid Ryegrass): Known for its ability to develop resistance to multiple herbicide modes of action, including ACCase and ALS inhibitors.[6][7][8]

  • Ambrosia artemisiifolia (Common Ragweed): Populations with resistance to ALS inhibitors and glyphosate have been identified.[1]

  • Chenopodium album (Common Lambsquarters): Resistance to photosystem II inhibitors like atrazine is well-documented.[1]

The Pyridazinone Class: A Potential Arsenal Against Resistance

Pyridazinone derivatives are a class of heterocyclic compounds that have been investigated for a wide range of biological activities, including herbicidal effects.[2] Their mechanism of action can vary depending on the specific substitutions on the pyridazinone ring.

Known Mechanisms of Action of Pyridazinone Herbicides:
  • Photosystem II (PSII) Inhibition: Some pyridazinone herbicides, such as bentazon and pyridate, act by inhibiting the electron transport chain in photosystem II, a critical process for photosynthesis. This leads to the production of reactive oxygen species and subsequent cell death.[9]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Certain pyridazinone derivatives have been designed as PPO inhibitors. PPO is an enzyme involved in chlorophyll and heme biosynthesis. Its inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption.

  • Phytoene Desaturase (PDS) Inhibition: Norflurazon is a commercial pyridazinone herbicide that targets the PDS enzyme, which is crucial for carotenoid biosynthesis. Inhibition of PDS leads to the destruction of chlorophyll and bleaching of the plant tissue.

  • Dual-Mode Inhibition: Recent research has uncovered novel pyridazinone derivatives that exhibit a dual mode of action, inhibiting both ACCase and homogentisate solanesyltransferase (HST). This multi-target approach is particularly promising for managing resistant weeds.[10][11]

Given the diverse mechanisms of action within the pyridazinone class, this compound holds potential as a valuable tool against herbicide-resistant weeds. Its efficacy will depend on its specific molecular target and whether that target is different from the sites of action to which weeds have developed resistance.

Comparative Efficacy: A Hypothetical Framework

In the absence of direct experimental data for this compound, we can construct a hypothetical comparison based on the known mechanisms of action of other pyridazinone herbicides against common resistant weed biotypes.

Resistant Weed Biotype Resistance Mechanism Commonly Ineffective Herbicides Potential Efficacy of this compound (Hypothetical) Rationale
Glyphosate-Resistant Amaranthus palmeriTarget-site mutation in EPSP synthaseGlyphosatePotentially Effective If the compound acts as a PSII, PPO, or PDS inhibitor, it would bypass the glyphosate resistance mechanism.
ALS-Resistant Lolium rigidumTarget-site mutation in ALSSulfonylureas, ImidazolinonesPotentially Effective A different mode of action, such as ACCase or PSII inhibition, would be effective against this biotype.
ACCase-Resistant Lolium rigidumTarget-site mutation in ACCase"Fops" and "Dims"Potentially Effective If the compound targets PSII, PPO, or PDS, it would not be affected by the ACCase mutation.
Atrazine-Resistant Chenopodium albumTarget-site mutation in the D1 protein of PSIITriazines (e.g., Atrazine)Potentially Ineffective (if a PSII inhibitor) or Potentially Effective (if other MOA) If this compound is also a PSII inhibitor, it may show cross-resistance. However, if it has a different mode of action, it would likely be effective.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound against herbicide-resistant weeds, a series of well-defined experiments are necessary. The following protocols are based on established methodologies in weed science.[10][11][12]

Whole-Plant Dose-Response Bioassay

This experiment determines the concentration of the herbicide required to cause a 50% reduction in plant growth (GR₅₀).

Methodology:

  • Plant Material: Obtain certified seeds of both resistant and susceptible biotypes of the target weed species (e.g., Amaranthus palmeri, Lolium rigidum).

  • Germination and Growth: Germinate seeds in petri dishes and transplant seedlings at a uniform growth stage (e.g., two- to four-leaf stage) into pots containing a standardized soil mix. Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity.

  • Herbicide Application: Prepare a stock solution of this compound in an appropriate solvent. Create a series of dilutions to cover a range of concentrations expected to produce a dose-response curve (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of a predetermined field-equivalent rate). Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[11] Include a non-treated control group.

  • Data Collection: At a set time after treatment (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for both the resistant and susceptible biotypes. The resistance index (RI) can be calculated as the ratio of the GR₅₀ of the resistant biotype to the GR₅₀ of the susceptible biotype.

Diagram: Whole-Plant Dose-Response Bioassay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis seed Seed Germination (Resistant & Susceptible Biotypes) transplant Seedling Transplant seed->transplant growth Plant Growth (Controlled Environment) transplant->growth spray Herbicide Application (Precision Sprayer) growth->spray prep_herbicide Herbicide Dilution Series prep_herbicide->spray visual Visual Injury Rating spray->visual harvest Biomass Harvest & Drying visual->harvest weigh Dry Weight Measurement harvest->weigh regression Dose-Response Curve (Log-logistic Regression) weigh->regression gr50 GR50 Calculation regression->gr50 ri Resistance Index (RI) Calculation gr50->ri

Caption: Workflow for the whole-plant dose-response bioassay.

Mechanism of Action Studies

To understand how this compound exerts its herbicidal effect, a series of in vitro and in vivo experiments can be conducted.

Methodology:

  • Photosynthesis Inhibition Assay: Measure the impact of the compound on the photosynthetic efficiency of isolated chloroplasts or leaf discs from both susceptible and resistant plants. This can be done by measuring chlorophyll fluorescence or oxygen evolution.

  • Enzyme Inhibition Assays: If a specific target enzyme is suspected (e.g., PPO, PDS, ACCase), in vitro assays using the isolated enzyme can be performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (I₅₀).

  • Metabolite Profiling: Analyze the metabolic changes in treated plants using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify any metabolic pathways that are disrupted by the herbicide.

Diagram: Investigating the Mechanism of Action

G cluster_assays Experimental Approaches cluster_outcomes Potential Outcomes cluster_conclusion Conclusion compound 4,5-Dichloro-2-methyl- pyridazin-3(2h)-one photosynthesis Photosynthesis Inhibition Assay compound->photosynthesis enzyme Enzyme Inhibition Assays (PPO, PDS, ACCase, etc.) compound->enzyme metabolomics Metabolite Profiling (LC-MS/GC-MS) compound->metabolomics psii_inhibition Inhibition of Photosystem II photosynthesis->psii_inhibition enzyme_inhibition Specific Enzyme Inhibition enzyme->enzyme_inhibition pathway_disruption Disruption of Metabolic Pathways metabolomics->pathway_disruption moa Determination of Mechanism of Action psii_inhibition->moa enzyme_inhibition->moa pathway_disruption->moa

Caption: Experimental workflow to determine the mechanism of action.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound against herbicide-resistant weeds is currently lacking, the broader pyridazinone class of herbicides demonstrates a range of mechanisms of action that are highly relevant to overcoming existing resistance issues. The potential for this specific compound to act through a novel or less-exploited pathway makes it a compelling candidate for further investigation.

The experimental protocols outlined in this guide provide a robust framework for a thorough evaluation of its herbicidal properties. Should this compound prove effective against key resistant weed species, it could represent a significant advancement in the ongoing battle against herbicide resistance. Further research should focus on dose-response studies with a wide range of resistant biotypes, comprehensive mechanism of action elucidation, and crop safety trials to determine its potential for selective weed control in agricultural systems. The development of new herbicidal molecules with diverse modes of action is critical for sustainable weed management and ensuring global food production for the future.

References

In Vivo Validation of 4,5-Dichloro-2-methylpyridazin-3(2h)-one Derivatives: A Comparative Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically validated therapeutic is both arduous and exciting. This guide provides an in-depth, objective comparison of the in vivo therapeutic effects of a compelling class of compounds: 4,5-dichloro-2-methylpyridazin-3(2h)-one derivatives. Drawing from available preclinical data, we will dissect their performance in relevant animal models, compare their efficacy against established alternatives, and provide the detailed experimental frameworks necessary for replication and further investigation.

Introduction to Pyridazinone Derivatives: A Scaffold of Therapeutic Promise

The pyridazin-3(2h)-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3] These compounds have been investigated for their potential as anti-inflammatory, anticancer, and cardiovascular agents.[1][2][4] The specific subclass of this compound derivatives has emerged as a focal point for research due to its unique chemical properties that allow for versatile substitution and potential for high-potency biological activity.[5][6]

This guide will focus on the in vivo validation of these derivatives, a critical step in the drug discovery pipeline that bridges the gap between in vitro activity and potential clinical utility.[7][8]

Comparative In Vivo Efficacy: Anticancer Potential

While broad in vivo data for a range of this compound derivatives remains an active area of research, a notable study on a closely related analogue, an unsubstituted pyridazine referred to as DCPYR, provides a strong foundation for their anticancer potential.

Head-to-Head Comparison in a Murine Colon Cancer Model

In a preclinical study, the efficacy of DCPYR was evaluated in a MAC16 murine colon cancer model and compared directly to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[9]

CompoundDose (mg/kg)Route of AdministrationTumor Growth Inhibition (%)Impact on Weight Loss
DCPYR 50Not Specified53% Less weight loss observed
5-Fluorouracil (5-FU) Not SpecifiedNot Specified27%Significant weight loss

Data synthesized from a study on MAC16 murine colon cancer cell lines.[9]

These results are highly encouraging, suggesting that this pyridazinone derivative not only possesses significant tumor inhibitory effects but may also have a more favorable side-effect profile compared to a widely used chemotherapy drug.[9] The dual-acting mechanism, potentially as an anti-metabolite with alkylating properties, is a promising avenue for further mechanistic studies.[9]

Elucidating the Mechanism of Action: A Look at Potential Signaling Pathways

The therapeutic effects of pyridazinone derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. While the precise in vivo validated pathways for this compound derivatives are still under investigation, the broader class of pyridazinones has been shown to interact with several critical cellular targets. For instance, their anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators.

Below is a conceptual diagram illustrating a potential mechanism of action for a pyridazinone derivative in an inflammatory context, a common therapeutic target for this class of compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor MAPK_Pathway MAPK Signaling Cascade Receptor->MAPK_Pathway NFkB_Pathway NF-kB Signaling Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-kB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Pyridazinone Pyridazinone Derivative Pyridazinone->MAPK_Pathway Inhibition Pyridazinone->NFkB_Pathway Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Potential inhibitory mechanism of a pyridazinone derivative on inflammatory signaling pathways.

Experimental Protocols: A Guide to In Vivo Validation

The judicious selection and meticulous execution of in vivo models are paramount for the successful validation of novel therapeutic agents.[10][11][12][13] Below are standardized protocols for acute and chronic inflammation models, which are highly relevant for assessing the therapeutic potential of pyridazinone derivatives.

Carrageenan-Induced Paw Edema (Acute Inflammation Model)

This widely used model is excellent for screening the acute anti-inflammatory activity of novel compounds.[14]

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the pyridazinone derivative).

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Cotton Pellet Granuloma (Chronic Inflammation Model)

This model is employed to evaluate the anti-proliferative and anti-exudative effects of compounds in a chronic inflammatory setting.[14]

Methodology:

  • Animal Model: Male Wistar rats (180-220g).

  • Pellet Implantation: Autoclaved cotton pellets (10 mg) are aseptically implanted subcutaneously in the axilla region.

  • Compound Administration: The test compound, standard drug (e.g., Diclofenac), or vehicle is administered daily for 7 days.

  • Pellet Excision: On the 8th day, the animals are euthanized, and the cotton pellets surrounded by granulomatous tissue are excised.

  • Drying and Weighing: The pellets are dried at 60°C until a constant weight is achieved.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the treated groups with the control group.

Caption: A generalized workflow for in vivo validation of a therapeutic compound.

Conclusion and Future Directions

The available evidence, particularly from anticancer studies of related analogues, strongly supports the continued investigation of this compound derivatives as a promising class of therapeutic agents. Their potent biological activity, coupled with the potential for a favorable safety profile, warrants further in-depth in vivo validation across a spectrum of disease models.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships.

  • Comprehensive in vivo testing in validated animal models for inflammation, various cancers, and cardiovascular diseases.

  • Direct, head-to-head comparisons with current gold-standard therapies in these models.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds in vivo.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and pave the way for novel and effective treatments for a range of debilitating diseases.

References

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of Novel Pyridazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity with Privileged Scaffolds

In drug discovery, particularly within kinase inhibitor development, certain chemical structures are recognized as "privileged scaffolds" due to their inherent ability to bind to the ATP pocket of kinases. The pyridazinone core is one such scaffold, forming the basis of numerous potent inhibitors targeting a range of kinases involved in oncology and immunology.[1][2][3][4] However, this binding versatility is a double-edged sword. While it provides a robust foundation for designing potent drugs, it also presents a significant challenge: ensuring target selectivity.

This guide addresses the critical issue of cross-reactivity and off-target effects, using the specific molecule 4,5-Dichloro-2-methylpyridazin-3(2h)-one as a reference point. While public data on the specific biological activity of this particular compound is limited[5][6][7], its pyridazinone core is extensively documented in inhibitors of kinases like Bruton's tyrosine kinase (BTK), c-Met, and Feline Sarcoma-Related (FER) tyrosine kinase.[1][2][3] Understanding the off-target profiles of these well-characterized analogs provides a crucial framework for predicting and, more importantly, experimentally validating the selectivity of any new pyridazinone derivative.

Here, we will objectively compare the performance of representative pyridazinone-based inhibitors, provide the detailed experimental methodologies required to generate such data, and explain the causal logic behind these essential validation experiments.

The Pyridazinone Kinase Inhibitor Family: A Comparative Overview

The pyridazinone ring serves as an effective hinge-binding motif, a key interaction for ATP-competitive kinase inhibitors. Medicinal chemistry efforts often focus on modifying substituents on the pyridazinone core to enhance potency and steer selectivity toward a specific target.[1][4] However, due to the high conservation of the ATP binding site across the human kinome, unintended interactions are common and can lead to toxicity or unexpected pharmacological effects.[8][9]

Below is a comparative summary of well-documented pyridazinone derivatives from the literature. This data illustrates how subtle chemical modifications can dramatically alter the selectivity profile of compounds built upon the same core scaffold.

Compound ClassPrimary Target(s)On-Target Potency (IC50)Documented Off-Targets / Selectivity NotesReference
BTK Inhibitor Analog Bruton's Tyrosine Kinase (BTK)Low nMDeveloped to improve metabolic stability and selectivity over earlier-generation inhibitors. Selectivity against other kinases is a key optimization goal.[1]
c-Met Inhibitor (MSC2156119) c-Met Tyrosine KinaseLow nMDescribed as having "high kinase selectivity" and was advanced to clinical development based on its favorable profile.[4]
FER Inhibitor (DS08701581) FER Tyrosine Kinase0.5 nMOptimized from a less selective precursor to achieve improved kinase selectivity and better in vivo efficacy.[3]
CSK Inhibitor Analog C-Terminal Src Kinase (CSK)Low-Mid nMA primary challenge noted in development was achieving selectivity against the structurally similar LCK kinase.[10]

This comparison underscores a critical principle: a compound's performance is defined not just by its on-target potency but by its entire interaction landscape. Therefore, robust experimental validation is not optional, but a fundamental requirement.

Methodologies for De-risking Novel Compounds

To characterize a novel agent like this compound, two orthogonal, industry-standard methodologies are essential: large-scale kinase panel screening to map cross-reactivity, and a cell-based target engagement assay to confirm binding in a physiological context.

Methodology 1: Kinome Profiling for Selectivity Mapping

The most direct way to assess kinase cross-reactivity is to screen the compound against a large panel of purified human kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[11][12][13]

Causality Behind the Method: This assay quantitatively measures the binding interactions between a test compound and hundreds of kinases.[14] It is based on competitive displacement of an immobilized, active-site-directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[14] This provides a global, unbiased view of a compound's selectivity and identifies potential off-targets that would be missed by hypothesis-driven single-target assays.[15][16]

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound, Kinase, and Beads Compound->Incubation KinasePanel DNA-tagged Kinase Panel (400+) KinasePanel->Incubation Beads Immobilized Ligand on Solid Support Beads->Incubation Wash Wash Unbound Kinase Incubation->Wash Quantify Quantify Bound Kinase via qPCR of DNA tag Wash->Quantify Analysis Calculate Kd or % Inhibition Quantify->Analysis

Caption: KINOMEscan™ competition binding assay workflow.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Prepare a series of dilutions as required for the desired screening concentration (typically 1 µM or 10 µM for a primary screen).

  • Assay Execution: The assay is typically performed by a specialized vendor (e.g., Eurofins DiscoverX).

    • The test compound is incubated with a specific kinase from a panel of over 400, which has been tagged with a unique DNA identifier.[14]

    • An immobilized, broad-spectrum kinase inhibitor is included in the reaction. The test compound and the immobilized ligand compete for binding to the kinase's ATP site.[12]

  • Washing and Quantification: After reaching equilibrium, the mixture is filtered to remove unbound components. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.[11]

  • Data Analysis: The results are calculated as a percentage of the DMSO control, where a lower signal indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).

Methodology 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Identifying a binding partner in a biochemical assay is the first step. The critical follow-up is to confirm that the compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[17][18]

Causality Behind the Method: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[19] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly measure target engagement.[20][21] A positive result—more soluble protein in the presence of the compound at elevated temperatures—provides strong evidence of intracellular binding.[19]

CETSA_Workflow cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Protein Cells Culture Cells to Logarithmic Phase Treatment Treat Cells with Compound (or Vehicle Control) Cells->Treatment Heat Heat Cell Suspensions to a Range of Temperatures Treatment->Heat Lysis Lyse Cells (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Separate Soluble Fraction (Supernatant) from Aggregates Lysis->Centrifuge Detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifuge->Detection Plot Plot Melt Curve (% Soluble vs. Temp) Detection->Plot

References

Navigating the Synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one: A Comparative Guide to Efficiency and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the synthesis of heterocyclic compounds is a cornerstone of new product development. Among these, 4,5-Dichloro-2-methylpyridazin-3(2H)-one, a key pyridazinone derivative, serves as a vital intermediate in the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of methodologies evaluated for efficiency, yield, and cost-effectiveness.

Introduction to this compound

Pyridazin-3(2H)-one derivatives are recognized for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][3] The title compound, with its reactive chlorine substituents, is a versatile building block for creating more complex molecules with potential therapeutic or agricultural applications.[4] The strategic selection of a synthetic route is therefore a critical decision, directly impacting project timelines and budgets.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: the direct methylation of a pyridazinone precursor and the cyclization of mucochloric acid with a methylated hydrazine. This guide will dissect both approaches, presenting experimental data to support a thorough comparison.

Route 1: N-Methylation of 4,5-Dichloropyridazin-3(2H)-one

This widely employed, two-step approach first involves the synthesis of 4,5-Dichloropyridazin-3(2H)-one, followed by N-methylation.

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one from Mucochloric Acid

The initial step involves the condensation of mucochloric acid with a hydrazine source. A common procedure involves reacting mucochloric acid with hydrazine sulfate in the presence of a base like sodium acetate.[5]

Step 2: N-Methylation

The subsequent N-methylation of the 4,5-Dichloropyridazin-3(2H)-one intermediate is the final step. Several methylating agents can be employed, each with its own set of advantages and disadvantages regarding cost, safety, and efficiency.

  • Method A: Iodomethane and Potassium Carbonate: This classic method provides good yields, with one reported synthesis achieving a 76% yield after refluxing in acetonitrile for 12 hours.[6] While effective, the cost and volatility of iodomethane are notable considerations.

  • Method B: Dimethyl Sulfate and Sodium Hydroxide: This alternative utilizes the less expensive but more toxic dimethyl sulfate. A reported procedure using this reagent in methanol at low temperatures offers a viable, cost-effective option, though stringent safety protocols are imperative.[1]

The choice between these methylation methods often hinges on a laboratory's budget, available safety equipment, and scale of production.

Route 2: Direct Cyclization with Methylhydrazine

An alternative, more direct pathway involves the one-pot reaction of mucochloric acid with methylhydrazine. This approach, in theory, simplifies the process by eliminating the need to isolate the intermediate 4,5-Dichloropyridazin-3(2H)-one.

A patent describes a high-yield process by refluxing a mixture of methylhydrazine and mucochloric acid in an aqueous solution of hydrochloric acid.[7] This method's primary advantage lies in its atom economy and reduced number of synthetic steps, which can translate to significant time and cost savings, particularly in large-scale production.

Data-Driven Comparison

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes.

Route Method Key Reagents Reported Yield Key Advantages Key Disadvantages
Route 1 Step 2A: Iodomethane 4,5-Dichloropyridazin-3(2H)-one, Iodomethane, K2CO376%[6]High yield, well-establishedExpensive and volatile methylating agent
Route 1 Step 2B: Dimethyl Sulfate 4,5-Dichloropyridazin-3(2H)-one, Dimethyl Sulfate, NaOHNot explicitly stated, but implied to be effective[1]Cost-effective methylating agentHighly toxic reagent, requires strict safety measures
Route 2 Direct Cyclization Mucochloric Acid, Methylhydrazine, HClHigh yield (not quantified)[7]One-pot synthesis, improved atom economyMay require more optimization for purity

Experimental Protocols

For practical application, detailed step-by-step methodologies for the most prominent synthetic routes are provided below.

Protocol 1: N-Methylation using Iodomethane (Route 1, Method A)

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Potassium Carbonate (K2CO3)

  • Iodomethane (CH3I)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a round bottom flask, add 4,5-Dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol), potassium carbonate (16.8 g, 121.2 mmol), and acetonitrile (80 mL).[6]

  • Add iodomethane (4.0 mL, 64.3 mmol) to the mixture.[6]

  • Heat the reaction mixture to reflux and maintain for 12 hours.[6]

  • Cool the mixture to room temperature and filter to remove solids.[6]

  • Concentrate the filtrate under reduced pressure.[6]

  • Purify the resulting residue by column chromatography using dichloromethane as the eluent to obtain this compound.[6]

Protocol 2: N-Methylation using Dimethyl Sulfate (Route 1, Method B)

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Methanol (CH3OH)

  • Sodium Hydroxide (NaOH)

  • De-mineralized water

  • Dimethyl Sulfate ((CH3)2SO4)

  • Ethanol

Procedure:

  • In a round bottom flask, dissolve 4,5-Dichloropyridazin-3(2H)-one (0.01 mol) in methanol (9.7 ml) and stir for 15 minutes.[1]

  • Add a solution of sodium hydroxide (0.5 g) in de-mineralized water (10.0 ml) with constant stirring until a clear solution is observed.[1]

  • Cool the flask to 5°C (278 K).[1]

  • Once the temperature is below 5°C, add dimethyl sulfate (0.01 mol) dropwise, maintaining the temperature between 15-20°C (288–293 K) over 1 hour with continued stirring.[1]

  • Distill off the excess methanol under reduced pressure.[1]

  • Collect the solid product by filtration, wash with water, and dry.[1]

  • Recrystallize the crude product from ethanol for purification.[1]

Visualization of Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the chemical transformations involved.

Synthetic_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis MA Mucochloric Acid DCP 4,5-Dichloropyridazin- 3(2H)-one MA->DCP Condensation HZ Hydrazine Source HZ->DCP Product 4,5-Dichloro-2-methyl- pyridazin-3(2H)-one DCP->Product N-Methylation MeI Iodomethane / K2CO3 MeI->Product DMS Dimethyl Sulfate / NaOH DMS->Product MH Methylhydrazine MA_R2 Mucochloric Acid Product_R2 4,5-Dichloro-2-methyl- pyridazin-3(2H)-one MA_R2->Product_R2 Direct Cyclization MH_R2 Methylhydrazine MH_R2->Product_R2

Caption: Comparative overview of the two primary synthetic routes.

Conclusion and Recommendations

Both the two-step N-methylation and the one-pot direct cyclization routes offer viable pathways to this compound. The optimal choice is contingent upon the specific needs and resources of the research or production team.

  • For laboratory-scale synthesis where yield is paramount and cost is a secondary concern, the N-methylation of 4,5-Dichloropyridazin-3(2H)-one with iodomethane (Route 1, Method A) is a reliable and well-documented option.

  • For larger-scale production where cost-effectiveness is a primary driver, the direct cyclization of mucochloric acid with methylhydrazine (Route 2) presents a compelling alternative due to its process simplification and improved atom economy. However, this route may require initial optimization to ensure high purity of the final product.

  • The use of dimethyl sulfate (Route 1, Method B) offers a cost-effective methylation but necessitates stringent safety protocols due to its high toxicity.

Ultimately, a thorough cost-benefit analysis, considering reagent prices, reaction times, yields, and safety requirements, should guide the final decision. This guide provides the foundational data and protocols to initiate such an evaluation, empowering researchers to make informed decisions in their synthetic endeavors.

References

Benchmarking the Vanguard: A Comparative Performance Analysis of Novel Pyridazinone-Based Compounds Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a spectrum of enzymes implicated in various pathologies. From neurodegenerative disorders to cancer and inflammation, novel pyridazinone-based compounds are continuously being developed, exhibiting promising therapeutic potential. However, the true measure of their advancement lies in rigorous, head-to-head comparisons against established, clinically relevant inhibitors.

This guide provides an in-depth, objective benchmark of the performance of novel pyridazinone-based compounds against known inhibitors. We will delve into the experimental data, providing a comparative analysis of their inhibitory potency, cellular efficacy, and pharmacokinetic profiles. This guide is structured to not only present the data but also to elucidate the causality behind the experimental designs, ensuring a comprehensive understanding for researchers navigating the complexities of drug development.

The Rise of Pyridazinones: A Versatile Pharmacophore

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, offers a unique combination of structural features that make it an attractive scaffold for medicinal chemists. Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has led to the development of a plethora of derivatives with diverse biological activities.[1][2] This guide will focus on benchmarking novel pyridazinone compounds targeting three key enzymes: Monoamine Oxidase B (MAO-B), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).

I. Monoamine Oxidase B (MAO-B): A Target in Neurodegenerative Disease

MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a well-established therapeutic strategy for Parkinson's disease.[1] Here, we compare the performance of novel pyridazinone-based MAO-B inhibitors against the known reversible inhibitor, Lazabemide, and the irreversible inhibitor, Pargyline.

Comparative Inhibitory Potency of Pyridazinone Derivatives Against MAO-B

Recent studies have unveiled a series of novel pyridazinone derivatives with potent and selective MAO-B inhibitory activity.[1][2] The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) of representative novel compounds compared to established inhibitors.

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeSelectivity Index (SI) for MAO-B vs MAO-AReference
Novel Pyridazinone (TR16) MAO-B0.170.149 ± 0.016Competitive, Reversible>235.29[1]
Novel Pyridazinone (TR2) MAO-B0.270.230 ± 0.004Competitive, Reversible84.96[1]
Lazabemide MAO-B--Reversible-[2]
Pargyline MAO-B--Irreversible-[2]

Analysis of Performance: The novel pyridazinone derivatives, TR16 and TR2, demonstrate potent, competitive, and reversible inhibition of MAO-B, with TR16 exhibiting a particularly high selectivity index.[1] The reversibility of these novel compounds is a significant advantage, as it can potentially lead to a better safety profile compared to irreversible inhibitors like Pargyline.[2]

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

The determination of MAO-B inhibitory activity is crucial for compound evaluation. The following is a detailed protocol for a fluorometric MAO-B inhibition assay.[3][4][5][6]

Principle: This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a MAO-B substrate. The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a fluorescent probe (e.g., Amplex Red) to generate a fluorescent product, which is proportional to the enzyme activity.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., tyramine, kynuramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (novel pyridazinones and known inhibitors)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and test inhibitors at various concentrations in the assay buffer.

  • Inhibitor Incubation: Add a small volume of the test inhibitor solution to the wells of the microplate. Include positive controls (known MAO-B inhibitors) and a negative control (vehicle).

  • Enzyme Addition: Add the MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Enzyme, Substrate, Probe, HRP, Inhibitors A1 Add Inhibitors & Controls to Plate P1->A1 Dispense A2 Add MAO-B Enzyme & Incubate A1->A2 Incubate A3 Initiate Reaction with Substrate/Probe/HRP Mix A2->A3 Start Reaction A4 Measure Fluorescence Kinetically A3->A4 Read Plate D1 Calculate Reaction Rates A4->D1 Raw Data D2 Plot % Inhibition vs. [Inhibitor] D1->D2 Process D3 Determine IC50 Value D2->D3 Fit Curve

Caption: Workflow for the MAO-B fluorometric inhibition assay.

II. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Target in Angiogenesis and Cancer

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Consequently, VEGFR-2 is a major target for anticancer drug development.

Comparative Inhibitory Potency of Pyridazinone-Related Compounds Against VEGFR-2

Several small-molecule inhibitors targeting VEGFR-2 have been developed, with some pyridazinone-containing structures showing promise.[7] The following table compares the inhibitory activity of a pyridazinone-related compound with the established multi-kinase inhibitor, Sorafenib.

CompoundTargetAssayIC50 (µM)Cell LineReference
Novel Quinoxaline-2(1H)-one Derivative VEGFR-2 KinaseKinase Inhibition4.33 ± 0.2-[7]
Sorafenib VEGFR-2 KinaseKinase Inhibition3.40 ± 0.25-[7]
Novel Quinazolin-4(3H)-one Derivative VEGFR-2 KinaseKinase Inhibition4.6 ± 0.06-[7]
Pazopanib VEGFR-2 KinaseKinase Inhibition4.8 ± 0.07-[7]

Analysis of Performance: The novel quinoxaline-2(1H)-one derivative demonstrates VEGFR-2 inhibitory potency comparable to the well-established inhibitor Sorafenib.[7] This highlights the potential of pyridazinone-related scaffolds in the development of new anti-angiogenic agents.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[8][9][10]

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • 96-well or 384-well plates

  • Plate reader (e.g., luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a microplate, combine the VEGFR-2 enzyme, the kinase substrate, and the test compound at various concentrations.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: HUVEC Proliferation Assay (Cell-Based)

This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis driven by the VEGFR-2 pathway.[8][11]

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated to proliferate by Vascular Endothelial Growth Factor (VEGF). The inhibitory effect of a test compound on this proliferation is quantified.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • VEGF

  • Test compounds

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate and allow them to adhere.

  • Cell Starvation: Synchronize the cell cycle by starving the cells in a low-serum medium.

  • Treatment: Treat the cells with various concentrations of the test compound in the presence of VEGF.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Migration, Survival) Akt->Gene Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene

Caption: Simplified VEGFR-2 signaling pathway.

III. Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation

COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Comparative Inhibitory Potency of Pyridazinone Derivatives Against COX-2
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to screen for and characterize inhibitors of COX-2.[12][15][16][17]

Principle: The assay measures the peroxidase activity of COX, where the hydroperoxide product of the cyclooxygenase reaction is reduced, leading to the oxidation of a fluorogenic compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Test compounds (novel pyridazinones and a known inhibitor like Celecoxib)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, heme, fluorescent probe, and test inhibitors.

  • Enzyme and Inhibitor Incubation: In the microplate, combine the COX-2 enzyme, heme, and test inhibitor at various concentrations. Incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Measurement: Immediately measure the fluorescence in a kinetic mode.

  • Data Analysis: Determine the rate of the reaction. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: COX-2 Enzyme, Substrate, Probe, Heme, Inhibitors A1 Add Enzyme, Heme, & Inhibitors to Plate P1->A1 Dispense A2 Incubate A1->A2 Pre-incubation A3 Initiate Reaction with Arachidonic Acid A2->A3 Start Reaction A4 Measure Fluorescence Kinetically A3->A4 Read Plate D1 Calculate Reaction Rates A4->D1 Raw Data D2 Plot % Inhibition vs. [Inhibitor] D1->D2 Process D3 Determine IC50 Value D2->D3 Fit Curve

Caption: Workflow for the COX-2 fluorometric inhibition assay.

IV. Pharmacokinetic Profiling: From Bench to Bedside

A potent inhibitor in vitro does not always translate to an effective drug in vivo. Pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a drug's success.

Comparative Pharmacokinetic Parameters of Pyridazinone Derivatives

The following table presents a comparative summary of key pharmacokinetic parameters for a novel pyrido-pyridazinone derivative and a reference compound in mice.[18][19]

CompoundRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Oral Bioavailability (%)Protein Binding (%)
Novel Pyrido-pyridazinone (DS21360717) po (10 mg/kg)----Improved vs. compound 4-
Compound 4 po (10 mg/kg)------
Novel Pyrido-pyridazinone (DS08701581) po (10 mg/kg)---Favorable--

Note: Specific values for Tmax, Cmax, AUC, and half-life were not provided in the abstracts for a direct numerical comparison in this format, but the relative improvements were noted.

Analysis of Performance: The optimization of the pyrido-pyridazinone scaffold led to compounds with improved oral bioavailability and favorable clearance in mice, demonstrating the tunability of the pharmacokinetic profile of this class of compounds.[18][19]

Experimental Protocol: In Vivo Pharmacokinetic Studies in Animals

This protocol outlines the general methodology for conducting in vivo pharmacokinetic studies in animal models, such as mice or rats.[20]

Procedure:

  • Animal Dosing: Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion

This comparative guide demonstrates the significant potential of novel pyridazinone-based compounds as potent and selective inhibitors of key therapeutic targets. The head-to-head comparisons with established inhibitors highlight their competitive performance, and in some cases, superior properties such as reversibility and improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own benchmarking studies, ensuring data integrity and comparability. As the field continues to evolve, the pyridazinone scaffold is poised to remain a cornerstone of medicinal chemistry, yielding next-generation therapeutics with enhanced efficacy and safety.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 4,5-Dichloro-2-methylpyridazin-3(2H)-one, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

The core principle for disposing of this compound is recognizing its classification as a halogenated organic compound . Due to their toxicity and the hazardous byproducts that can form upon improper treatment, these substances must never be disposed of via standard drains or mixed with non-halogenated waste.[1][2] The entire disposal workflow is built around this fundamental classification.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a solid that presents the following hazards:

Hazard CategoryDescriptionPrimary Precaution
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[3]Wear appropriate chemical-resistant gloves and a lab coat.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Use safety glasses or chemical splash goggles.[3]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[4][5]Handle only in a well-ventilated area or a chemical fume hood.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[3]Avoid breathing dust.[3]

Under fire conditions, hazardous decomposition products can include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][6] This underscores the necessity for disposal via high-temperature incineration by a licensed hazardous waste facility.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety mandates the use of appropriate PPE when handling this compound, from initial use to final disposal.

  • Hand Protection : Wear nitrile rubber gloves. Inspect them for any signs of degradation or perforation before use.[4]

  • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes.[3]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemically resistant apron.[4]

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Managing Spills: A Rapid and Methodical Response

Accidents happen, but a prepared response can mitigate the risk. The procedure differs based on the scale of the spill.

Protocol for Minor Spills (Solid)

  • Restrict Access : Ensure the immediate area is clear of personnel.

  • Don PPE : Wear the full PPE ensemble described above.

  • Contain Spread : Use dry cleanup procedures. Do not use water or air hoses, as this can generate dust and spread contamination.[7]

  • Absorb/Collect : Gently sweep or scoop the spilled material into a clean, dry, and sealable container. An explosion-proof vacuum designed for hazardous dusts may also be used.[7]

  • Label : Clearly label the container as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate : Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Dispose : Place the sealed container and all contaminated cleaning materials into the designated Halogenated Organic Waste stream.

Protocol for Major Spills

  • Evacuate : Immediately clear the area of all personnel.[7]

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Activate the fire alarm if there is an immediate risk of fire or exposure to a large area.[8]

  • Ventilate : If safe to do so, ensure the area is well-ventilated by the chemical hood exhaust. Close lab doors to contain the spill.[8]

  • Do Not Attempt Cleanup : Allow trained emergency responders to manage the cleanup and decontamination.

The Core Directive: Waste Segregation and Disposal

The proper disposal of this compound hinges on meticulous waste segregation. Mixing halogenated and non-halogenated waste streams can lead to regulatory violations and significantly increase disposal costs.[2]

Step-by-Step Disposal Protocol

  • Identify the Correct Waste Stream : All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and cleanup debris, must be designated as Halogenated Organic Waste .[1][9]

  • Select an Appropriate Container :

    • Use a dedicated, properly labeled container for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste." These containers are typically provided by your EHS department and should be made of a compatible material like polyethylene.[10]

    • Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[8]

  • Labeling : As soon as the first item of waste is added, affix a "Hazardous Waste" tag.[2] The label must clearly state:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" and any other chemical constituents in the waste.

    • An estimate of the volume or mass of each component.[9]

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The container must be kept closed at all times except when actively adding waste.[8]

    • Store the container within secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[10]

  • Final Disposal : Once the container is full or ready for pickup, contact your institution's EHS department to arrange for its collection by authorized hazardous waste personnel.[1] Under no circumstances should these wastes be disposed of down the drain or allowed to evaporate in a fume hood.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Response cluster_disposal Containerization & Final Disposal start Begin work with This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Generate Waste (e.g., excess reagent, contaminated items) hood->waste_gen is_spill Spill Occurred? waste_gen->is_spill waste_stream Classify as Halogenated Waste Do NOT mix with non-halogenated waste Do NOT dispose down drain is_spill->waste_stream No spill_size Minor or Major Spill? is_spill->spill_size Yes container Use Labeled, Closed 'Halogenated Waste' Container waste_stream->container minor_spill Follow Minor Spill Protocol: 1. Contain with dry method 2. Collect in sealed container 3. Decontaminate area spill_size->minor_spill Minor major_spill Follow Major Spill Protocol: 1. Evacuate Area 2. Alert EHS/Emergency Services spill_size->major_spill Major minor_spill->waste_stream saa Store in Secondary Containment in Satellite Accumulation Area container->saa pickup Arrange for Pickup by Authorized EHS Personnel saa->pickup

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds are often categorized under specific hazardous waste codes (e.g., F-listed wastes for certain chlorinated hydrocarbons).[11][12] Adherence to the procedures outlined in this guide will help ensure compliance with these federal regulations and any applicable state and local rules.

By treating the disposal of this compound with the same rigor and attention to detail as our primary research, we uphold our professional responsibility and foster a culture of safety and environmental stewardship within the scientific community.

References

A Researcher's Guide to the Safe Handling of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. The compound 4,5-Dichloro-2-methylpyridazin-3(2H)-one is a valuable reagent in synthetic chemistry; however, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) for this specific compound, moving beyond mere compliance to foster a culture of safety and scientific excellence in your laboratory.

Hazard Assessment: Understanding the Risks

This compound is classified with several key hazards that dictate the necessary protective measures. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as acutely toxic if swallowed. Understanding these risks is the first step in mitigating them effectively.

The primary routes of exposure are inhalation of the solid dust particles, direct contact with the skin and eyes, and accidental ingestion. Therefore, a multi-faceted PPE strategy is essential to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the scale of the work, the potential for exposure, and the specific tasks being performed. The following table outlines the recommended PPE for handling this compound in a research laboratory setting.

Body Part PPE Recommendation Rationale and Best Practices
Hands Nitrile or neoprene glovesThese materials provide good chemical resistance to chlorinated organic compounds. Always double-glove when handling the pure solid or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use.[2][3]
Body Chemical-resistant lab coat or suitA standard cotton lab coat is insufficient. A chemical-resistant lab coat, preferably with elastic cuffs, should be worn to protect against spills and splashes. For larger quantities or in case of a significant spill, a Tyvek suit is recommended.[3]
Eyes Chemical splash gogglesSafety glasses with side shields offer minimal protection. Chemical splash goggles that form a seal around the eyes are mandatory to prevent contact with dust or splashes.[2][3]
Face Face shieldA face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities of the solid or when there is a risk of splashing, such as during dissolution or transfer.[4]
Respiratory N95-rated dust mask or a respirator with a particulate filterGiven that this compound is a solid that can form dust, respiratory protection is crucial. An N95-rated dust mask is the minimum requirement for handling small quantities in a well-ventilated area. For larger amounts or if the ventilation is inadequate, a half-mask or full-face respirator with a particulate filter is necessary.[4]

The PPE Selection and Donning/Doffing Workflow

To ensure the effectiveness of your PPE, it is critical to follow a systematic workflow for its selection, donning (putting on), and doffing (taking off). The following diagram illustrates this process.

PPE_Workflow cluster_selection PPE Selection cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) start Assess Task and Quantity small_scale Small Scale (<1g) in Fume Hood start->small_scale Low Risk large_scale Large Scale (>1g) or Open Bench start->large_scale Medium Risk spill Spill Cleanup start->spill High Risk don_coat 1. Lab Coat small_scale->don_coat large_scale->don_coat spill->don_coat don_respirator 2. Respirator/Mask don_coat->don_respirator don_goggles 3. Goggles don_respirator->don_goggles don_shield 4. Face Shield don_goggles->don_shield don_gloves 5. Gloves (over cuffs) don_shield->don_gloves doff_gloves 1. Outer Gloves doff_shield 2. Face Shield doff_gloves->doff_shield doff_coat 3. Lab Coat doff_shield->doff_coat doff_goggles 4. Goggles doff_coat->doff_goggles doff_respirator 5. Inner Gloves & Respirator doff_goggles->doff_respirator

PPE Selection, Donning, and Doffing Workflow

Operational Plans: From Handling to Disposal

Handling:

  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Dust Generation: When weighing and transferring the solid, do so carefully to avoid creating airborne dust. Use a spatula and weigh paper within the fume hood.

  • Personal Hygiene: Never eat, drink, or smoke in the laboratory.[1] Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]

Spill Response:

  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your colleagues and the lab supervisor.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the "High Risk" category in the workflow diagram. This should include a respirator, chemical splash goggles, a face shield, a chemical-resistant suit, and double gloves.

  • Contain and Clean: Cover the spill with an inert absorbent material, such as vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. Do not use water to clean up the spill, as this may spread the contamination.

  • Decontaminate: Decontaminate the area of the spill with a suitable solvent (e.g., isopropanol), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Disposal: All waste containing this compound, including contaminated PPE, empty containers, and cleanup materials, must be disposed of as hazardous chemical waste.[1] Follow your institution's specific guidelines for hazardous waste disposal. Containers should be clearly labeled with the full chemical name and associated hazards.

First Aid: Immediate Actions

In the case of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your team while advancing your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.